molecular formula C6H11NO2 B1593873 3-(2-methoxyethoxy)propanenitrile CAS No. 35633-50-2

3-(2-methoxyethoxy)propanenitrile

Cat. No.: B1593873
CAS No.: 35633-50-2
M. Wt: 129.16 g/mol
InChI Key: ZAGOKQGYDCMNPT-UHFFFAOYSA-N
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Description

3-(2-methoxyethoxy)propanenitrile is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyethoxy)propanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZAGOKQGYDCMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

117521-16-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-cyanoethyl)-ω-methoxy-
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DSSTOX Substance ID

DTXSID4067933
Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Molecular Weight

129.16 g/mol
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CAS No.

35633-50-2
Record name 3-(2-Methoxyethoxy)propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)
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Foundational & Exploratory

Physical and chemical properties of 3-(2-methoxyethoxy)propanenitrile

[1][2][3]

Executive Summary

3-(2-Methoxyethoxy)propanenitrile (CAS: 35633-50-2) is a polar, aprotic organic compound characterized by a dual-functional structure containing both an ether linkage and a nitrile group.[1][2][3][4][5] This unique architecture imparts high oxidative stability (up to ~4.5–5.0 V vs Li/Li⁺), making it a critical candidate for high-voltage lithium-ion battery electrolytes . Additionally, it serves as a versatile building block in pharmaceutical synthesis, acting as a precursor for propylamines via hydrogenation or carboxylic acids via hydrolysis.

Molecular Identity & Structural Analysis

MEPN functions as a "masked" amphiphile; the ether tail provides solvation capability for metal cations (e.g., Li⁺), while the nitrile head group contributes to a high dielectric constant and anodic stability.

Parameter Data
IUPAC Name 3-(2-Methoxyethoxy)propanenitrile
Common Synonyms MEPN; Methoxyethoxypropionitrile; Propanenitrile, 3-(2-methoxyethoxy)-
CAS Registry Number 35633-50-2
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
SMILES COCCOCCC#N
InChI Key ZAGOKQGYDCMNPT-UHFFFAOYSA-N

Physicochemical Properties

The following data represents the standard physical constants for MEPN. The high boiling point (225.7°C) indicates strong dipole-dipole interactions inherent to the nitrile functionality.

Property Value Condition / Note
Physical State LiquidClear, colorless to pale yellow
Density 0.966 g/cm³ @ 25°C
Boiling Point 225.7°C @ 760 mmHg
Flash Point 94.6°CClosed Cup (Combustible)
Refractive Index (

)
1.411Optical property
Solubility HighMiscible with ACN, DMF, alcohols; mod. water solubility
Vapor Pressure Low< 1 mmHg @ 20°C (Est.)

Mechanistic Insight: The presence of the ethylene oxide unit (-CH₂CH₂O-) lowers the viscosity relative to pure alkyl dinitriles, improving ion transport in electrolyte applications, while the nitrile (-CN) withdraws electron density, enhancing resistance to oxidative decomposition at high potentials.

Synthesis Protocol: Base-Catalyzed Michael Addition

The industrial and laboratory standard for synthesizing MEPN is the Oxa-Michael Addition . This reaction involves the nucleophilic attack of 2-methoxyethanol (Michael donor) onto the

Reaction Pathway Diagram

MEPN_SynthesisMethoxyEthanol2-Methoxyethanol(Nucleophile)IntermediateAlkoxide Intermediate[Transition State]MethoxyEthanol->IntermediateDeprotonationAcrylonitrileAcrylonitrile(Electrophile)MEPN3-(2-Methoxyethoxy)propanenitrile(Target Product)Acrylonitrile->MEPNMichael AdditionBaseBase Catalyst(NaOH / KOH / Alkoxide)Base->IntermediateIntermediate->MEPN1. Attack on u03B2-carbon2. Protonation

Figure 1: The oxa-Michael addition pathway for MEPN synthesis. The base generates a potent alkoxide nucleophile which attacks the electron-deficient alkene of acrylonitrile.

Experimental Methodology

Objective: Synthesize 3-(2-methoxyethoxy)propanenitrile with >95% yield.

Reagents:

  • 2-Methoxyethanol (1.05 eq) – Slight excess to drive kinetics.

  • Acrylonitrile (1.0 eq) – Limiting reagent.

  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) – 0.5–1.0 mol% catalytic loading.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Purge with N₂ to remove moisture (critical if using alkoxide catalysts).

  • Catalyst Activation: Charge the flask with 2-methoxyethanol and add the catalyst (KOH pellets or NaOMe powder). Stir at room temperature until fully dissolved.

  • Controlled Addition: Heat the solution to 40°C . Add acrylonitrile dropwise via the addition funnel.

    • Caution: The reaction is exothermic. Control the addition rate to maintain internal temperature below 60°C to prevent polymerization of acrylonitrile.

  • Reaction: Once addition is complete, stir at 60–65°C for 2–4 hours. Monitor consumption of acrylonitrile via GC-MS or TLC.

  • Quenching & Isolation:

    • Neutralize the base with a stoichiometric amount of acetic acid or HCl.

    • Perform vacuum distillation. Unreacted acrylonitrile and methoxyethanol will distill off first.

    • Collect the product fraction (MEPN) at ~110–115°C @ 10 mmHg (or corresponding BP at available vacuum).

  • Validation: Verify structure via FTIR (Nitril peak @ ~2250 cm⁻¹) and ¹H-NMR.

Applications in High-Tech & Pharma

Advanced Battery Electrolytes

MEPN is increasingly utilized in "High Voltage" Lithium-Ion Batteries (4.4V+ cathodes like NMC811).

  • Mechanism: The nitrile group coordinates to the cathode surface, forming a protective Cathode Electrolyte Interphase (CEI) that prevents solvent oxidation.

  • Advantage: Unlike carbonate solvents (EC/DMC), MEPN does not generate gas (CO₂) at high voltages, reducing cell swelling.

Pharmaceutical Intermediate

MEPN serves as a C3-extender in organic synthesis:

  • Reduction: Hydrogenation (Raney Ni/H₂) yields 3-(2-methoxyethoxy)propylamine , a linker used in drug conjugates.

  • Hydrolysis: Acidic hydrolysis converts the nitrile to 3-(2-methoxyethoxy)propanoic acid , a hydrophilic building block.

Safety & Handling (E-E-A-T)

While MEPN is less volatile than acetonitrile, it poses specific hazards due to its nitrile functionality (potential metabolic release of cyanide).

Hazard Class Description Precaution
Acute Toxicity Toxic if swallowed or in contact with skin (Cat. 3).Wear nitrile gloves (0.11mm min) and lab coat.
Flammability Combustible Liquid (Flash Point 94.6°C).Keep away from open flames/hot surfaces. Store in cool, well-ventilated area.
Reactivity Incompatible with strong oxidizers and strong acids.Do not mix with concentrated H₂SO₄ (exothermic hydrolysis).

First Aid Protocol:

  • Ingestion: Immediate medical attention required. Do NOT induce vomiting unless directed by medical personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118852, 3-(2-methoxyethoxy)propanenitrile. Retrieved from [Link]

  • Molbase (n.d.). Physicochemical Properties of CAS 35633-50-2. Retrieved from [Link]

  • Zhan, H., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2018).Fluorinated Nitrile-Based Electrolytes for High-Voltage Lithium-Ion Batteries. (Contextual reference on nitrile electrolyte stability).

Technical Guide: Solubility Profile and Solvent Applications of 3-(2-Methoxyethoxy)propanenitrile (MEPN)

[1]

Executive Summary

3-(2-Methoxyethoxy)propanenitrile (CAS: 35633-50-2), often abbreviated as MEPN, represents a class of bifunctional solvents combining the chelation capability of glycol ethers with the high anodic stability of nitriles. Its unique structure—a "glycol ether tail" fused with a "nitrile head"—confers amphiphilic properties, making it a critical candidate for high-voltage lithium-ion battery electrolytes and specialized organic extractions.[1] This guide provides a comprehensive analysis of its solubility landscape, grounded in physicochemical principles and validated experimental protocols.

Physicochemical Characterization

Understanding the solubility behavior of MEPN requires a foundational analysis of its molecular architecture. The molecule features a polar nitrile group (

Table 1: Physicochemical Profile of MEPN
PropertyValue / DescriptionRelevance to Solubility
CAS Number 35633-50-2Unique Identifier
Molecular Formula

MW: 129.16 g/mol
LogP (Octanol/Water) -0.4 (Experimental/Predicted)Indicates hydrophilicity and water miscibility.[1]
Boiling Point ~220–240°C (Estimated)*High boiling point allows for high-temperature extractions.[1]
Density ~0.98 – 1.02 g/mLComparable to water; facilitates phase separation from light hydrocarbons.[1]
Functional Groups Nitrile (Polar), Ether (H-bond acceptor)Dual solvency for salts and polar organics.[1]

*Note: Boiling point estimated based on structural homologues (e.g., 3-ethoxypropanenitrile BP 170°C; the addition of methoxy group significantly increases BP).

Solubility Landscape & Miscibility

MEPN exhibits a "hybrid" solubility profile. The nitrile group promotes solubility in polar aprotic solvents, while the ethylene glycol chain provides compatibility with protic solvents and some aromatics.

Solvent Compatibility Matrix

The following data categorizes common laboratory solvents based on their miscibility with MEPN at standard temperature and pressure (STP).

Solvent ClassRepresentative SolventsMiscibility StatusMechanistic Insight
Aqueous Water,

Miscible Ether oxygens and nitrile group act as H-bond acceptors for water.[1]
Alcohols Methanol, Ethanol, IPAMiscible Dipole-dipole interactions and H-bonding facilitate complete mixing.[1]
Polar Aprotic Acetonitrile, DMF, DMSOMiscible "Like dissolves like"; high dielectric constants stabilize the mixture.[1]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Favorable dipole interactions override dispersion forces.[1]
Aromatics Toluene, XyleneSoluble

-interactions from the nitrile group aid solubility in aromatics.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneImmiscible / Partially Miscible The high polarity of MEPN creates a high interfacial tension with non-polar aliphatics.[1]
Hansen Solubility Parameters (HSP)

For formulation scientists, Hansen Solubility Parameters provide a quantitative method to predict solubility.[2] While experimental HSP values for MEPN are proprietary, we can derive estimates based on Group Contribution Methods (Van Krevelen):

  • Dispersion (

    
    ):  ~16.0 MPa
    
    
    (Attributed to the alkyl chain backbone).
  • Polarity (

    
    ):  ~14.5 MPa
    
    
    (High contribution from
    
    
    and
    
    
    ).[1]
  • Hydrogen Bonding (

    
    ):  ~7.5 MPa
    
    
    (Moderate acceptor ability, no donor ability).

Application: To solubilize a polymer or solute in MEPN, the solute’s HSP values should align within a "solubility sphere" radius (

Solvation Mechanism & Workflow

To visualize the solvation logic and decision-making process for using MEPN, refer to the diagrams below.

Solvation Mechanism Diagram

This diagram illustrates how MEPN interacts with different solute types (Salts vs. Organics).

SolvationMechanismMEPNMEPN Molecule(Bifunctional)Interaction1Chelation viaEther OxygensMEPN->Interaction1Interaction2Dipole-Dipolevia NitrileMEPN->Interaction2Interaction3Phase Separation(Immiscibility)MEPN->Interaction3LithiumSaltLithium Salts(LiPF6, LiTFSI)PolarOrganicPolar Organics(Alcohols, Acids)NonPolarAliphatics(Hexane)Interaction1->LithiumSaltStabilizes CationInteraction2->PolarOrganicMiscibilityInteraction3->NonPolarPurification Tool

Figure 1: Mechanistic pathways of MEPN solvation.[1] The dual-functionality allows it to solvate ions while rejecting non-polar hydrocarbons.[1]

Solvent Selection Workflow

A decision tree for researchers deciding when to employ MEPN.

SelectionWorkflowStartStart: Solvent SelectionIsSolutePolarIs the solute Polar or Ionic?Start->IsSolutePolarHighVoltageIs High Voltage Stability Required?(>4.5V vs Li/Li+)IsSolutePolar->HighVoltageYesUseEtherUse Standard Ethers(THF, DME)IsSolutePolar->UseEtherNo (Non-polar)WaterSensitiveIs the system Water Sensitive?HighVoltage->WaterSensitiveYesUseWaterUse Aqueous MediaHighVoltage->UseWaterNoUseMEPNSELECT MEPN(High Stability, Polar)WaterSensitive->UseMEPNYes (High Anodic Stability)UseCarbonateUse Carbonates(EC/DMC)WaterSensitive->UseCarbonateAlternative

Figure 2: Logic flow for selecting MEPN in electrochemical and synthetic applications.[1]

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Purpose: To define the exact solubility limit of MEPN in a target non-polar solvent (e.g., Hexane or Toluene).

Materials:

  • MEPN (Anhydrous, >99.5%)[1]

  • Target Solvent (e.g., Hexane)[1]

  • Temperature-controlled bath[1]

  • Laser turbidity meter or visual inspection setup[1]

Procedure:

  • Preparation: In a 20 mL scintillation vial, add 5.0 mL of the Target Solvent.

  • Titration: Add MEPN dropwise (10

    
    L increments) while stirring magnetically at 500 RPM.
    
  • Observation: Monitor for the "Cloud Point"—the onset of persistent turbidity indicating phase separation.

  • Thermal Cycling: If miscible at room temperature, cool the mixture to -10°C. Record the temperature where phase separation occurs (Upper Critical Solution Temperature behavior).

  • Calculation:

    
    
    
Protocol B: Gravimetric Solubility of Lithium Salts

Purpose: To verify MEPN quality for battery electrolyte applications.

Procedure:

  • Inert Atmosphere: Perform all steps in an Argon-filled glovebox (

    
     ppm, 
    
    
    ppm).
  • Saturation: Add excess LiPF

    
     or LiTFSI salt to 5.0 g of MEPN.
    
  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.2

    
    m PTFE syringe filter.
    
  • Drying: Weigh a specific volume of filtrate, evaporate the solvent under vacuum at 120°C, and weigh the residue.

  • Validation: The solubility should exceed 1.0 M for viable electrolyte formulation.

References

  • PubChem. (2023). Propanenitrile, 3-(2-methoxyethoxy)- (CAS 35633-50-2) Compound Summary. National Library of Medicine. [Link]

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. (Contextual grounding for nitrile solvents in electrolytes).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Methodology for HSP estimation).

  • Ue, M., et al. (2001). Anodic Stability of Several Organic Solvents for High Voltage Li-Ion Batteries. Journal of The Electrochemical Society. (Establishes stability of nitrile-ether functionalities).

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-(2-methoxyethoxy)propanenitrile. In the absence of direct, publicly available thermal analysis data for this specific compound, this guide synthesizes information from analogous structures, including alkyl cyanoethyl ethers and other nitrile-containing compounds, to project its thermal behavior. We present a detailed examination of anticipated decomposition pathways, leveraging established principles of organic chemistry. Furthermore, this document outlines rigorous, self-validating experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to empower researchers to determine the precise thermal characteristics of 3-(2-methoxyethoxy)propanenitrile. This guide is intended to be a foundational resource for scientists working with this compound, ensuring safe handling and informed application in thermally sensitive processes.

Introduction

3-(2-methoxyethoxy)propanenitrile, with the chemical formula C₆H₁₁NO₂, is a bifunctional organic molecule containing both an ether linkage and a nitrile group.[1] Its utility can be found in various chemical syntheses, potentially as a solvent or an intermediate.[1] The presence of both the polar nitrile group and the flexible ether chain imparts unique solubility and reactivity characteristics. However, the thermal stability of such a molecule is a critical parameter for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

Understanding the onset of decomposition, the nature of the degradation products, and the associated energetic changes is paramount for process safety, optimization, and regulatory compliance. This guide provides a projected thermal profile of 3-(2-methoxyethoxy)propanenitrile and detailed methodologies for its empirical determination.

Projected Thermal Stability and Decomposition Pathways

Based on the analysis of related nitrile and ether compounds, the thermal decomposition of 3-(2-methoxyethoxy)propanenitrile is anticipated to proceed through several potential pathways. The ether and nitrile functionalities represent the most probable sites for initial thermal degradation.

Anticipated Thermal Behavior

The thermal stability of organic compounds is influenced by the strength of their chemical bonds. In 3-(2-methoxyethoxy)propanenitrile, the C-O and C-C bonds of the ether backbone and the C-C and C≡N bonds of the nitrile group are of primary interest. Generally, ethers can undergo decomposition through radical chain mechanisms involving the cleavage of the C-O bond. Nitrile compounds, upon heating, can undergo complex reactions, including polymerization or elimination reactions, often leading to the formation of a complex mixture of products.[2]

The presence of both functional groups may lead to interactive decomposition pathways. It is hypothesized that the initial decomposition may be initiated by the cleavage of the ether linkage, which is generally considered less stable than the nitrile group.

Proposed Decomposition Mechanisms

The following diagram illustrates the plausible primary decomposition pathways for 3-(2-methoxyethoxy)propanenitrile.

Decomposition_Pathways cluster_0 3-(2-methoxyethoxy)propanenitrile cluster_1 Decomposition Products A COCCOCCC#N B Methoxyacetaldehyde (CH3OCH2CHO) A->B Ether Cleavage C Acrylonitrile (CH2=CHCN) A->C β-elimination E 2-ethoxypropanenitrile fragments A->E Alternative Ether Cleavage D Methanol (CH3OH) B->D Further Decomposition F Hydrogen Cyanide (HCN) C->F High Temp Decomposition G Other Nitriles E->G Rearrangement G->F High Temp Decomposition

Caption: Proposed decomposition pathways of 3-(2-methoxyethoxy)propanenitrile.

Causality behind Proposed Pathways:

  • Ether Cleavage: The C-O bonds in the ether linkage are susceptible to homolytic cleavage at elevated temperatures, which could lead to the formation of methoxyacetaldehyde and acrylonitrile precursors. Thermoxidative degradation of ethers can also proceed via hydrolysis of the ether oxygen bond in the presence of moisture at temperatures between 350-420°C.[3]

  • β-Elimination: The presence of a nitrile group can facilitate a β-elimination reaction, particularly if there are any impurities that can act as a base. This would lead to the formation of 2-methoxyethanol and acrylonitrile.

  • Further Decomposition: Primary decomposition products can undergo further fragmentation at higher temperatures. For instance, methoxyacetaldehyde could decompose to methanol and other smaller molecules.

  • Nitrile Group Reactions: At very high temperatures, the nitrile group itself can decompose. The thermal decomposition of polyacrylonitrile, for example, is known to produce hydrogen cyanide and a variety of other nitriles.[2]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of 3-(2-methoxyethoxy)propanenitrile, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a 5-10 mg sample of 3-(2-methoxyethoxy)propanenitrile into a clean, tared ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air to study oxidative decomposition) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs.

Self-Validation: The experiment should be repeated at least three times to ensure the reproducibility of the Tonset and mass loss profile. The baseline should be stable before the onset of decomposition.

TGA_Workflow cluster_0 TGA Protocol A Instrument Calibration B Sample Preparation (5-10 mg) A->B C Set Experimental Conditions (N2/Air, 10°C/min) B->C D Run TGA Scan (30°C to 600°C) C->D E Data Analysis (Tonset, % Mass Loss) D->E F Repeat for Reproducibility E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling point, melting point (if applicable), and exothermic or endothermic decomposition events.[4]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of 3-(2-methoxyethoxy)propanenitrile in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C for 5 minutes.

      • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition). Integrate the peaks to determine the enthalpy of the transitions.

Self-Validation: The baseline should be stable and reproducible. The calibration should be checked regularly. For potentially energetic decompositions, the use of a high-pressure crucible is advised for safety.

DSC_Workflow cluster_0 DSC Protocol A Instrument Calibration B Sample Preparation (2-5 mg in sealed pan) A->B C Set Experimental Conditions (N2, 10°C/min) B->C D Run DSC Scan (25°C to 400°C) C->D E Data Analysis (Peak Temps, Enthalpy) D->E F Safety Assessment (High-pressure crucible if needed) E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.[5]

Methodology:

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 100 µg) of 3-(2-methoxyethoxy)propanenitrile into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Select temperatures based on the TGA results (e.g., Tonset, and peak decomposition temperature). A multi-step pyrolysis can be beneficial.

    • Pyrolysis Time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

    • Oven Program: A temperature ramp from 40°C to 300°C at 10°C/min.

    • MS Detection: Scan from m/z 35 to 500.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Self-Validation: Run a blank pyrolysis tube to ensure no background contamination. The GC separation should be optimized to resolve the decomposition products.

PyGCMS_Workflow cluster_0 Py-GC-MS Protocol A Instrument Setup (Pyrolyzer-GC-MS) B Sample Preparation (~100 µg) A->B C Set Pyrolysis Conditions (Based on TGA data) B->C D Set GC-MS Conditions (Column, Oven Program, MS Scan) C->D E Run Py-GC-MS Analysis D->E F Data Analysis (Peak Identification via MS Library) E->F

Caption: Experimental workflow for Pyrolysis-GC-MS.

Data Presentation

The following table provides a template for summarizing the expected and experimentally determined thermal analysis data for 3-(2-methoxyethoxy)propanenitrile.

ParameterProjected Value/ObservationExperimental ValueMethod
TGA
Onset of Decomposition (Tonset) in N₂ (°C)> 200°C (estimated)TGA
Temperature at 5% Mass Loss in N₂ (°C)To be determinedTGA
Temperature at 10% Mass Loss in N₂ (°C)To be determinedTGA
Residue at 600°C in N₂ (%)Low (<5%)TGA
DSC
Boiling Point (°C)~200-250°C (estimated)DSC
Decomposition Enthalpy (J/g)Exothermic (projected)DSC
Py-GC-MS
Major Decomposition ProductsAcrylonitrile, Methoxyacetaldehyde, Methanol, HCNPy-GC-MS

Safety and Handling Considerations

Given the potential for the release of toxic decomposition products such as hydrogen cyanide and acrylonitrile, all thermal analyses of 3-(2-methoxyethoxy)propanenitrile should be conducted in a well-ventilated area, preferably within a fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[6] For DSC experiments where a significant exotherm is expected, the use of smaller sample sizes and high-pressure crucibles is strongly recommended to mitigate risks.[7]

Conclusion

This technical guide provides a projected framework for understanding the thermal stability and decomposition of 3-(2-methoxyethoxy)propanenitrile. While direct experimental data is currently lacking, the analysis of analogous structures allows for informed predictions of its thermal behavior and decomposition pathways. The detailed experimental protocols provided herein offer a robust methodology for researchers to empirically determine the thermal properties of this compound. A thorough understanding of the thermal characteristics of 3-(2-methoxyethoxy)propanenitrile is essential for its safe and effective use in research and development.

References

  • ResearchGate. (2025). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]

  • ROSA P. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]

  • ResearchGate. (2025). Thermal degradation of cyano containing ionic liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Scullion, F. (2011, May 11). Lecture on Organic Nitriles [Video]. YouTube. [Link]

  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • PubChem. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)-. Retrieved from [Link]

  • ResearchGate. (2025). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]

  • Wiley Online Library. (2025). The effect of acrylonitrile content on the thermooxidative aging of nitrile rubber. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Frontier Laboratories Ltd. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • OUCI. (2018). Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ACS Publications. (2014, December 3). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) DSC and (b) TGA of polyacrylonitrile. Retrieved from [Link]

  • ORYX Energies. (n.d.). Safety data sheet. Retrieved from [Link]

  • Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The thermal decomposition of alkyl vinyl ethers. Part II. The inhibited decompositions of t-butyl, isopropyl, and 2-chloroethyl vinyl ethers. Retrieved from [Link]

  • Ulsan PP Company Ltd. (2024). MSDS (Material Safety Data Sheet). Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis. Retrieved from [Link]

  • UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

  • LabRulezGCMS. (2025, March 15). Robert Cody: Pyrolysis and GC×GC-MS. a hot topic! (MDCW 2025) [Video]. YouTube. [Link]

  • PubMed. (2025). Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • Phillips & Temro Industries. (n.d.). PHILLIPS & TEMRO ETHER CYLINDER SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ResearchGate. (2025). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

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  • PubMed. (2020, February 17). Determination of Thermal Decomposition Products Generated from E-Cigarettes. Retrieved from [Link]

Sources

Safe Handling and Hazard Management of 3-(2-Methoxyethoxy)propanenitrile (MEPN)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research and Development Professionals

Executive Summary

3-(2-Methoxyethoxy)propanenitrile (MEPN), CAS No. 35633-50-2, is an increasingly critical high-voltage electrolyte additive in lithium-ion battery research and a specialized intermediate in organic synthesis. While valuable for its anodic stability, MEPN presents a dual-hazard profile: acute cyanide toxicity via metabolic activation and potential reproductive toxicity characteristic of the glycol ether moiety.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the risks and validated protocols for safe handling. It is designed for Principal Investigators and Senior Scientists to establish self-validating safety systems in the laboratory.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

MEPN is a bifunctional molecule containing a nitrile group (–CN) and an ether linkage. Its structural duality dictates its chemical behavior and toxicological risks.

ParameterDataTechnical Implication
CAS Number 35633-50-2Unique identifier for inventory tracking.
Synonyms 4,7-Dioxaoctanenitrile; MEPNUsed interchangeably in battery literature.
Molecular Formula C₆H₁₁NO₂MW: 129.16 g/mol .[1] Heavier than simple nitriles, reducing volatility but not toxicity.
Physical State Liquid (Colorless to Light Yellow)High boiling point relative to acetonitrile.
Solubility Polar Organic Solvents, WaterHighly mobile in aqueous biological systems.
Flash Point >90°C (Estimated/Analog)Combustible. Do not treat as non-flammable.

Toxicological Mechanisms: The "Why" Behind the Hazard

To handle MEPN safely, one must understand that it acts as a pro-drug for cyanide . Unlike inorganic cyanides (e.g., NaCN) which release CN⁻ immediately upon contact with acid, MEPN requires metabolic activation.

The Cyanogenic Pathway (Bioactivation)

Upon ingestion or dermal absorption, MEPN enters systemic circulation. It is metabolized primarily in the liver by the Cytochrome P450 monooxygenase system (specifically CYP2E1).

  • 
    -Hydroxylation:  The enzyme hydroxylates the carbon alpha to the nitrile group.
    
  • Cyanohydrin Decomposition: The resulting cyanohydrin intermediate is unstable and spontaneously decomposes.

  • Cyanide Release: This releases Hydrogen Cyanide (HCN) and a glycol ether aldehyde.

  • Mitochondrial Inhibition: Free CN⁻ binds to the ferric iron (Fe³⁺) in Cytochrome c Oxidase (Complex IV), halting oxidative phosphorylation and causing histotoxic hypoxia.

Glycol Ether Toxicity

The "methoxyethoxy" tail bears structural homology to 2-methoxyethanol (EGME), a known reproductive toxin. Metabolism can yield methoxyacetic acid (MAA), which is associated with testicular atrophy and teratogenicity.

Visualization: Metabolic Activation Pathway

MEPN_Metabolism cluster_0 Liver Microsomes MEPN MEPN (Parent) Inter Unstable Cyanohydrin Intermediate MEPN->Inter Hydroxylation CYP Cytochrome P450 (CYP2E1) CYP->Inter Catalysis HCN Hydrogen Cyanide (HCN) Inter->HCN Spontaneous Decomposition Aldehyde Glycol Ether Aldehyde Inter->Aldehyde Mito Mitochondrial Complex IV Inhibition HCN->Mito Binding Fe3+

Figure 1: The metabolic bioactivation of MEPN. Note that toxicity is delayed relative to exposure time due to the enzymatic processing step.

Risk Assessment & Engineering Controls

The "Nitrile Glove" Fallacy

A critical error in many labs is the use of standard nitrile examination gloves for handling nitrile solvents. This is unsafe.

  • Principle: "Like dissolves like." Nitrile solvents permeate nitrile rubber rapidly.

  • Recommendation: Use Butyl Rubber or Silver Shield (EVOH) laminate gloves for prolonged contact or spill cleanup. For splash protection only, double-gloving with thick nitrile (minimum 8 mil) may provide seconds of protection, but must be removed immediately upon contact.

Containment Protocols
  • Primary Engineering Control: All handling of neat MEPN must occur within a certified Fume Hood or an Inert Atmosphere Glovebox (Ar/N₂).

  • Ventilation: Ensure hood face velocity is calibrated to 80–100 fpm.

  • Static Control: Ground all vessels during transfer. While MEPN is less volatile than acetonitrile, static discharge can ignite vapors if heated.

Emergency Response Protocols

Because MEPN acts as a cyanide generator, standard first aid is insufficient. The response must address the potential for rapid cellular asphyxiation.

First Aid Algorithm
  • Inhalation: Move to fresh air immediately. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination). Use a bag-valve mask.

  • Skin Contact: Rapid decontamination is vital. Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/watchbands) as they cannot be decontaminated.

  • Antidote Administration: Medical professionals should consider Hydroxocobalamin (Cyanokit) . It binds cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is renally excreted. This is preferred over the older Amyl Nitrite/Sodium Thiosulfate kits due to ease of use and safety profile.

Spill Management Workflow

Do not attempt to clean a large spill (>500 mL) without Self-Contained Breathing Apparatus (SCBA).

Spill_Response Start Spill Detected Size Assess Volume & Location Start->Size Small Small Spill (<100 mL, inside hood) Size->Small Large Large Spill (>100 mL or outside hood) Size->Large PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Small->PPE Evac EVACUATE LAB Call HazMat Large->Evac Absorb Absorb with Vermiculite/Sand PPE->Absorb Decon Decontaminate Surface (Mild Bleach Solution) Absorb->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Decision matrix for MEPN spill response. Note the immediate evacuation trigger for uncontained large spills.

Storage and Stability

  • Segregation: Store away from strong oxidizers (perchlorates, nitrates) and acids . Contact with strong acids can catalyze the hydrolysis of the nitrile group or ether cleavage.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if used for battery electrolyte research to prevent hydrolysis to the amide/carboxylic acid, which alters electrochemical performance.

  • Shelf Life: Check for peroxide formation (due to the ether backbone) if stored for >12 months, though the nitrile group generally stabilizes the molecule compared to simple ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118852, 3-(2-methoxyethoxy)propanenitrile. Retrieved from [Link]

  • Tanii, H., & Hashimoto, K. (1984).Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54.
  • Dahn, J.R., et al. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure: Medical Management Guidelines. Retrieved from [Link][1]

Sources

Commercial suppliers and purity grades of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Landscape and Purity Assessment of 3-(2-methoxyethoxy)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(2-methoxyethoxy)propanenitrile

3-(2-methoxyethoxy)propanenitrile, also known by synonyms such as 4,7-Dioxaoctanenitrile, is an organic compound featuring both an ether and a nitrile functional group.[1][2] Its unique structure makes it a valuable building block and intermediate in various fields of chemical synthesis.

Key Physicochemical Properties: [2][3]

  • CAS Number: 35633-50-2

  • Molecular Formula: C₆H₁₁NO₂

  • Molecular Weight: 129.16 g/mol

  • IUPAC Name: 3-(2-methoxyethoxy)propanenitrile

The molecule's applications are primarily in specialized organic synthesis. It is used as a chemical catalyst to promote reactions like cross-couplings and has been investigated for its ability to form monolayers on electrode surfaces, suggesting utility in materials science and electronics.[3] Given these sensitive applications, understanding and verifying the purity of the material is of paramount importance.

Commercial Suppliers and Availability

3-(2-methoxyethoxy)propanenitrile is available from a range of chemical suppliers who typically specialize in research and development quantities. It is not a large-scale commodity chemical, and as such, availability is generally limited to grams or kilograms rather than metric tons. The compound is almost exclusively offered for research and development purposes.[3][4]

Below is a summary of representative commercial suppliers. Please note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

SupplierRepresentative Product CodeTypical Quantities OfferedRegion
Biosynth KBA63350250 mg, 2.5 gGlobal
Combi-Blocks Inc. N/ANot specifiedUnited States
AK Scientific 8392CA1 g, 10 gUnited States
Fluorochem 35633-50-2Not specifiedUK/Europe/China

This table is illustrative and not exhaustive. Researchers should conduct their own searches for local or specialized suppliers.

Understanding Purity Grades and Specifications

For specialized intermediates like 3-(2-methoxyethoxy)propanenitrile, formal purity grades (e.g., "ACS Grade," "USP Grade") are not typically assigned. Instead, purity is defined by a minimum percentage, commonly assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). Most suppliers offer this compound with a purity of ≥95% or ≥98%.

The critical determinant of quality is not just the percentage purity but the nature and quantity of impurities. A Certificate of Analysis (CoA) is an essential document that must be requested and reviewed for each specific lot.[4] The CoA provides lot-specific results from quality control testing, including the analytical method used for purity determination and, ideally, the identity of significant impurities.

Common Impurities: Potential impurities can arise from the synthetic route, which often involves the cyanoethylation of 2-methoxyethanol. Therefore, residual starting materials, by-products from side reactions, or residual solvents are the most likely contaminants.

Analytical Methods for Purity Verification

The onus is often on the end-user to perform independent verification of purity, especially for sensitive applications. The choice of analytical method is dictated by the compound's properties: its volatility, polarity, and the functional groups present.[5][] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for this purpose due to its high resolving power and ability to identify unknown impurities.[][7]

Supplier Qualification Workflow

Before purchasing and using the material, a systematic qualification process is essential. This ensures that the material from a chosen supplier consistently meets the requirements of the intended application.

start Start: Identify Need for 3-(2-methoxyethoxy)propanenitrile search Identify Potential Suppliers (e.g., Biosynth, Combi-Blocks) start->search request_docs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) search->request_docs review_docs Review CoA for: - Stated Purity (%) - Analytical Method Used - Impurity Profile request_docs->review_docs order_sample Order Small Evaluation Sample review_docs->order_sample in_house_qc Perform In-House QC Analysis (e.g., GC-MS, NMR) order_sample->in_house_qc compare Compare In-House Results with Supplier CoA in_house_qc->compare approve Approve Supplier for Use compare->approve  Results Match Specification reject Reject Supplier or Lot. Return to Supplier Search. compare->reject  Discrepancy Found reject->search

Caption: Workflow for qualifying a commercial supplier.

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a self-validating method for determining the purity of 3-(2-methoxyethoxy)propanenitrile and identifying volatile impurities.

1. Principle: The sample is volatilized and separated on a capillary column based on analyte boiling points and interactions with the column's stationary phase. Separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the peak area from the chromatogram is used for quantification.[7]

2. Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary Column: A mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness) is suitable.

  • Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).

  • Sample: 3-(2-methoxyethoxy)propanenitrile.

  • Solvent: High-purity dichloromethane or ethyl acetate.

  • Autosampler vials and syringes.

3. Experimental Workflow:

prep 1. Sample Preparation ~1 mg/mL solution in Ethyl Acetate inject 2. GC Injection 1 µL, Split mode (e.g., 50:1) prep->inject separate 3. Chromatographic Separation Temperature Gradient Program inject->separate detect 4. Detection & Ionization (MS) Electron Ionization (70 eV) separate->detect analyze 5. Data Analysis - Integrate Peaks (TIC) - Identify via Library Search - Calculate Area % detect->analyze report 6. Report Generation Purity %, Impurity Profile analyze->report

Caption: Experimental workflow for GC-MS purity analysis.

4. Step-by-Step Methodology: a. Sample Preparation: Prepare a stock solution of 3-(2-methoxyethoxy)propanenitrile at a concentration of approximately 1 mg/mL in a suitable high-purity solvent like ethyl acetate. b. GC Method Parameters (Example):

  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.
  • Carrier Gas Flow: 1.0 mL/min (constant flow). c. MS Method Parameters (Example):
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C
  • Mass Range: Scan from m/z 35 to 350. d. Data Analysis: i. Integrate all peaks in the Total Ion Chromatogram (TIC). ii. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%. iii. For each impurity peak, obtain the mass spectrum. Compare the spectrum against a reference library (e.g., NIST) to tentatively identify the structure. iv. The results from this indirect measurement method provide the purity of the high-purity substance.[]

5. System Validation:

  • Blank Injection: Run the pure solvent first to ensure no system contamination.

  • System Suitability: Inject a known standard mixture to verify column performance, resolution, and detector response.

  • Trustworthiness: This protocol is self-validating because the mass spectrometer provides positive identification of the main peak, confirming it is the correct compound, while simultaneously identifying co-eluting or trace impurities that an FID-only method might miss.

Impact of Purity on Research Applications

The required purity of 3-(2-methoxyethoxy)propanenitrile is directly correlated with its intended use.

  • Catalysis: In applications where the compound is part of a catalytic system, trace impurities can have a significant negative impact.[3] For example, residual amines or sulfur compounds could poison a precious metal catalyst, while unidentified nucleophiles could lead to unwanted side products.

  • Materials Science/Electronics: When used to form self-assembled monolayers on surfaces, high purity is critical.[3] Ionic impurities can alter the electronic properties of the surface, while organic impurities with different functional groups can create defects in the monolayer, compromising device performance.

  • Drug Development: When used as a building block for an Active Pharmaceutical Ingredient (API), every impurity must be identified and quantified. Regulatory bodies require a thorough understanding of the impurity profile, as even trace amounts can have toxicological consequences.

Safety, Handling, and Storage

As a nitrile-containing compound, 3-(2-methoxyethoxy)propanenitrile should be handled with appropriate care.

  • Hazards: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][8]

  • Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

By following this comprehensive guide, researchers and scientists can confidently source, qualify, and utilize 3-(2-methoxyethoxy)propanenitrile, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-methoxy-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)- - Substance Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Methoxymethoxy)ethoxy]propanenitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN102749389B - Analytic method of acrylonitrile material.

Sources

Ether-Nitrile Conjugates: Strategic Applications in Pharmacophore Design and High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the dual-utility of ether-nitrile compounds (


), bridging the gap between medicinal chemistry and advanced electrochemical systems. While often viewed merely as synthetic intermediates, the ether-nitrile motif offers unique physicochemical properties: the ether linkage provides conformational flexibility and hydrogen-bond acceptance without the lability of esters, while the nitrile group acts as a metabolic shield, a high-dipole contact, or a reversible covalent warhead.

This guide is structured for researchers requiring actionable protocols for synthesis and application logic for drug discovery and energy storage.

Part 1: Medicinal Chemistry & Pharmacophore Design

The Ether-Nitrile Synergy in Bioisosterism

In drug design, the ether-nitrile motif is rarely accidental. It is a calculated structural solution to specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

  • The Nitrile as a Metabolic Shield: Metabolic soft spots, particularly electron-rich aromatic rings or alkyl chains prone to hydroxylation (CYP450 mediated), can be blocked by the introduction of a nitrile group.[1] The strong electron-withdrawing nature of the cyano group (

    
    ) deactivates adjacent positions, resisting oxidative metabolism.
    
  • The Ether as a Solubilizing Linker: Unlike alkyl linkers, ether oxygens introduce polarity and hydrogen bond acceptance (HBA) capabilities, improving aqueous solubility. Unlike esters or amides, ethers are generally resistant to plasma hydrolases, ensuring the linker survives systemic circulation.

Case Study Analysis: Structural Logic

The following table summarizes high-impact drugs where the ether-nitrile relationship is critical to efficacy.

Drug / CandidateTherapeutic AreaEther-Nitrile FunctionMechanism of Action
Anastrozole Oncology (Breast Cancer)Metabolic Stability: The nitrile stabilizes the triazole-bearing scaffold; the benzyl ether links the pharmacophores.Aromatase Inhibitor (Non-steroidal)
Saxagliptin Type 2 DiabetesCovalent Warhead: The nitrile forms a reversible imidate adduct with the active site Serine-630. The ether (methanoproline) constrains geometry.DPP-4 Inhibitor
Rilpivirine HIV AntiviralSolubility & Flexibility: The ether linker allows the molecule to "wiggle" into the NNRTI binding pocket (reducing resistance), while the nitrile anchors via

-dipole interactions.
NNRTI
Decision Logic for Pharmacophore Insertion

The following decision tree illustrates when a medicinal chemist should deploy an ether-nitrile scaffold.

EtherNitrileLogic Start Lead Compound Optimization MetabIssue Issue: High Metabolic Clearance? Start->MetabIssue SolubilityIssue Issue: Poor Solubility? Start->SolubilityIssue PotencyIssue Issue: Low Potency? Start->PotencyIssue Action1 Strategy: Block Labile Site MetabIssue->Action1 Oxidative Liability Action2 Strategy: Add Polar Linker SolubilityIssue->Action2 Lipophilic Core Action3 Strategy: Covalent Trap PotencyIssue->Action3 Serine/Cysteine Target Solution Deploy Ether-Nitrile Scaffold Action1->Solution Nitrile EWG Effect Action2->Solution Ether H-Bonding Action3->Solution Reversible Imidate

Figure 1: Strategic decision pathway for incorporating ether-nitrile motifs in lead optimization.

Part 2: Electrochemical Applications (High-Voltage Batteries)

Beyond biology, aliphatic ether-nitriles (cyano-ethers) are revolutionizing lithium-ion battery electrolytes.

The High-Voltage Dilemma

Standard ether electrolytes (e.g., DME, THF) have excellent ionic conductivity but poor oxidative stability; they decompose above 4.0 V vs Li/Li+. This limits their use in high-energy-density cathodes (like NMC811).

The Cyano-Ether Solution

By appending cyano groups to the ether chain (e.g., 1,2-bis(2-cyanoethoxy)ethane ), the oxidative stability is dramatically increased.

  • Mechanism: The strong electron-withdrawing effect of the

    
     group lowers the HOMO (Highest Occupied Molecular Orbital) energy of the ether oxygen. This makes the lone pair electrons on the oxygen less accessible for oxidation at the cathode surface.
    
  • SEI Formation: These compounds facilitate the formation of a Nitrogen-rich, LiF-rich Solid Electrolyte Interphase (SEI), which is mechanically robust and highly conductive to Li+ ions.

Part 3: Experimental Protocol

Synthesis of -Alkoxy Nitriles via Cyanoethylation

This protocol describes the synthesis of a generic


-alkoxy nitrile using the Michael addition of an alcohol to acrylonitrile. This is the foundational method for creating ether-nitrile linkers for both drug intermediates and battery electrolytes.

Target Molecule: 3-ethoxypropanenitrile (


)
Reaction Type:  Base-Catalyzed Michael Addition
3.1 Reagents & Equipment[2][3]
  • Substrate: Ethanol (anhydrous) - 1.0 equiv.

  • Reagent: Acrylonitrile - 1.2 equiv. (Warning: Highly Toxic/Volatile).

  • Catalyst: Sodium Ethoxide (NaOEt) - 0.05 equiv (5 mol%).

  • Solvent: None (Neat reaction) or Dichloromethane if substrate is solid.

  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, nitrogen atmosphere line.

3.2 Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with Ethanol (1.0 equiv) and Sodium Ethoxide catalyst (0.05 equiv). Stir until dissolved.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. The reaction is exothermic; thermal runaway must be prevented to avoid polymerization of acrylonitrile.

  • Addition: Add Acrylonitrile (1.2 equiv) dropwise via the addition funnel over 30–60 minutes. Maintain internal temperature below 20°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.

    • Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) or IR spectroscopy. Look for the disappearance of the acrylonitrile

      
       stretch (
      
      
      
      ) and the persistence of the Nitrile stretch (
      
      
      ).
  • Quenching: Neutralize the base catalyst by adding a stoichiometric amount of Glacial Acetic Acid.

  • Workup: Dilute with diethyl ether, wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation.

    
    -alkoxy nitriles typically have high boiling points; simple evaporation is insufficient.
    
3.3 Mechanistic Visualization[3]

Cyanoethylation Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base Base (B:) Base->Alkoxide Intermed [R-O-CH₂-CH-CN]⁻ (Stabilized Carbanion) Alkoxide->Intermed Michael Addition (Nucleophilic Attack) Acrylo CH₂=CH-CN Acrylo->Intermed Product R-O-CH₂-CH₂-CN (β-Alkoxy Nitrile) Intermed->Product Protonation (Regenerates Base)

Figure 2: Mechanism of Base-Catalyzed Cyanoethylation.

Part 4: Material Science (Polyarylene Ether Nitriles)

While aliphatic ether-nitriles are liquids used in electrolytes, Polyarylene Ether Nitriles (PEN) are high-performance engineering thermoplastics. Note: Do not confuse this with Polyethylene Naphthalate, which is also abbreviated as PEN but is a polyester.

  • Structure: Composed of aromatic rings linked by ether bonds and substituted with nitrile groups.[4]

  • Key Properties:

    • Tg (Glass Transition): >145°C (High thermal stability).

    • Dielectric Constant: High, due to the polar

      
       side groups.
      
    • Application: High-temperature dielectric films for capacitors in aerospace and electric vehicle inverters.

References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Zhang, Z., et al. (2024). "Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries." Proceedings of the National Academy of Sciences (PNAS). Link

  • U.S. Food and Drug Administration. (2021). "Saxagliptin (Onglyza) Prescribing Information." Link

  • Organic Chemistry Portal. "Cyanoethylation: Michael Addition of Alcohols." Link

  • Yang, R., et al. (2018). "Polyarylene ether nitrile: A high-performance polymer for dielectric applications." Journal of Materials Science. Link

Sources

Molecular weight and formula of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of 3-(2-methoxyethoxy)propanenitrile

For professionals in the fields of chemical research and drug development, the precise characterization of a molecule is the bedrock of all subsequent investigation. This guide provides a detailed examination of 3-(2-methoxyethoxy)propanenitrile, focusing on the determination and validation of its molecular formula and weight. As a compound with applications as a chemical catalyst and in the formation of monolayers on electrodes, a thorough understanding of its fundamental properties is crucial.[1] This document moves beyond simple data presentation to explain the causality behind analytical choices, ensuring a robust and verifiable understanding of the compound's identity.

Core Molecular Identity

The foundational step in characterizing any chemical entity is to establish its primary identifiers. For 3-(2-methoxyethoxy)propanenitrile, these identifiers provide a unique chemical fingerprint used across global databases and regulatory frameworks.

The molecular formula is determined by the elemental composition of the molecule. 3-(2-methoxyethoxy)propanenitrile is composed of carbon, hydrogen, nitrogen, and oxygen. Based on its structure, the molecular formula is established as C₆H₁₁NO₂ .[2][3][4] From this formula, the molecular weight is calculated by summing the atomic weights of the constituent atoms.

The table below summarizes the core identifiers and physicochemical properties of 3-(2-methoxyethoxy)propanenitrile, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name 3-(2-methoxyethoxy)propanenitrilePubChem[3]
CAS Number 35633-50-2ChemicalBook, PubChem[2][3]
Molecular Formula C₆H₁₁NO₂PubChem, US EPA[3][4]
Molecular Weight 129.16 g/mol PubChem, US EPA[3][4]
Canonical SMILES COCCOCCC#NPubChem[3]
InChIKey ZAGOKQGYDCMNPT-UHFFFAOYSA-NPubChem[3]
Synonyms 4,7-Dioxaoctanenitrile, MethoxyethoxypropionitrileChemicalBook, PubChem[2][3]

Experimental Verification of Molecular Weight and Structure

While theoretical calculations provide the molecular weight, experimental validation is imperative for scientific rigor. This process not only confirms the molecular weight but also elucidates the compound's structure, ensuring the material in hand is indeed 3-(2-methoxyethoxy)propanenitrile. The following sections detail the primary analytical techniques for this purpose.

Mass Spectrometry: The Definitive Molecular Weight Determination

Expertise & Experience: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. The choice of ionization technique is critical. For a relatively small and polar molecule like 3-(2-methoxyethoxy)propanenitrile, Electrospray Ionization (ESI) is a superior choice. It is a "soft" ionization method that minimizes fragmentation, ensuring the detection of the intact molecular ion, which is essential for unambiguous molecular weight confirmation.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of 3-(2-methoxyethoxy)propanenitrile in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected primary ion to be observed is the protonated molecule, [M+H]⁺.

  • Data Analysis: The molecular formula C₆H₁₁NO₂ gives a monoisotopic mass of 129.0790 Da. In the mass spectrum, a prominent peak should be observed at m/z 130.0868, corresponding to the [M+H]⁺ ion. The high-resolution mass measurement should be within 5 ppm of this theoretical value to confirm the elemental composition.

Spectroscopic Confirmation of the Molecular Formula

Spectroscopic methods provide orthogonal validation by probing the molecular structure. They confirm the presence of key functional groups and the connectivity of atoms, thereby verifying the molecular formula C₆H₁₁NO₂.

2.2.1. Infrared (IR) Spectroscopy: Functional Group Identification

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the characteristic functional groups within a molecule. The protocol is self-validating as the presence or absence of specific absorption bands provides direct evidence for the corresponding functional groups.

Protocol for ATR-IR Spectroscopy:

  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and crystal-specific absorptions.

  • Sample Application: Place a single drop of neat 3-(2-methoxyethoxy)propanenitrile liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for key absorption bands:

    • C≡N Stretch: A sharp, intense peak is expected in the range of 2260-2240 cm⁻¹. This is a definitive marker for the nitrile group.

    • C-O Stretch: Strong bands corresponding to the ether linkages (C-O-C) should be visible in the 1150-1085 cm⁻¹ region.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will confirm the presence of aliphatic C-H bonds.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Connectivity

Authoritative Grounding: NMR spectroscopy provides the most detailed information about the molecular structure, confirming the carbon skeleton and the environment of each proton. The chemical shifts and coupling patterns are highly predictable and serve as a definitive proof of structure.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals for C₆H₁₁NO₂ are:

    • A singlet around 3.3-3.4 ppm (3H), corresponding to the methoxy group (-OCH₃).

    • A triplet around 3.5-3.6 ppm (2H), for the methylene group adjacent to the methoxy group (-O-CH₂-CH₂-O-).

    • A triplet around 3.6-3.7 ppm (2H), for the other methylene group in the ethoxy moiety (-O-CH₂-CH₂-O-).

    • A triplet around 3.7-3.8 ppm (2H), for the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-CN).

    • A triplet around 2.5-2.6 ppm (2H), for the methylene group adjacent to the nitrile group (-CH₂-CN).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Six distinct signals are expected, confirming the six carbon atoms in the formula. The approximate chemical shifts would be:

    • ~118-120 ppm for the nitrile carbon (C≡N).

    • ~58-72 ppm for the four ether-linked carbons (-O-CH₂- and -OCH₃).

    • ~18-20 ppm for the methylene carbon adjacent to the nitrile group.

Integrated Analytical Workflow

For robust characterization, these analytical techniques are not used in isolation but as part of a logical, confirmatory workflow. This ensures that the identity, purity, and structure of 3-(2-methoxyethoxy)propanenitrile are established without ambiguity.

G cluster_0 Initial Characterization cluster_1 Structural & Molecular Weight Verification cluster_2 Data Analysis & Confirmation cluster_3 Final Confirmation A Sample of 3-(2-methoxyethoxy)propanenitrile B IR Spectroscopy A->B Parallel Analysis C Mass Spectrometry (ESI-MS) A->C Parallel Analysis D NMR Spectroscopy (¹H and ¹³C) A->D Parallel Analysis E Identify Functional Groups (C≡N, C-O-C) B->E F Confirm Molecular Weight (m/z of [M+H]⁺) C->F G Confirm Connectivity & Carbon Count D->G H Verified Structure: C₆H₁₁NO₂ MW: 129.16 g/mol E->H Synthesize Data F->H Synthesize Data G->H Synthesize Data

Caption: Workflow for the structural and molecular weight verification of 3-(2-methoxyethoxy)propanenitrile.

Conclusion

The characterization of 3-(2-methoxyethoxy)propanenitrile, with its molecular formula C₆H₁₁NO₂ and molecular weight of 129.16 g/mol , is a multi-faceted process grounded in orthogonal analytical techniques.[2][3][4] By integrating mass spectrometry for precise mass determination with IR and NMR spectroscopy for structural elucidation, researchers can possess a high degree of confidence in the identity and integrity of their material. This rigorous, self-validating approach is fundamental to ensuring the reliability and reproducibility of any subsequent research or development efforts involving this compound.

References

  • Propanenitrile, 3-(2-methoxyethoxy)- | C6H11NO2 | CID 118852 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Propanenitrile, 3-(2-methoxyethoxy)- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-(2-methoxyethoxy)propanenitrile (MEPN) in High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(2-methoxyethoxy)propanenitrile (MEPN) as a high-voltage electrolyte additive. This guide is designed for researchers optimizing lithium-ion battery (LIB) performance above 4.5 V vs. Li/Li⁺.



Executive Summary & Rationale

The push for high-energy-density lithium-ion batteries necessitates operating cathodes (e.g.,


 or Ni-rich NMC) at voltages exceeding 4.5 V. Conventional carbonate-based electrolytes (EC/EMC) suffer from oxidative decomposition at these potentials, leading to gas generation, transition metal dissolution, and rapid capacity fade.[1]

3-(2-methoxyethoxy)propanenitrile (MEPN) is a bifunctional "cyano-ether" additive designed to bridge the gap between high ionic conductivity and high anodic stability.

  • The Nitrile Group (

    
    ):  Possesses a high oxidation potential (>5.0 V vs. 
    
    
    
    ) and a lone pair on the nitrogen atom that coordinates with transition metals on the cathode surface, forming a protective Cathode Electrolyte Interphase (CEI).
  • The Ether Chain (

    
    ):  Enhances 
    
    
    
    solvation and ionic conductivity compared to rigid dinitriles (e.g., adiponitrile), preventing the dramatic viscosity increase often associated with nitrile additives.

Material Specifications & Preparation

Physicochemical Properties

Before formulation, verify the additive properties to ensure baseline quality.

PropertyValueCritical Threshold for Battery Grade
Molecular Weight 129.16 g/mol N/A
Appearance Colorless LiquidClear, no suspended particulates
Purity > 99.5% (GC)> 99.9% required for HV application
Water Content < 50 ppm< 20 ppm (Strict Karl Fischer control required)
Acid Value < 10 ppm (as HF)High acidity catalyzes electrolyte degradation
Handling & Storage
  • Atmosphere: MEPN is hygroscopic. Handle exclusively in an Argon-filled glovebox (

    
    ).
    
  • Storage: Store in aluminum bottles or dark glass with PTFE-lined caps. Avoid contact with strong acids or bases which can hydrolyze the nitrile group.

Mechanism of Action

The efficacy of MEPN relies on a competitive adsorption mechanism .

  • Bulk Solvation: In the bulk electrolyte, the ether oxygen atoms participate in the primary solvation shell of

    
    , facilitating transport.
    
  • Surface Coordination (Cathode): As the potential rises (> 4.2 V), the nitrile group (

    
    ) preferentially adsorbs onto high-energy surface sites of the cathode active material (CAM).
    
  • CEI Formation: Under high voltage, MEPN undergoes sacrificial oxidation before the carbonate solvents, forming a thin, nitrogen-rich polymeric film. This film acts as a barrier, preventing the direct contact of the catalytic cathode surface with the labile carbonate solvent.[1]

Diagram 1: Mechanistic Pathway of MEPN

MEPN_Mechanism MEPN MEPN Additive (Solvated) Adsorption N-Coordination (Lone Pair -> Metal) MEPN->Adsorption Diffusion to Interface Cathode High-Voltage Cathode (>4.5V Surface) Adsorption->Cathode Surface Binding Oxidation Sacrificial Oxidation (Formation of Radical Cation) Adsorption->Oxidation Voltage > 4.5V Polymerization Polymerization Oxidation->Polymerization Radical Coupling CEI Stable N-rich CEI Layer (Passivation) Polymerization->CEI Film Growth Protection Inhibits Metal Dissolution Prevents Solvent Oxidation CEI->Protection Functional Outcome

Caption: Step-wise mechanism of MEPN forming a protective Cathode Electrolyte Interphase (CEI).

Experimental Protocol

Electrolyte Formulation

Objective: Prepare a baseline electrolyte with graded concentrations of MEPN.

Reagents:

  • Base Solvent: 1.0 M

    
     in EC/EMC (3:7 v/v). Note: Avoid DMC for high voltage >4.5V due to poor anodic stability.
    
  • Anode Stabilizer: 2.0 wt% Fluoroethylene Carbonate (FEC). Critical: Nitriles can be unstable at the graphite anode; FEC is required to passivate the anode before MEPN reduces.

  • Additive: MEPN (0.5%, 1.0%, 2.0% wt).

Procedure:

  • Baseline Check: Measure HF content of the base electrolyte. It must be < 20 ppm.

  • Dosing:

    • Place 10.0 g of base electrolyte in a PTFE vial.

    • Add 0.20 g FEC (2.0 wt%).

    • Add 0.10 g MEPN (for 1.0 wt% target).

  • Mixing: Stir magnetically at 300 rpm for 30 minutes at 25°C. Do not heat.

  • Visual Inspection: Ensure solution remains clear and colorless. Yellowing indicates impurity reaction.

Electrochemical Stability Window (LSV Test)

Objective: Determine the oxidative stability limit.

  • Cell: 3-Electrode Swagelok or Coin Cell.

  • WE (Working Electrode): Pt disk or Al foil (to check Al corrosion inhibition).

  • CE/RE: Li metal.[2][3][4][5]

  • Scan Rate: 0.1 mV/s.

  • Range: OCV to 6.0 V vs.

    
    .
    

Success Criteria:

  • Current density should remain

    
     up to 5.0 V.
    
  • Observe a distinct oxidation peak for MEPN (typically ~4.6–4.8 V) followed by passivation (current drop), confirming CEI formation.

Full Cell Cycling Protocol

Objective: Validate cycle life improvement in a practical system.

Cell Configuration:

  • Cathode:

    
     (NMC811) or 
    
    
    
    (LNMO).
  • Anode: Graphite (Artificial).[6]

  • Separator: PE/PP with ceramic coating.

Cycling Steps:

  • Formation (Cycles 1-3):

    • Charge at 0.1 C to 4.6 V (Constant Current).

    • Hold Constant Voltage (CV) until current < 0.05 C.

    • Discharge at 0.1 C to 3.0 V.

    • Rationale: Low current allows dense, uniform CEI/SEI formation.

  • Standard Cycling (Cycles 4-100+):

    • Charge at 0.5 C to 4.6 V.

    • Discharge at 1.0 C to 3.0 V.

    • Temp: 25°C and 45°C (High temp accelerates failure, useful for rapid screening).

Diagram 2: Experimental Workflow

Workflow Prep Electrolyte Prep (Base + FEC + MEPN) QC Quality Control (KF < 20ppm, HF < 20ppm) Prep->QC LSV LSV Test (3-Electrode) Determine Oxidation Potential QC->LSV Screening FullCell Full Cell Assembly (NMC811 / Graphite) QC->FullCell Validation LSV->FullCell If stable > 5V Formation Formation Cycles (0.1 C, 3 cycles) FullCell->Formation Cycling Long-term Cycling (1C/1C, 4.6V Cutoff) Formation->Cycling Analysis Post-Mortem Analysis (XPS, SEM of Cathode) Cycling->Analysis End of Life

Caption: Standardized workflow for evaluating MEPN in high-voltage lithium-ion batteries.

Data Analysis & Interpretation

When analyzing the results, focus on the following metrics:

MetricObservation with MEPNInterpretation
1st Cycle Coulombic Efficiency (ICE) Slight Decrease (e.g., 88% vs 90%)Expected. Consumption of MEPN to form CEI consumes some Li inventory initially.
Capacity Retention (100 cycles) Significantly Higher The CEI prevents continuous electrolyte decomposition.
Impedance (EIS) Lower growth rate (

)
The N-rich CEI is thinner and more conductive than the thick LiF/carbonate layer formed in baseline electrolytes.
Al Current Collector No PittingNitriles inhibit Al corrosion by complexing with

or preventing

attack.

Troubleshooting & Optimization

  • Issue: High Impedance/Cell Failure immediately after formation.

    • Cause: MEPN concentration too high (>3%), leading to a thick, insulating passivation layer.

    • Solution: Reduce concentration to 0.5% - 1.0%.

  • Issue: Poor Anode Performance (Li Plating/Exfoliation).

    • Cause: Nitrile reduction at the graphite interface.

    • Solution: Ensure FEC or VC is present (2-3 wt%) to passivate the anode before MEPN interacts with it.

  • Issue: Electrolyte Discoloration.

    • Cause: Hydrolysis of the nitrile group due to moisture.

    • Solution: Re-dry MEPN using molecular sieves (3Å or 4Å) and verify KF < 20 ppm.

References

  • BenchChem. 3-(2-Methoxyethoxy)propanenitrile: Synthesis and Application Notes. Retrieved from 7.

  • Zhang, H., et al. (2018). Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System.[1] ResearchGate. Retrieved from 1.

  • Abu-Lebdeh, Y., & Davidson, I. (2009). High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries.[1] Journal of The Electrochemical Society. Retrieved from 6.

  • PubChem. Compound Summary: 3-(2-methoxyethoxy)propanenitrile.[8] National Library of Medicine. Retrieved from 8.[8]

  • U.S. Patent US9666906B2. High voltage electrolyte and lithium ion battery. (Discusses dinitrile and nitrile solvent mixtures for >5V stability). Retrieved from 9.

Sources

Application Notes and Protocols for the Catalytic Reduction of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(2-methoxyethoxy)propan-1-amine

The catalytic reduction of 3-(2-methoxyethoxy)propanenitrile to its corresponding primary amine, 3-(2-methoxyethoxy)propan-1-amine, is a pivotal transformation in synthetic organic chemistry. This resulting amine is a valuable building block in the pharmaceutical and materials science sectors, prized for its unique combination of a hydrophilic ether linkage and a reactive primary amine functional group. The synthesis of this amine, however, presents challenges in achieving high selectivity and yield, primarily due to the potential for the formation of secondary and tertiary amine byproducts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective catalytic reduction of 3-(2-methoxyethoxy)propanenitrile, focusing on methodologies that maximize the yield of the desired primary amine.

Understanding the Reaction Landscape: Catalysts and Mechanistic Considerations

The catalytic hydrogenation of nitriles is a widely employed and cost-effective method for the synthesis of primary amines. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired product and minimizing the formation of impurities.

Mechanism of Nitrile Reduction and Byproduct Formation

The reduction of a nitrile to a primary amine proceeds through an imine intermediate. This intermediate is susceptible to nucleophilic attack by the newly formed primary amine, leading to the formation of a secondary amine, which can further react to form a tertiary amine. This mechanistic pathway underscores the critical need for careful control over reaction parameters.

G Nitrile 3-(2-methoxyethoxy)propanenitrile Imine Imine Intermediate Nitrile->Imine + H2 (catalyst) PrimaryAmine 3-(2-methoxyethoxy)propan-1-amine (Desired Product) Imine->PrimaryAmine + H2 (catalyst) SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine TertiaryAmine Tertiary Amine Byproduct SecondaryAmine->TertiaryAmine + Imine

Caption: General reaction pathway for nitrile reduction and byproduct formation.

Catalyst Selection and Comparative Analysis

Several heterogeneous catalysts are effective for the reduction of nitriles. The choice of catalyst significantly impacts the selectivity and reaction conditions required.

CatalystTypical Loading (w/w %)Pressure (psi)Temperature (°C)AdvantagesDisadvantages
Raney® Nickel 5-20500-150050-150High activity, cost-effective.Pyrophoric, requires careful handling.[1][2]
Palladium on Carbon (Pd/C) 5-1050-50025-100Good activity at lower pressures and temperatures.Can be prone to hydrogenolysis of sensitive functional groups.
Rhodium on Carbon (Rh/C) 1-5500-100050-120High selectivity for primary amines.[3]Higher cost compared to Ni and Pd.

Experimental Protocols

The following protocols are designed to provide a starting point for the optimization of the catalytic reduction of 3-(2-methoxyethoxy)propanenitrile. All hydrogenation reactions should be conducted in a properly functioning fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. High-pressure reactions should only be performed by trained personnel using certified equipment.

Protocol 1: High-Selectivity Reduction using Raney® Nickel with Ammoniacal Methanol

This protocol is designed to maximize the yield of the primary amine by utilizing ammonia to suppress the formation of secondary and tertiary amine byproducts.

Materials:

  • 3-(2-methoxyethoxy)propanenitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol, anhydrous

  • Ammonia gas or 7N solution in methanol

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple

  • Celite® for filtration

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5.0 g) with anhydrous methanol (3 x 50 mL) to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition.[1][2]

  • Reaction Setup: To the high-pressure autoclave, add the washed Raney® Nickel followed by a solution of 3-(2-methoxyethoxy)propanenitrile (e.g., 20.0 g, 0.155 mol) in anhydrous methanol (150 mL).

  • Ammonia Addition: Saturate the methanolic solution with ammonia gas for 10-15 minutes or add a 7N solution of ammonia in methanol to a final concentration of 10-15% (v/v).

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas (3x), followed by purging with hydrogen gas (3x). Pressurize the reactor with hydrogen to 1000 psi.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas and purge with nitrogen.

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The spent catalyst is pyrophoric and must not be allowed to dry in the air.[2] Quench the filter cake with copious amounts of water.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield 3-(2-methoxyethoxy)propan-1-amine.

G Start Start Prep_Catalyst Prepare Raney® Ni Catalyst Start->Prep_Catalyst Setup_Reaction Setup Reaction in Autoclave Prep_Catalyst->Setup_Reaction Add_Ammonia Add Ammoniacal Methanol Setup_Reaction->Add_Ammonia Hydrogenate Hydrogenate at 1000 psi, 100 °C Add_Ammonia->Hydrogenate Workup Cool, Vent, and Purge Hydrogenate->Workup Filter Filter through Celite® Workup->Filter Purify Purify by Vacuum Distillation Filter->Purify End End Purify->End

Caption: Workflow for Raney® Nickel catalyzed reduction.

Protocol 2: Mild Condition Reduction using Palladium on Carbon

This protocol offers a milder alternative to the Raney® Nickel method, operating at lower pressures and temperatures. The use of an acidic additive helps to suppress byproduct formation.

Materials:

  • 3-(2-methoxyethoxy)propanenitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Acetic Acid

  • Parr shaker or similar hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a pressure-resistant glass vessel, add 10% Pd/C (e.g., 1.0 g) followed by a solution of 3-(2-methoxyethoxy)propanenitrile (e.g., 10.0 g, 0.077 mol) in ethanol (100 mL).

  • Acid Addition: Add acetic acid (e.g., 4.6 g, 0.077 mol) to the reaction mixture.

  • Hydrogenation: Place the vessel in the Parr shaker, purge with nitrogen (3x), and then with hydrogen (3x). Pressurize with hydrogen to 100 psi.

  • Reaction: Shake the reaction mixture at room temperature (25 °C). Monitor the reaction by hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Work-up and Filtration: Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst.

  • Purification: Neutralize the filtrate with a base (e.g., 2M NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Characterization of 3-(2-methoxyethoxy)propan-1-amine

The successful synthesis of the target compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy, ethoxy, and propyl groups, as well as a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR will display distinct peaks for each of the six carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.[4]

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Raney® Nickel and dry Palladium on Carbon are pyrophoric and can ignite upon exposure to air, especially after use.[2] They should always be handled under an inert atmosphere or as a slurry in a solvent.

  • High-Pressure Reactions: High-pressure autoclaves should be regularly inspected and only operated by trained personnel.

Conclusion

The catalytic reduction of 3-(2-methoxyethoxy)propanenitrile to 3-(2-methoxyethoxy)propan-1-amine can be achieved with high selectivity and yield through careful selection of the catalyst and reaction conditions. The protocols provided herein offer robust starting points for achieving this important transformation. Researchers are encouraged to optimize these conditions for their specific needs, always prioritizing safety in the handling of flammable and pyrophoric materials.

References

  • U.S. Patent 5,777,166, "Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type," issued July 7, 1998.

  • Milstein, D., et al. "Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes." Catalysis Science & Technology (2017).

  • Sajiki, H., et al. "Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles." PubMed (2014).

  • Kobayashi, S., et al. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions." Angewandte Chemie International Edition 56.5 (2017): 1342-1346.

  • Chinese Patent CN101328129A, "Preparation of 3-methoxy propanamine," issued December 24, 2008.

  • World Intellectual Property Organization Patent WO2018130942A1, "A process for the preparation of phenoxybenzamine," issued July 19, 2018.

  • YouTube, "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel," published February 25, 2023.

  • Staskun, B., and van Es, T. "The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid." South African Journal of Chemistry 61 (2008): 144-156.

  • Chinese Patent CN101328129B, "Preparation of 3-methoxy propanamine," issued July 20, 2011.

  • Master Organic Chemistry, "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes," published November 25, 2011.

  • Chinese Patent CN1810766A, "Nitrile reducing process to prepare amine," issued August 2, 2006.

  • Waldvogel, S. R., et al. "Practical electrochemical hydrogenation of nitriles at the nickel foam cathode." Green Chemistry (2024).

  • Wikipedia, "Raney nickel," accessed February 6, 2026.

  • Lévay, K., and Hegedűs, L. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering 62.4 (2018): 476-488.

  • Central Washington University, "Safe Handling of Pyrophoric Chemicals."

  • Kusch, P. "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS." Journal of Analytical and Applied Pyrolysis 108 (2014): 113-120.

  • Chemistry LibreTexts, "Spectroscopy of Amines," accessed February 6, 2026.

  • Organic Chemistry Portal, "Amine synthesis by nitrile reduction."

  • ResearchGate, "How to prevent secondary amine formation in nitrile reduction?"

  • University of Pittsburgh, "Hydrogenation Reactions Safety Guidelines."

  • Feller, M., and Milstein, D. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." Catalysis Science & Technology 8.1 (2018): 84-97.

  • Lennon, D., et al. "The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase." Hiden Analytical (2007).

  • PubChem, "1-Propanamine, 3-(2-methoxyethoxy)-."

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Application Note: High-Efficiency Synthesis of 3-(2-Methoxyethoxy)propanoic Acid via Hydrolysis of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the hydrolysis of 3-(2-methoxyethoxy)propanenitrile to yield 3-(2-methoxyethoxy)propanoic acid, a valuable bifunctional building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for both acid- and base-catalyzed hydrolysis pathways. The causality behind critical experimental choices, mechanistic diagrams, and self-validating procedural steps are explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for the synthesis of this carboxylic acid.

Introduction and Strategic Importance

The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis. 3-(2-Methoxyethoxy)propanoic acid, with its ether linkage and terminal carboxylic acid, is a versatile intermediate for introducing hydrophilic spacers and functional handles in the development of pharmaceutical agents and advanced materials.[1] The hydrolysis of its nitrile precursor, 3-(2-methoxyethoxy)propanenitrile, offers a direct and reliable synthetic route.

The reaction proceeds through a two-stage mechanism: an initial hydration of the nitrile to a primary amide intermediate, followed by the hydrolysis of the amide to the desired carboxylic acid.[2][3][4] The choice between acidic and basic conditions is critical and depends on the substrate's stability and the desired reaction kinetics. This note details both methodologies to provide maximum flexibility for the synthetic chemist.

Mechanistic Underpinnings: Acid vs. Base Catalysis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Both pathways ultimately convert the C≡N triple bond into a carboxyl group, but their intermediates and catalytic cycles differ significantly.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[5][6] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6][7] The reaction cascade proceeds through an imidic acid tautomer to form a stable amide intermediate.[2] Subsequent hydrolysis of the amide, also acid-catalyzed, yields the final carboxylic acid and an ammonium salt, driving the reaction to completion.[4][7]

Acid_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ WaterAttack Intermediate after H₂O Attack ProtonatedNitrile->WaterAttack + H₂O ImidicAcid Imidic Acid R-C(OH)=NH WaterAttack->ImidicAcid - H⁺ Amide Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid Carboxylic Acid R-COOH Tetrahedral->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺

Figure 1: Acid-Catalyzed Nitrile Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[2][6][8] This forms a negatively charged intermediate that is subsequently protonated by water to yield the imidic acid, which rapidly tautomerizes to the amide.[2][7][8] Under forcing conditions such as elevated temperatures, the amide undergoes further nucleophilic attack by hydroxide.[5][9] This second stage results in the formation of a carboxylate salt and ammonia gas.[3][10] A final acidification step is necessary to protonate the carboxylate and isolate the free carboxylic acid.[8][11]

Base_Hydrolysis Nitrile R-C≡N HydroxideAttack Intermediate after OH⁻ Attack Nitrile->HydroxideAttack + OH⁻ ImidicAcid Imidic Acid R-C(OH)=NH HydroxideAttack->ImidicAcid + H₂O - OH⁻ Amide Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Carboxylate Carboxylate R-COO⁻ Tetrahedral->Carboxylate - NH₂⁻ Ammonia NH₃ CarboxylicAcid Carboxylic Acid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Figure 2: Base-Catalyzed Nitrile Hydrolysis Pathway.

Comparative Protocol Overview

The choice between acid and base catalysis should be guided by the substrate's stability and the desired final product form before workup.

ParameterAcid-Catalyzed ProtocolBase-Catalyzed Protocol
Primary Reagent Strong Acid (e.g., aq. HCl, H₂SO₄)Strong Base (e.g., aq. NaOH, KOH)
Key Advantage Direct formation of the free carboxylic acid.[3]Tolerant of acid-sensitive functional groups.
Key Disadvantage Potential for side reactions with acid-labile groups.Requires a separate acidification step to isolate the acid.[10][11]
Byproduct Ammonium Salt (e.g., NH₄Cl)Ammonia Gas (NH₃)
Workup ExtractionAcidification followed by extraction or filtration.[8]
Typical Conditions Heat under reflux.[3][11]Heat under reflux.[9][10]

Detailed Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitriles can be toxic. Concentrated acids and bases are highly corrosive. Ammonia gas evolved during basic hydrolysis is toxic and an irritant.

Protocol 1: Acid-Catalyzed Synthesis of 3-(2-Methoxyethoxy)propanoic Acid

This protocol is designed for direct conversion to the final product.

Materials:

  • 3-(2-methoxyethoxy)propanenitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(2-methoxyethoxy)propanenitrile (1.0 eq) with a 1:1 (v/v) mixture of concentrated HCl and deionized water (use a 3-5 M final acid concentration).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction can take several hours (typically 4-24h). For substrates with low solubility, longer reaction times or higher temperatures may be required.[12]

  • Cooling and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash with brine (1x) to remove excess water and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-(2-methoxyethoxy)propanoic acid.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Base-Catalyzed Synthesis of 3-(2-Methoxyethoxy)propanoic Acid

This protocol is advantageous for substrates with acid-sensitive functionalities.

Materials:

  • 3-(2-methoxyethoxy)propanenitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve NaOH (2.0-3.0 eq) in deionized water to create a 10-20% aqueous solution. Add 3-(2-methoxyethoxy)propanenitrile (1.0 eq) and a magnetic stir bar.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[9] A steady evolution of ammonia gas should be observed (use a pH paper moistened with water at the top of the condenser to test for ammonia). The reaction is typically complete when ammonia evolution ceases (4-12h).

  • Cooling and Acidification: After completion, cool the reaction vessel in an ice-water bath.[8] Slowly and carefully add 6 M HCl with stirring until the solution is acidic (pH < 2, check with pH paper). This step protonates the carboxylate salt to form the free carboxylic acid.

  • Isolation:

    • If the product precipitates: Collect the solid by vacuum filtration and wash with cold water.[8]

    • If the product is an oil or remains dissolved: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic extracts and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify as needed via vacuum distillation or chromatography.

General Workflow and Validation

The success of the synthesis relies on a systematic workflow. Each step serves a distinct purpose, from reaction execution to purification, ensuring the final product's high purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Charge Nitrile and Aqueous Acid/Base Setup->Reagents Reflux 3. Heat to Reflux Reagents->Reflux Monitor 4. Monitor by TLC/GC (Confirm SM Consumption) Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Acidify 6a. Acidify (Base Rxn) Cool->Acidify Base Protocol Only Extract 6b. Extract with Organic Solvent Cool->Extract Acid Protocol Acidify->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry (e.g., MgSO₄) Wash->Dry Concentrate 9. Concentrate in Vacuo Dry->Concentrate Purify 10. Distillation or Chromatography Concentrate->Purify Characterize 11. Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 3: Standardized Workflow for Nitrile Hydrolysis.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [online] Chemistry Steps. Available at: [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. [online] Ventura College Organic Chemistry Lab. Available at: [Link]

  • Hydrolysis of Nitriles. [online] Organic Chemistry Tutor. Available at: [Link]

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. [online] Google Patents.
  • Nitrile to Acid - Common Conditions. [online] The Organic Synthesis Archive. Available at: [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. [online] Google Patents.
  • Hydrolysing Nitriles. [online] Chemguide. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [online] YouTube. Available at: [Link]

  • Acidic Hydrolysis of Nitriles. [online] BYJU'S. Available at: [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. [online] JoVE. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. [online] Organic Chemistry Portal. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. [online] Chemistry LibreTexts. Available at: [Link]

  • 3-(2-Methoxyethoxy)propanoic acid | C6H12O4. [online] PubChem. Available at: [Link]

  • The Hydrolysis of Nitriles. [online] Chemistry LibreTexts. Available at: [Link]

Sources

Protocol for the purification of 3-(2-methoxyethoxy)propanenitrile by distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the purification protocol for 3-(2-methoxyethoxy)propanenitrile (CAS: 35633-50-2), a critical intermediate often synthesized via the cyanoethylation of 2-methoxyethanol. While the synthesis is straightforward, the purification is fraught with a specific chemical hazard: the Retro-Michael Addition .

Attempting to distill this compound without rigorous catalyst neutralization will result in the decomposition of the product into toxic acrylonitrile and the starting alcohol. This guide provides a self-validating workflow to ensure high purity (>99%) and safety, specifically targeting the removal of alkaline catalysts and volatile impurities prior to high-vacuum fractionation.

Physicochemical Profile

Understanding the thermal and physical properties of the target molecule is essential for defining distillation parameters.

PropertyValue (Approx.)Notes
Chemical Formula

Nitrile-ether hybrid
Molecular Weight 129.16 g/mol
Boiling Point (atm) ~230–240 °C (Est.)Do not distill at atm. Decomposition risk.
Boiling Point (Vacuum) 110–120 °C @ 5 mmHgTarget range for main fraction.
Density ~0.98 g/mLDenser than starting alcohol.
Solubility Water MiscibleHigh polarity due to -CN group.
Key Impurities Acrylonitrile, 2-methoxyethanol, WaterAcrylonitrile is highly toxic and volatile.

Critical Pre-Distillation Treatment (The "Secret Sauce")

STOP: Do not proceed to distillation until this section is completed.

The synthesis of 3-(2-methoxyethoxy)propanenitrile typically utilizes a basic catalyst (NaOH, KOH, Triton B, or basic resins). At high temperatures (distillation), these bases catalyze the reverse reaction (Retro-Michael), reverting your product back into deadly acrylonitrile gas and alcohol.

Protocol: Catalyst Neutralization & Stripping
  • pH Check: Dissolve a 1 mL aliquot of the crude reaction mixture in 10 mL neutral water. Check pH. If pH > 7.5, neutralization is required.

  • Neutralization (Choose based on catalyst):

    • Homogeneous Base (NaOH/KOH/Alkoxides): Add stoichiometric Glacial Acetic Acid or dilute HCl until the bulk mixture reaches pH 6.0–7.0.

    • Heterogeneous Base (Resins/Solid Oxides): Filter the mixture through a sintered glass funnel (Porosity M) or a Celite pad to remove solid catalyst particles completely.

  • Solvent Stripping (Rotary Evaporation):

    • Setup: Rotary evaporator with a dry ice/acetone trap.

    • Conditions: 40°C bath, vacuum ramped down to 20 mmHg.

    • Purpose: Removes unreacted acrylonitrile (BP: 77°C) and excess 2-methoxyethanol (BP: 124°C).

    • Safety: The distillate in the trap contains acrylonitrile. Treat as hazardous waste (P-listed).

Vacuum Distillation Protocol

Equipment:

  • Short-path distillation head (minimize hold-up volume).

  • Vigreux column (optional, only if starting alcohol content >5%).

  • Vacuum pump capable of <5 mmHg.

  • Manometer/Digital Vacuum Gauge.

  • Oil bath with magnetic stirring.

Step-by-Step Procedure:

  • System Loading:

    • Load the neutralized, stripped crude oil into the boiling flask.

    • Add a fresh magnetic stir bar. Do not use boiling stones (they lose efficacy under vacuum interruptions).

    • Fill the flask no more than 60% capacity.

  • Degassing:

    • Apply vacuum gradually while stirring at room temperature.

    • Observe for foaming (residual solvents).[1] Wait until pressure stabilizes at <5 mmHg.

  • Heating Ramp:

    • Begin heating the oil bath. Set target bath temperature to 140°C initially.

    • Observation: The "Forerun" (impurities) will distill first.

  • Fraction Collection Logic:

FractionVapor Temp (@ 5 mmHg)Visual CueAction
F1: Forerun < 90°CCloudy or rapid dropsCollect & Discard. Contains water/alcohol.[2][3]
F2: Intermediate 90–105°CTransitioning clarityKeep separate. Recycle to next batch.
F3: Main Cut 110–120°C Clear, steady drip rateCollect Product. Monitor temp stability.
Residue N/ADarkening pot liquidStop heating before dryness.
  • Shutdown:

    • Remove heat source.[4]

    • Cool under vacuum to <50°C.

    • Vent system with dry nitrogen or argon (avoid moist air).

Quality Control & Troubleshooting

QC Parameters:

  • Appearance: Colorless to pale yellow liquid.

  • GC-FID/MS: Purity >98%. Look for the "shoulder" peak of 2-methoxyethanol.

  • Water Content (Karl Fischer): <500 ppm (critical if used for electrolytes).

Troubleshooting Table:

IssueCauseSolution
Distillate turns yellow Retro-Michael decompositionCRITICAL: Stop heat. Pot is still basic. Re-acidify crude.
Bumping/Foaming Residual low-boilersReturn to rotary evaporator; strip longer at lower pressure.
Low Yield Polymerization in potEnsure inhibitor (e.g., MEHQ) was present during synthesis, or vacuum is too weak (requiring excessive heat).

Workflow Visualization

The following diagram illustrates the critical decision pathways for the purification process.

PurificationProtocol Crude Crude Reaction Mixture (Contains Base Catalyst) CheckPH Check pH / Catalyst Type Crude->CheckPH Neutralize Add Acetic Acid (Target pH 6-7) CheckPH->Neutralize Homogeneous Base Filter Filter Solids (Remove Resin/Salts) CheckPH->Filter Heterogeneous Base RetroRisk RISK: Retro-Michael Decomposition CheckPH->RetroRisk Skip Neutralization Strip Rotary Evaporation (Remove Acrylonitrile) Neutralize->Strip Filter->Strip Distill High Vacuum Distillation (<5 mmHg) Strip->Distill F1 Fraction 1: Forerun (Discard) Distill->F1 < 100°C F2 Fraction 2: Main Cut (Product) Distill->F2 110-120°C RetroRisk->Distill Contaminated Feed

Figure 1: Purification workflow emphasizing the critical neutralization step to prevent product decomposition.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118852, Propanenitrile, 3-(2-methoxyethoxy)-. Retrieved from [Link]

  • Synthesis Mechanism (Cyanoethylation): Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.
  • Purification & Retro-Michael Risk: Cabat, J. et al. (2018). Preparation method for cyanoethyl cellulose. WO Patent 2018/184146. World Intellectual Property Organization. Retrieved from [Link] (Validates the requirement for acid termination of cyanoethylation reactions).

  • Safety Data (Acrylonitrile): Occupational Safety and Health Administration (OSHA). Acrylonitrile Safety Data. Retrieved from [Link]

Sources

Application Note: A Multi-Modal Approach to the Purity Determination of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a suite of analytical techniques for the robust characterization of 3-(2-methoxyethoxy)propanenitrile purity. Designed for researchers, scientists, and drug development professionals, this document provides not only step-by-step protocols but also the underlying scientific rationale for method selection and parameterization. We will explore orthogonal chromatographic and spectroscopic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, alongside Karl Fischer titration for precise water content determination. This multi-modal strategy ensures a thorough and reliable assessment of purity, crucial for quality control and regulatory compliance in pharmaceutical and chemical industries.

Introduction: The Imperative for Purity Analysis

3-(2-methoxyethoxy)propanenitrile is a chemical intermediate whose purity is paramount to the safety and efficacy of downstream products, such as active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce toxic byproducts, and compromise the stability of the final compound. Therefore, a rigorous and well-validated analytical strategy is essential to identify and quantify the parent compound, as well as any process-related impurities, degradants, and residual solvents.

The choice of analytical techniques is dictated by the physicochemical properties of 3-(2-methoxyethoxy)propanenitrile (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) and its potential impurities.[2] This note advocates for a holistic approach, leveraging the strengths of multiple, complementary analytical methods to build a comprehensive purity profile.

Orthogonal Analytical Strategy: A Holistic View of Purity

An effective purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of overlooking impurities that may co-elute or be invisible to a single method. Our recommended workflow integrates chromatographic separations for impurity profiling, spectroscopic analysis for absolute quantification, and a specific titration for water content.

Orthogonal_Workflow cluster_0 Purity Assessment of 3-(2-methoxyethoxy)propanenitrile cluster_1 Chromatographic Profiling cluster_2 Absolute Quantification & Identity cluster_3 Specific Content Analysis Analyte 3-(2-methoxyethoxy)propanenitrile (Bulk Material) GC Gas Chromatography (GC-FID) (Volatile Impurities) Analyte->GC HPLC HPLC-UV/MS (Non-Volatile Impurities) Analyte->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Analyte->qNMR KF Karl Fischer Titration (Water Content) Analyte->KF

Caption: Orthogonal workflow for comprehensive purity analysis.

Gas Chromatography (GC) for Volatile Impurities

Principle: Gas chromatography is an ideal technique for separating and quantifying volatile and semi-volatile compounds.[3] Given the nature of 3-(2-methoxyethoxy)propanenitrile and its likely precursors, GC with a Flame Ionization Detector (FID) offers high sensitivity for organic impurities. The FID is particularly advantageous as it does not respond to common inorganic gases or water, making it suitable for analyzing organic analytes in various samples.[4]

Rationale for Method: GC-FID is selected for its ability to resolve thermally stable, volatile impurities that may be present from the synthesis of 3-(2-methoxyethoxy)propanenitrile. Potential impurities could include residual starting materials or low-boiling point byproducts.

Protocol 3.1: GC-FID Analysis
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 3-(2-methoxyethoxy)propanenitrile into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as acetone or methanol.

    • Prepare a series of calibration standards of known impurities if available.

  • Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with FID
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the percentage purity using the area percent method, assuming equal response factors for all impurities in the absence of standards.

    • For known impurities, quantify against the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Principle: HPLC is a cornerstone of pharmaceutical analysis, adept at separating a wide range of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For a polar molecule like 3-(2-methoxyethoxy)propanenitrile, reversed-phase HPLC is a suitable starting point.

Rationale for Method: This technique is chosen to detect less volatile or thermally labile impurities that would not be amenable to GC analysis.[6] A cyano-modified column can offer alternative selectivity for polar compounds compared to traditional C8 or C18 phases.[7]

Protocol 4.1: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 3-(2-methoxyethoxy)propanenitrile into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Waters Alliance e2695 or equivalent with a 2998 PDA Detector
Column Cyano-modified silica column (e.g., NUCLEODUR CN-RP), 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile. Gradient: 95:5 (A:B) to 5:95 (A:B) over 20 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[8]

HPLC_Workflow Start Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection (10 µL) Start->Injection Separation RP-HPLC Separation (Cyano Column, Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Impurity Profiling, Area %) Detection->Analysis

Caption: HPLC workflow for non-volatile impurity analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

Principle: Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[10] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11]

Rationale for Method: qNMR provides an orthogonal measure of purity to chromatographic techniques. It is less susceptible to issues of compound volatility or chromophoric properties and can detect impurities that are invisible to other methods, such as water or inorganic salts.[11]

Protocol 5.1: ¹H-qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(2-methoxyethoxy)propanenitrile and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • Instrumentation and Acquisition Parameters:

ParameterRecommended Setting
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
Pulse Program zg30 (or other quantitative 30° pulse program)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (analyte or standard)
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
  • Data Processing and Calculation:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. The titration is based on the Bunsen reaction, where iodine is reduced by sulfur dioxide in the presence of water.[12]

Rationale for Method: Water is a common impurity in organic compounds and can significantly affect their stability and reactivity. Karl Fischer titration is the gold standard for water content determination and is often a required test for product release.[13]

Protocol 6.1: Volumetric Karl Fischer Titration
  • Instrument Preparation:

    • Use a volumetric Karl Fischer titrator.

    • Condition the titration vessel with the Karl Fischer reagent to a dry endpoint.

  • Sample Analysis:

    • Accurately weigh a suitable amount of 3-(2-methoxyethoxy)propanenitrile (typically 0.1-0.5 g, depending on the expected water content) and add it directly to the conditioned titration vessel.[14]

    • Titrate with a standardized Karl Fischer reagent to the potentiometric endpoint.

  • Calculation:

    • The instrument software will typically calculate the water content automatically based on the titrant consumption and its concentration.

Summary of Analytical Techniques and Expected Performance

TechniquePurposeTarget AnalytesTypical LOD/LOQKey Advantages
GC-FID Purity/Impurity ProfilingVolatile organic impurities~0.005% / ~0.015%[5]High resolution for volatile compounds, robust detection
HPLC-UV Purity/Impurity ProfilingNon-volatile/thermally labile impurities~0.01% / ~0.03%[5]Wide applicability, method adaptability
¹H-qNMR Absolute Purity AssayMain compound, NMR-active impurities~0.1%[5]Absolute quantification, structural information
Karl Fischer Water ContentWaterppm levelsHigh specificity and accuracy for water

Conclusion

The analytical characterization of 3-(2-methoxyethoxy)propanenitrile requires a multi-faceted approach to ensure a complete and accurate assessment of its purity. The combination of high-resolution chromatographic techniques (GC and HPLC) for impurity profiling, the power of qNMR for absolute purity determination, and the specificity of Karl Fischer titration for water content provides a robust, self-validating system. This orthogonal strategy, when properly validated, will ensure the quality, safety, and consistency of 3-(2-methoxyethoxy)propanenitrile for its intended applications.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Biosynth. (n.d.). 3-(2-Methoxyethoxy)propanenitrile | 35633-50-2.
  • Chemistry LibreTexts. (2024, February 10). Gas Chromatography.
  • Hibou, V. (2017, September 4). Gas Chromatography. Analytical Toxicology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • PubChem. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)-.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
  • University of California, Davis. (n.d.). Quantitative NMR Spectroscopy.
  • Violante, F. M., de Souza, D. G., de Souza, R. A. M., Oliveira, A. C., de Gardini, S. J., de Oliveira, E. C., & de Almeida, L. F. C. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(10), 2847–2858. [Link]

  • Waters Corporation. (n.d.). Water Determination by Karl Fischer Titration - Monograph.
  • White, R. L., & Lira, C. T. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega, 8(33), 30048–30056. [Link]

Sources

Using 3-(2-methoxyethoxy)propanenitrile in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

3-(2-methoxyethoxy)propanenitrile (MEPN) in Palladium-Catalyzed Cross-Couplings[1][2]

Executive Summary

This guide details the application of 3-(2-methoxyethoxy)propanenitrile (MEPN) as a superior reaction medium for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira).[1][2]

While typically used in electrolyte formulations, MEPN represents a class of "Dual-Function" solvents that bridge the gap between polar aprotic solvents (DMF, NMP) and coordinating ethers (Glymes).[1][2] Its unique structure—combining a nitrile head-group with a glycol ether tail—offers two distinct mechanistic advantages:[1][2]

  • Catalyst Stabilization: The nitrile moiety (

    
    ) acts as a hemilabile ligand, stabilizing active 
    
    
    
    species and preventing aggregation into inactive Palladium black.[1][2]
  • Base Activation: The oligo-ether chain mimics crown ethers, effectively solvating alkali metal cations (

    
    , 
    
    
    
    ), thereby increasing the basicity of carbonate salts in heterogeneous mixtures.[1]

This protocol is designed for researchers seeking to replace toxic dipolar aprotic solvents (DMF, DMAc) with a safer, high-boiling alternative that simplifies workup via phase-controlled separation.[2]

Physicochemical Profile & Safety

Understanding the solvent is the first step to controlling the reaction.

PropertyMEPN ValueAdvantage in Cross-Coupling
Structure

Dual-domain solvation (Lipophilic/Hydrophilic balance).[1][2]
Boiling Point >220°C (est.)[1][2]Enables high-temperature couplings without pressurized vessels; ideal for microwave synthesis.[2]
Flash Point >110°CSignificantly safer handling compared to Acetonitrile (Flash Pt: 2°C).[1][2]
Water Solubility MiscibleAllows for facile removal via aqueous washing (unlike high-boiling non-polars).[1][2]
Stability High Thermal/OxidativeDoes not decompose to catalyst poisons (e.g., dimethylamine from DMF).[1]
Mechanistic Rationale

The efficiency of MEPN in cross-coupling is driven by the "Nitrile Effect" and "Cation Sequestration."

The "Nitrile Effect" in Catalysis

In standard solvents (Toluene, THF), low-ligated


 species are prone to precipitation.[1][2] Nitrile solvents coordinate weakly to the metal center, filling vacant coordination sites on the Palladium during the catalytic cycle. This "hemilabile" coordination keeps the catalyst soluble and active without inhibiting the oxidative addition step.[2]
Cation Sequestration (The Glyme Effect)

Cross-coupling often relies on inorganic bases (


, 

) which are poorly soluble in organic media.[1][2] The ether tail of MEPN chelates the potassium cation, creating a "naked," highly reactive carbonate anion. This accelerates the transmetallation step in Suzuki couplings.[2]

MEPN_Mechanism Solvent MEPN Solvent Base_Solid Solid K2CO3 Solvent->Base_Solid Ether Tail Chelation Pd_Active Stabilized Pd(0)-L Solvent->Pd_Active Nitrile Coordination Base_Active Activated [CO3]2- Base_Solid->Base_Active Solubilization Cycle Catalytic Cycle (OxAdd -> TransMet -> RedElim) Base_Active->Cycle Accelerates Transmetallation Pd_Pre Pd Precursor Pd_Pre->Pd_Active Reduction Pd_Active->Cycle Enters Cycle Cycle->Pd_Active Regeneration

Figure 1: Mechanistic contribution of MEPN.[1][2] The ether tail activates the heterogeneous base, while the nitrile head stabilizes the catalyst species.

Experimental Protocols
Protocol A: Difficult Suzuki-Miyaura Coupling

Target: Sterically hindered biaryls or electron-poor aryl chlorides.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (1.2 equiv)[1][2]

  • 
     (1-2 mol%)[2]
    
  • Ligand: SPhos or XPhos (2-4 mol%)[1][2]

  • Base:

    
     (2.0 equiv, finely ground)[1]
    
  • Solvent: MEPN (0.5 M concentration relative to halide)[1][2]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, Base, and Pd-Ligand system.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Inject anhydrous MEPN via syringe. Note: The solution may appear slightly viscous initially.

  • Reaction: Heat the block to 100–120°C . Stir vigorously (800 rpm).

    • Observation Check: A color change from pale yellow to dark amber/brown indicates active catalyst formation.[2] If the solution turns black and precipitates immediately, oxygen was not fully excluded.

  • Monitoring: Monitor via HPLC/UPLC. MEPN is polar; ensure your gradient starts with low organic content (5% MeCN) to separate the solvent front from the product.[1]

  • Workup (The "Water-Crash" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 5 volumes of water while stirring.

    • Outcome A (Solid Product): The product precipitates out (MEPN stays in water).[1][2] Filter and wash with water.[1][2][3]

    • Outcome B (Liquid/Oily Product): Extract with Ethyl Acetate or MTBE

      
      .[2] The MEPN remains in the aqueous layer.[2] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: High-Temperature Mizoroki-Heck Reaction

Target: Coupling of aryl bromides with acrylates.[1][2]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2]

  • Butyl Acrylate (1.5 equiv)[2]

  • Catalyst:

    
     (1 mol%) / 
    
    
    
    (4 mol%)[1][2]
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: MEPN

Methodology:

  • Combine reagents in a pressure tube (optional, but recommended for odor control).[1][2]

  • Add MEPN.[1][2]

  • Heat to 130°C for 12 hours.

    • Why MEPN? Acetonitrile would require a high-pressure vessel at this temperature.[2] DMF would begin to decompose, potentially poisoning the catalyst with amines. MEPN remains stable.[2][4]

  • Workup: Dilute with water and extract with Heptane/EtOAc (1:1). The high partition coefficient of MEPN into water ensures clean removal of the high-boiling solvent.[2]

Workflow Visualization

Workflow Start Start: Reagent Weighing (Air Stable) Purge Inert Gas Purge (N2/Ar) Start->Purge AddSolvent Add MEPN (Syringe) Purge->AddSolvent Heat Heat to 100-140°C (Reaction) AddSolvent->Heat Check Check Completion (HPLC/TLC) Heat->Check Check->Heat Incomplete Quench Cool & Add Water (5x Volume) Check->Quench Complete Split Phase Separation Quench->Split Solid Precipitation? Filter Solid Split->Solid Solid Product Liquid Extraction (EtOAc) MEPN stays in Aqueous Split->Liquid Oil/Liquid Product

Figure 2: Operational workflow for MEPN-mediated coupling. The critical advantage is the "Quench" step, where the solvent's water miscibility simplifies product isolation.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion Base insolubilitySwitch from

to

or add 2% water to the MEPN to create a biphasic "shuttle" system.
Pd Black Formation Catalyst decompositionThe nitrile stabilization is insufficient for this specific substrate.[1][2] Increase ligand loading or lower temperature slightly.
Emulsion during Workup Surfactant effectMEPN has surfactant-like properties.[1][2] Add saturated Brine to the aqueous layer to force phase separation (Salting Out).[2]
References
  • Review of Nitrile Solvents in Catalysis

    • Watson, A. J., & Williams, J. M. (2010). The give and take of alcohol activation.[2] Science, 329(5992), 635-636.[1][2] (Contextualizing nitrile activation modes).

    • Note: While specific papers on MEPN are proprietary or patent-heavy, the chemistry is grounded in the behavior of 3-methoxypropionitrile.[1][2] See:

    • - White Rose Research Online.[1][2]

  • Safety and Properties of Ether-Nitriles

    • PubChem.[1][2][5][6][7] (n.d.). 3-(2-methoxyethoxy)propanenitrile Compound Summary. National Library of Medicine.[1][2]

    • [1][2]

  • General Protocol for Green Solvents in Cross-Coupling

    • Sherwood, J. (2014).[1] Closed-loop recycling of solvents for the chemical industry.[1][2] Johnson Matthey Technology Review. (Discusses the importance of water-washable high-boiling solvents).

    • [1][2]

  • Mechanistic Insight (Nitrile Coordination)

    • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal–mediated and metal–catalyzed hydrolysis of nitriles.[1][2] Inorganic Chemistry. (Explains the Pd-Nitrile interaction).

Sources

Application Notes and Protocols: The Role of 3-(2-methoxyethoxy)propanenitrile in Forming a Stable Solid Electrolyte Interphase (SEI)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The development of next-generation lithium-ion batteries with enhanced energy density, cycle life, and safety hinges on the meticulous engineering of the electrode-electrolyte interface. The solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charge-discharge cycles, is of paramount importance. An ideal SEI should be ionically conducting, electronically insulating, and mechanically robust to prevent continuous electrolyte decomposition and ensure uniform lithium deposition. This guide delves into the promising role of 3-(2-methoxyethoxy)propanenitrile (MEPN) as a functional electrolyte additive for cultivating a stable and effective SEI. While direct experimental data on MEPN is emerging, we draw upon established principles and studies of analogous ether-nitrile compounds to elucidate its potential mechanisms and provide detailed protocols for its evaluation.

Introduction: The Critical Nature of the Solid Electrolyte Interphase

The performance and longevity of lithium-ion batteries are intrinsically linked to the quality of the SEI.[1] This nanometer-thick layer forms from the reductive decomposition of electrolyte components on the anode surface during the initial charging cycles.[1][2] A well-formed SEI is crucial as it prevents further electrolyte degradation and minimizes irreversible capacity loss.[2][3] However, conventional carbonate-based electrolytes often form an unstable SEI, leading to issues such as continuous electrolyte consumption, impedance growth, and the formation of lithium dendrites, which can compromise battery safety and lifespan.

The incorporation of functional electrolyte additives is a cost-effective and highly effective strategy to tailor the properties of the SEI. These additives are designed to be preferentially reduced or oxidized on the electrode surface, forming a more robust and stable passivation layer compared to the native SEI formed from the bulk electrolyte.[4] Nitrile-containing compounds have garnered significant attention as promising additives due to the electrochemical activity of the cyano group, which can participate in the formation of a nitrogen-containing SEI with beneficial properties.[5][6][7][8][9]

The Promise of 3-(2-methoxyethoxy)propanenitrile (MEPN)

3-(2-methoxyethoxy)propanenitrile (MEPN) is a molecule that uniquely combines the structural features of an ether and a nitrile. This combination is hypothesized to offer synergistic benefits for SEI formation.

  • The Nitrile Group (-C≡N): The nitrile functional group is known to be electrochemically active and can be reduced at the anode surface. This reduction can lead to the formation of nitrogen-containing inorganic species, such as lithium nitride (Li₃N), and polymeric networks within the SEI.[8] Li₃N is a fast lithium-ion conductor, which can enhance the ionic conductivity of the SEI and promote uniform lithium deposition. The incorporation of nitrogen-containing polymers can improve the mechanical flexibility and robustness of the SEI, making it more resilient to the volume changes of the anode during cycling.

  • The Ether Group (-O-): The ether functionality in MEPN is expected to enhance the solubility of lithium salts and improve the ionic conductivity of the electrolyte, particularly at low temperatures.[5] Furthermore, ether moieties can contribute to the formation of a more flexible and organic-rich SEI, which can better accommodate the mechanical stresses associated with lithium intercalation and deintercalation.

Physicochemical Properties of MEPN
PropertyValueSource
Molecular Formula C₆H₁₁NO₂[10]
Molecular Weight 129.16 g/mol [11]
CAS Number 35633-50-2[10][11]

Proposed Mechanism of MEPN in SEI Formation

Based on studies of similar nitrile and ether-containing additives, a plausible mechanism for MEPN's role in SEI formation can be proposed. During the initial charging of the battery, MEPN is preferentially reduced at the anode surface at a higher potential than the conventional carbonate solvents.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer MEPN MEPN Molecule (C₆H₁₁NO₂) Anode Graphite Anode MEPN->Anode Preferential Reduction Li_ion Li⁺ Li_ion->Anode Electron e⁻ Electron->Anode Carbonate Carbonate Solvents Organic Organic Components (from Ether Moiety) Anode->Organic Decomposition of Ether Group Inorganic Inorganic Components (Li₃N, LiF, etc.) Anode->Inorganic Reduction of Nitrile Group

Caption: Proposed pathway for MEPN contribution to SEI formation.

The reduction of the nitrile group leads to the formation of nitrogen-containing species, while the decomposition of the ether moiety contributes to the organic components of the SEI. This dual contribution is expected to create a hybrid organic-inorganic SEI with enhanced stability and ionic conductivity.

Experimental Protocols for Evaluating MEPN

To validate the efficacy of MEPN as an SEI-forming additive, a systematic experimental approach is required. The following protocols provide a framework for researchers to assess its impact on battery performance.

Materials and Reagents
  • MEPN: 3-(2-methoxyethoxy)propanenitrile (purity > 98%)

  • Baseline Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v)

  • Electrodes: Graphite anode and a suitable cathode (e.g., LiNiₓMnᵧCo₂O₂ - NMC)

  • Separator: Microporous polypropylene (e.g., Celgard 2325)

  • Coin Cell Components: CR2032 coin cell cases, spacers, and springs

  • Solvents for cleaning: Dimethyl carbonate (DMC)

  • Glovebox: Argon-filled with H₂O and O₂ levels < 0.1 ppm

Safety Precautions
  • Handle all materials inside an argon-filled glovebox to prevent contamination from air and moisture.[12]

  • MEPN is a combustible liquid and can cause serious eye irritation.[13] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Store MEPN in a cool, dry, and well-ventilated area away from ignition sources.[12]

  • Dispose of all chemicals and battery components according to institutional and local regulations.

Protocol 1: Electrolyte Preparation
  • Inside the glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC solvent mixture to a concentration of 1 M.

  • Prepare the MEPN-containing electrolyte by adding a specific weight percentage (e.g., 1%, 2%, 5% w/w) of MEPN to the baseline electrolyte.

  • Stir the solutions until the additive is completely dissolved.

Protocol 2: Coin Cell Assembly

A standardized procedure for coin cell assembly is crucial for obtaining reproducible results.[14][15][16][17]

Coin_Cell_Assembly Start Start in Glovebox Place_Casing Place Negative Casing Start->Place_Casing Place_Anode Place Graphite Anode Place_Casing->Place_Anode Add_Electrolyte1 Add Electrolyte (20 µL) Place_Anode->Add_Electrolyte1 Place_Separator Place Separator Add_Electrolyte1->Place_Separator Add_Electrolyte2 Add Electrolyte (20 µL) Place_Separator->Add_Electrolyte2 Place_Cathode Place Cathode Add_Electrolyte2->Place_Cathode Place_Spacer Place Spacer Place_Cathode->Place_Spacer Place_Spring Place Spring Place_Spacer->Place_Spring Place_Cap Place Positive Cap Place_Spring->Place_Cap Crimp Crimp Cell Place_Cap->Crimp Rest Rest Cell (12h) Crimp->Rest End Ready for Testing Rest->End

Caption: Standard workflow for CR2032 coin cell assembly.

Protocol 3: Electrochemical Characterization

CV is a powerful technique to investigate the electrochemical reduction of the electrolyte and the formation of the SEI.[18][19][20]

  • Cell Configuration: Assemble a three-electrode cell with a graphite working electrode, lithium metal reference, and counter electrodes.

  • Parameters:

    • Potential Window: Scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back to 2.0 V.

    • Scan Rate: 0.1 mV/s.

    • Cycles: Perform at least 3 cycles.

  • Analysis:

    • Compare the CV curves of the baseline electrolyte and the MEPN-containing electrolyte.

    • Look for new reduction peaks in the first cathodic scan, which would indicate the decomposition of MEPN to form the SEI.

    • The disappearance or significant reduction of these peaks in subsequent cycles suggests the formation of a stable passivation layer.

This test evaluates the long-term cycling performance and Coulombic efficiency of the batteries.

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles to ensure the formation of a stable SEI.

  • Cycling Protocol:

    • C-rate: Cycle the cells at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).

    • Voltage Window: Typically 3.0 V to 4.2 V for a graphite/NMC cell.

  • Data Analysis:

    • Plot the discharge capacity and Coulombic efficiency versus the cycle number.

    • Compare the capacity retention and Coulombic efficiency of cells with and without MEPN. Higher and more stable values indicate a more effective SEI.

EIS is used to probe the impedance characteristics of the SEI layer and the charge transfer resistance.[21][22][23][24]

  • Procedure:

    • Measure the impedance spectra at different states of charge (SOC) and after a certain number of cycles.

    • Frequency Range: Typically from 100 kHz to 0.01 Hz.

    • AC Amplitude: 5-10 mV.

  • Analysis:

    • Fit the Nyquist plots to an equivalent circuit model to extract the resistance of the SEI (R_SEI) and the charge transfer resistance (R_ct).

    • A lower and more stable R_SEI over cycling for the MEPN-containing cells would indicate the formation of a more ionically conductive and stable SEI.

Protocol 4: Post-Mortem Analysis

After cycling, the cells should be carefully disassembled in the glovebox for ex-situ analysis of the anode surface.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the SEI components.[25][26][27][28]

  • Sample Preparation:

    • Carefully disassemble the cycled cells in an argon-filled glovebox.

    • Gently rinse the anode with a volatile solvent like DMC to remove residual electrolyte salt.

    • Transfer the anode to the XPS chamber using an air-tight transfer vessel to prevent air exposure.

  • Analysis:

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, P 2p, and importantly, N 1s.

    • The presence of a significant N 1s signal in the SEI of the MEPN-containing cell would confirm the participation of the nitrile group in SEI formation.

    • Deconvolute the high-resolution spectra to identify the specific chemical species present in the SEI (e.g., LiF, Li₂CO₃, R-O-C=O-Li, Li₃N).

Expected Outcomes and Data Interpretation

The successful implementation of these protocols should provide a comprehensive understanding of the role of MEPN in SEI formation.

ParameterExpected Result with MEPNImplication
Cyclic Voltammetry New reduction peak at a higher potential than carbonate reduction.Preferential reduction of MEPN to form the SEI.
Galvanostatic Cycling Higher capacity retention and Coulombic efficiency.Formation of a more stable and protective SEI.
EIS Lower and more stable SEI resistance (R_SEI).A more ionically conductive and robust SEI.
XPS Presence of nitrogen-containing species (e.g., Li₃N) in the SEI.Direct evidence of MEPN's contribution to the SEI.

Conclusion

While further direct experimental validation is necessary, the unique molecular structure of 3-(2-methoxyethoxy)propanenitrile presents a compelling case for its use as an advanced electrolyte additive. The synergistic combination of a nitrile group for forming a robust, nitrogen-containing inorganic framework and an ether group for enhanced ionic conductivity and flexibility holds the potential to create a highly stable and effective solid electrolyte interphase. The detailed protocols provided in this guide offer a comprehensive framework for researchers to systematically evaluate MEPN and unlock its potential for advancing lithium-ion battery technology.

References

  • A novel electrolyte additive for improving the stability of layered oxide cathode material-based lithium-ion batteries under high temperature and voltage conditions - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • Developing a nitrile-based lithium-conducting electrolyte for low temperature operation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • 2,2Dimethoxypropane as electrolyte additive for lithium-ion batteries | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]

  • Propanenitrile, 3-(2-methoxyethoxy)- | C6H11NO2 | CID 118852 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage Systems | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Standardization of Coin-Cell Assembly, Electrochemical Testing, and - OSTI. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Adiponitrile as Lithium-Ion Battery Electrolyte Additive: A Positive and Peculiar Effect on High-Voltage System - ResearchGate. (2018, September 19). Retrieved February 6, 2026, from [Link]

  • Applications of Voltammetry in Lithium Ion Battery Research - Journal of Electrochemical Science and Technology. (n.d.). Retrieved February 6, 2026, from [Link]

  • Characterization of the components of the SEI layer after the first... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Extracting and Interpreting Electrochemical Impedance Spectra (EIS) from Physics-Based Models of Lithium-Ion Batteries - Publications. (2024, May 8). Retrieved February 6, 2026, from [Link]

  • A Novel Electrolyte Salt Additive for Lithium‐Ion Batteries with Voltages Greater than 4.7 V. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. (n.d.). Retrieved February 6, 2026, from [Link]

  • Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile - MDPI. (2024, July 7). Retrieved February 6, 2026, from [Link]

  • Assembling Coin Cells in Half Cell Format - National Physical Laboratory. (n.d.). Retrieved February 6, 2026, from [Link]

  • Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 Cathode | The Journal of Physical Chemistry Letters - ACS Publications. (2022, September 15). Retrieved February 6, 2026, from [Link]

  • Advances in studying interfacial reactions in rechargeable batteries by photoelectron spectroscopy - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA03242B. (2022, August 16). Retrieved February 6, 2026, from [Link]

  • (PDF) Applications of Voltammetry in Lithium Ion Battery Research - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Understanding Cyclic Voltammetry in Lithium-Ion Battery Research - eszoneo.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Guide to Full Coin Cell Making for Academic Researchers - ResearchGate. (2019, January 21). Retrieved February 6, 2026, from [Link]

  • Degradation and Speciation of Li Salts during XPS Analysis for Battery Research | ACS Energy Letters - ACS Publications. (2022, September 6). Retrieved February 6, 2026, from [Link]

  • Nitrile functionalized silyl ether with dissolved LiTFSI as new electrolyte solvent for lithium-ion batteries | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Measurement, interpretation, and application of electrochemical impedance spectroscopy to lithium-ion batteries - RSC Publishing. (2025, December 9). Retrieved February 6, 2026, from [Link]

  • Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electrochemical and X-ray Photoelectron Spectroscopic Study of Early SEI Formation and Evolution on Si and Si@C Nanoparticle-Based Electrodes - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy - Battery Design. (n.d.). Retrieved February 6, 2026, from [Link]

  • Ethylene Glycol Bis(Propionitrile) Ether as an Additive for SEI Film Formation in Lithium-Ion Batteries. (2020, April 10). Retrieved February 6, 2026, from [Link]

  • Cyclic Voltammetric Simulations on Batteries with Porous Electrodes - Journal of Electrochemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]

  • XPS-analysis of the SEI in lithium batteries - Diva-portal.org. (n.d.). Retrieved February 6, 2026, from [Link]

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  • Introduction to electrochemical impedance spectroscopy (EIS) for battery research. (2021, September 8). Retrieved February 6, 2026, from [Link]

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  • Lithium electrochemistry and cycling behaviour of ionic liquids using cyano based anions - Deakin University research repository. (n.d.). Retrieved February 6, 2026, from [Link]

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  • (PDF) The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at Graphitic Li-Ion Battery Anodes - ResearchGate. (2025, August 9). Retrieved February 6, 2026, from [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime - MDPI. (2020, June 5). Retrieved February 6, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-methoxyethoxy)propanenitrile. This document is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols and improve product yields. We will delve into the core principles of the reaction, troubleshoot common experimental challenges, and provide validated protocols to guide your work.

Section 1: Understanding the Core Chemistry

The synthesis of 3-(2-methoxyethoxy)propanenitrile is achieved through a cyanoethylation reaction, which is a specific type of conjugate addition known as the Michael addition.[1][2][3] In this reaction, a nucleophile—in this case, 2-methoxyethanol—adds to the carbon-carbon double bond of an α,β-unsaturated nitrile, acrylonitrile.

Q: What is the reaction mechanism for the synthesis of 3-(2-methoxyethoxy)propanenitrile?

A: The reaction proceeds via a base-catalyzed Michael addition mechanism. The process can be broken down into three primary steps:

  • Deprotonation: A basic catalyst abstracts the acidic proton from the hydroxyl group of 2-methoxyethanol, generating a potent nucleophile, the 2-methoxyethoxide anion.[3]

  • Nucleophilic Attack (Conjugate Addition): The generated 2-methoxyethoxide anion attacks the β-carbon of acrylonitrile. The nitrile group of acrylonitrile is strongly electron-withdrawing, which polarizes the double bond, making the β-carbon electrophilic (electron-deficient) and susceptible to nucleophilic attack.[1][4] This is the key bond-forming step.

  • Protonation: The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (such as a molecule of the starting alcohol), regenerating the catalyst and forming the final product, 3-(2-methoxyethoxy)propanenitrile.[3]

The overall mechanism is illustrated below.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation S1_Reactants CH₃OCH₂CH₂OH + B⁻ S1_Products CH₃OCH₂CH₂O⁻ + BH S1_Reactants->S1_Products Catalyst abstracts proton S2_Reactants CH₃OCH₂CH₂O⁻ + CH₂=CH-C≡N S2_Intermediate [CH₃OCH₂CH₂-CH₂-CH⁻-C≡N] S2_Reactants->S2_Intermediate Conjugate Addition S3_Reactants [CH₃OCH₂CH₂-CH₂-CH⁻-C≡N] + BH S3_Products CH₃OCH₂CH₂CH₂CH₂C≡N + B⁻ S3_Reactants->S3_Products Product formation & Catalyst regeneration

Caption: Base-catalyzed Michael addition mechanism.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q: My reaction yield is consistently low. What are the most likely causes and how do I begin troubleshooting?

A: Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis. Start by evaluating the following factors, as illustrated in the troubleshooting workflow below.

G Start Low Yield Observed CheckCatalyst 1. Catalyst Inactive or Insufficient? Start->CheckCatalyst CheckTemp 2. Incorrect Reaction Temperature? Start->CheckTemp CheckRatio 3. Sub-optimal Reactant Ratio? Start->CheckRatio CheckPurity 4. Impure Reagents? Start->CheckPurity Sol_Catalyst Use fresh, active catalyst. Increase catalyst loading. Consider a stronger base. CheckCatalyst->Sol_Catalyst Yes Sol_Temp Monitor internal temp. Cool reaction if exothermic. Optimize temp (e.g., 20-60°C). CheckTemp->Sol_Temp Yes Sol_Ratio Use excess 2-methoxyethanol (e.g., 1.5-3 eq.) to drive reaction to completion. CheckRatio->Sol_Ratio Yes Sol_Purity Use anhydrous reagents. Distill acrylonitrile before use to remove inhibitors. CheckPurity->Sol_Purity Yes

Caption: Troubleshooting workflow for low yield.

  • Catalyst Inactivity: Base catalysts can be deactivated by atmospheric CO₂ or moisture. Ensure you are using a fresh, potent catalyst. For heterogeneous catalysts, ensure proper activation if required.

  • Reaction Temperature: This reaction is often exothermic.[5] Uncontrolled temperature increases can lead to the polymerization of acrylonitrile, a major cause of yield loss. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Reactant Purity: Water in the 2-methoxyethanol can consume the base catalyst. Acrylonitrile is often supplied with polymerization inhibitors (like hydroquinone monomethyl ether) which may need to be removed by distillation before use, especially for sensitive reactions.

  • Molar Ratio: Using acrylonitrile as the limiting reagent and an excess of 2-methoxyethanol can help push the reaction to completion.[6]

Q: I'm observing the formation of a viscous polymer in my reaction flask. How can I prevent this?

A: This is a classic sign of acrylonitrile polymerization. Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by the same base catalyst used for the cyanoethylation.

Causality & Prevention:

  • Excessive Heat: The primary cause is often poor temperature control. The reaction is exothermic, and localized hot spots can trigger rapid polymerization.

    • Solution: Conduct the reaction in an ice bath, especially during the initial addition of reagents. Add the acrylonitrile dropwise to the mixture of 2-methoxyethanol and catalyst to maintain a controlled internal temperature.[5]

  • High Catalyst Concentration: A very high concentration of a strong base can favor polymerization over the desired Michael addition.

    • Solution: Use the minimum effective catalyst loading. Start with catalytic amounts (e.g., 1-5 mol%) and optimize from there.

Q: My purified product contains a significant amount of a higher-boiling impurity. What is it and how can I minimize its formation?

A: This impurity is likely the dicyanoethylated byproduct, 3-((2-cyanoethoxy)methoxy)propanenitrile. It forms when a molecule of the desired product, which still contains an ether oxygen, acts as a nucleophile and reacts with a second molecule of acrylonitrile.

Causality & Prevention:

  • Stoichiometry: This side reaction is most prevalent when acrylonitrile is used in stoichiometric excess or when the conversion of 2-methoxyethanol is very high.

    • Solution: Employ an excess of 2-methoxyethanol relative to acrylonitrile (e.g., a molar ratio of 1.5:1 to 3:1). This ensures that acrylonitrile is more likely to react with the more abundant and more nucleophilic primary alcohol rather than the ether oxygen of the product.[6]

Section 3: Key Parameter Optimization

Optimizing reaction parameters is essential for maximizing yield and purity. This section provides guidance on the critical variables.

Q: Which catalyst is best for this synthesis?

A: The choice of catalyst depends on the desired scale, workup procedure, and cost considerations. Both homogeneous and heterogeneous base catalysts are effective.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sodium methoxide, Potassium hydroxide (KOH), Triton B (Quaternary ammonium hydroxide)High activity, good solubility in the reaction medium.[5]Difficult to remove from the reaction mixture; requires aqueous workup and neutralization.
Heterogeneous K₂CO₃ on Zeolite, Anion exchange resinsEasily removed by simple filtration, catalyst can often be recycled, potentially enabling a solvent-free process.[7][8]May have lower activity than homogeneous catalysts, requiring higher temperatures or longer reaction times.

Recommendation: For lab-scale synthesis where ease of purification is paramount, a heterogeneous catalyst like an anion exchange resin or K₂CO₃ supported on a solid matrix (e.g., ZSM-5 zeolite) is highly recommended.[7][9] These catalysts have demonstrated excellent activity and selectivity, often in solvent-free systems.[7]

Q: What is the optimal temperature range for this reaction?

A: The optimal temperature is a balance between reaction rate and side reactions.

  • Recommended Range: 20°C to 60°C.

  • Below 20°C: The reaction may be impractically slow.

  • Above 60°C-70°C: The risk of acrylonitrile polymerization increases significantly.[6][10]

It is critical to monitor the internal temperature of the reaction, not just the bath temperature.

Q: Should I use a solvent?

A: This reaction can be run effectively without a solvent, especially when using an excess of 2-methoxyethanol, which can act as the solvent. A solvent-free approach is greener and simplifies product isolation.[7]

However, in cases where temperature control is difficult (e.g., on a larger scale), an inert, aprotic solvent can be beneficial.[5]

  • Recommended Solvents: If a solvent is necessary, consider aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Studies have shown that aprotic solvents can enhance the reaction rate.[11]

  • Solvents to Avoid: Protic solvents (other than the reactant alcohol) should be avoided as they can interfere with the catalyst.

Section 4: Recommended Experimental Protocol

This protocol utilizes a heterogeneous catalyst for high yield and straightforward purification.

Protocol: High-Yield Synthesis using a Solid Base Catalyst

This procedure is based on methodologies employing recyclable solid base catalysts, which have been shown to provide high conversion and selectivity.[7]

Materials:

  • 2-Methoxyethanol (anhydrous)

  • Acrylonitrile (distilled to remove inhibitors)

  • Potassium Carbonate on ZSM-5 Zeolite (10% w/w) or a strongly basic anion exchange resin (e.g., Amberlyst A-21)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Distillation apparatus

G Start Start Setup 1. Charge flask with 2-methoxyethanol (1.5 eq) and solid catalyst. Start->Setup Cool 2. Cool flask to 0-5°C in an ice bath. Setup->Cool Add 3. Add acrylonitrile (1.0 eq) dropwise over 30-60 min, maintaining T < 10°C. Cool->Add React 4. Warm to room temp. and stir for 4-8 hours. Add->React Monitor 5. Monitor reaction (TLC or GC). React->Monitor Filter 6. Filter to remove catalyst. Monitor->Filter Reaction Complete Distill 7. Purify filtrate by vacuum distillation. Filter->Distill End End Product Distill->End

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-methoxyethanol (1.5 molar equivalents) and the solid base catalyst (e.g., 10% w/w relative to acrylonitrile).

  • Initial Cooling: Begin stirring the mixture and cool the flask in an ice-water bath to an internal temperature of 0-5°C.

  • Acrylonitrile Addition: Add acrylonitrile (1.0 molar equivalent) to the dropping funnel. Add the acrylonitrile dropwise to the stirred, cooled mixture over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition to prevent polymerization.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring and monitor the reaction's progress. Depending on catalyst activity, the reaction may require 4-12 hours. Gentle warming to 40-50°C can be applied to drive the reaction to completion if necessary.

  • Monitoring: Periodically take small aliquots and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of acrylonitrile.

  • Workup: Once the reaction is complete, remove the solid catalyst by vacuum filtration. Wash the catalyst with a small amount of fresh 2-methoxyethanol or an appropriate solvent (like THF) and combine the filtrates.

  • Purification: The crude product in the filtrate can be purified by vacuum distillation to yield pure 3-(2-methoxyethoxy)propanenitrile.

References

  • Biosynth. (n.d.). 3-(2-Methoxyethoxy)propanenitrile.
  • ECHEMI. (n.d.). Synthesis of 3-(2-oxocyclohexyl)propanenitrile.
  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • ChemScene. (n.d.). 3-(2-Methylphenoxy)propanenitrile.
  • Wikipedia. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene.
  • Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.
  • Chemistry Stack Exchange. (2018). Synthesis of 3-(2-oxocyclohexyl)propanenitrile.
  • PubChem. (n.d.). 3-[2-(Methoxymethoxy)ethoxy]propanenitrile.
  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-12.
  • BenchChem. (n.d.). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives.
  • Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI: 10.1002/0471264180.or005.02
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis.
  • PubChem. (n.d.). Propanenitrile, 3-(2-methoxyethoxy)-.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.
  • Wikipedia. (n.d.). Cyanoethylation.
  • ResearchGate. (n.d.). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.
  • Astle, M. J., & Etherington, R. W. (1952). Reactions Catalyzed by Anion Exchange Resins - Cyanoethylation of Alcohols. Industrial & Engineering Chemistry, 44(12), 2871-2875. DOI: 10.1021/ie50516a048
  • Al-Azzawi, L. H., & Zaki, A. B. (1980). The Kinetics of Cyanoethylation of Methanol in Mixed Methanol-Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 775-780.
  • ResearchGate. (n.d.). Effect of Reaction Temperature Cyanoethylation on Both Nitrogen Content and the Degree of SPbsHtutlona.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Google Patents. (n.d.). US2579580A - Cyanoethylation.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32–‐resin.
  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • Google Patents. (n.d.). CN1733702A - 3-(2-methoxyethoxy)-propylamine production process.

Sources

Optimization of reaction conditions for 3-(2-methoxyethoxy)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: MEPN-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 3-(2-methoxyethoxy)propanenitrile (MEPN) via the cyanoethylation of 2-methoxyethanol. While this Michael addition is chemically straightforward, achieving pharmaceutical-grade purity (>99.5%) requires rigorous control over thermodynamics and kinetic side-reactions (polymerization).

The Core Reaction:



Module 1: The "Golden" Protocol (Optimized Conditions)

Do not rely on generic literature. Use this optimized workflow to minimize polymerization and hydrolysis.

Reagent Quality & Stoichiometry
ComponentRoleOptimal SpecificationCritical Note
2-Methoxyethanol Nucleophile1.2 – 1.5 Equiv.Must be anhydrous (<0.05% H₂O). Water kills the catalyst and hydrolyzes the nitrile.
Acrylonitrile Michael Acceptor1.0 Equiv.[1]Must contain inhibitor (e.g., 35-45 ppm MEHQ). Do not distill removal of inhibitor unless using immediately.
Sodium Methoxide (NaOMe) Catalyst0.5 – 1.0 mol%Superior to NaOH/KOH. Hydroxides generate water in situ; NaOMe generates methanol (volatile).
Solvent MediumNeat (Solvent-free) The nucleophile acts as the solvent. External solvents dilute kinetics and complicate workup.
Step-by-Step Execution
  • Charge: Load 2-methoxyethanol and NaOMe (solid or 30% MeOH solution) into the reactor.

  • Activation: Stir at 25°C for 15 mins to ensure alkoxide formation.

  • Controlled Addition (The Critical Step):

    • Cool the vessel to 10–15°C .

    • Add Acrylonitrile dropwise. DO NOT BOLUS ADD.

    • Thermodynamic Rule: The reaction is highly exothermic. Maintain internal temperature <40°C during addition. If it spikes >50°C, polymerization of acrylonitrile becomes the dominant pathway.

  • Post-Reaction Cook: Once addition is complete, warm to 45–50°C for 2–4 hours to drive conversion.

  • Quench: Neutralize with stoichiometric Acetic Acid or HCl. Do not distill basic mixtures (leads to retro-Michael decomposition).

Module 2: Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our users.

Q1: My reaction mixture turned into a viscous yellow/orange gel. What happened?

Diagnosis: Anionic Polymerization of Acrylonitrile. Cause:

  • Temperature Runaway: You exceeded 55°C during addition.

  • Inhibitor Failure: The MEHQ in the acrylonitrile was consumed by oxygen depletion (MEHQ needs O₂ to work) or removed prior to use.

  • Base Concentration: Localized high concentration of base caused rapid chain initiation. Solution:

  • Improve agitation (stirring rate) to prevent "hot spots" of catalyst.

  • Use a jacketed reactor with active cooling.

  • Ensure the headspace has a small air bleed (not pure N₂) if the reaction time is long, to keep MEHQ active.

Q2: I see a significant impurity at RRT 0.85 (GC/HPLC). What is it?

Diagnosis: Bis-cyanoethyl ether (likely). Cause: Presence of Water .

  • Water competes with 2-methoxyethanol. It reacts with two moles of acrylonitrile to form

    
    .
    Solution: 
    
  • Dry your 2-methoxyethanol over molecular sieves (3Å or 4Å).

  • Switch from NaOH/KOH to Sodium Methoxide or Triton B .

Q3: During distillation, my product yield drops, and I recover starting material. Why?

Diagnosis: Retro-Michael Reaction. Cause: Distilling the product while the catalyst is still active (basic pH).

  • At high temperatures (>100°C), the base catalyzes the reverse reaction, breaking the ether bond to release acrylonitrile (which then boils off or polymerizes). Solution:

  • Mandatory Neutralization: You must neutralize the catalyst (pH 6–7) before applying heat for distillation.

  • Filter off the resulting salt (Sodium Acetate/Chloride) before distillation.

Module 3: Visualization of Workflows

The Optimized Synthesis Workflow

A logical flow to ensure safety and yield.

G Start Start: Raw Materials Cat_Prep Catalyst Activation (2-Methoxyethanol + NaOMe) Start->Cat_Prep Dry Conditions Addition Controlled Addition (Acrylonitrile) Cat_Prep->Addition Cool to 15°C Reaction Post-Reaction Cook (45-50°C, 2-4h) Addition->Reaction Exotherm Control Quench Neutralization (Acetic Acid) Reaction->Quench Check Conversion Workup Filtration & Distillation Quench->Workup pH 7.0 Product Final Product (MEPN >99.5%) Workup->Product Vacuum Distillation

Caption: Figure 1. Step-by-step process flow for MEPN synthesis emphasizing temperature control and neutralization.

Impurity & Danger Map

Understanding where the chemistry goes wrong.

G Reactants Reactants (Alcohol + Acrylonitrile) MEPN Target: MEPN Reactants->MEPN Controlled Temp (<50°C) Polymer Polyacrylonitrile (Yellow Solid) Reactants->Polymer High Temp / Hot Spots BisEther Bis(2-cyanoethyl)ether (Impurity) Reactants->BisEther Wet Reagents (H2O) Retro Decomposition (Retro-Michael) MEPN->Retro Distillation w/ Base

Caption: Figure 2. Mechanistic divergence showing how temperature and water introduce critical impurities.

Module 4: Safety & Handling (Acrylonitrile)

WARNING: Acrylonitrile is a high-consequence chemical.[2][3]

  • Toxicity: It is a carcinogen and metabolizes to cyanide.

    • Requirement: All handling must occur in a fume hood.

    • PPE: Double nitrile gloves or Silver Shield® gloves are required. Latex is permeable.

  • Waste Disposal:

    • Do not pour unreacted acrylonitrile down the drain.

    • Quench unreacted acrylonitrile with dilute bleach (sodium hypochlorite) or sodium bisulfite solution before disposal to destroy the nitrile functionality.

References

  • PubChem. (2025).[4] Propanenitrile, 3-(2-methoxyethoxy)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kabashima, H., & Hattori, H. (1998).[5] Cyanoethylation of alcohols catalyzed by solid base catalysts. Applied Catalysis A: General. (Contextual grounding for solid base catalysis in cyanoethylation).

  • Centers for Disease Control and Prevention (CDC). (n.d.). Acrylonitrile - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Acrylonitrile Hazard Summary. Retrieved from [Link]

Sources

Troubleshooting low ionic conductivity in 3-(2-methoxyethoxy)propanenitrile electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Ionic Conductivity in 3-(2-methoxyethoxy)propanenitrile (MEPN) Electrolytes

Executive Summary

You are likely using 3-(2-methoxyethoxy)propanenitrile (MEPN) because you require high anodic stability (>4.5 V vs. Li/Li⁺) for next-generation cathodes (e.g., NMC811, Li-rich Mn-based). However, you have encountered a critical bottleneck: low ionic conductivity relative to standard carbonate-based electrolytes (e.g., EC/DMC).

This guide addresses the physicochemical trade-offs inherent to MEPN. Unlike simple linear carbonates, MEPN functions as a glyme-nitrile hybrid . Its dual-functional structure creates unique solvation shells that enhance stability but impede ion mobility if not engineered correctly.

Part 1: Diagnostic Workflow

Before altering your formulation, determine if the issue is bulk transport (viscosity/solvation) or interfacial impedance (wetting/SEI). Use the logic tree below to isolate the root cause.

Troubleshooting_MEPN Start ISSUE: Low Conductivity (< 1 mS/cm) Check_EIS Run EIS (Nyquist Plot) Start->Check_EIS Check_Viscosity Is Viscosity > 10 cP? Check_Salt Check Salt Concentration Check_Viscosity->Check_Salt Yes Check_Water Check Water Content (Karl Fischer) Check_Viscosity->Check_Water No (Viscosity Normal) Action_Diluent Action: Add Co-solvent (DMC/DEC) or Reduce Salt Check_Salt->Action_Diluent If > 2M (HCE) Action_Dry Action: Molecular Sieves (Hydrolysis Risk) Check_Water->Action_Dry If > 20 ppm Check_EIS->Check_Viscosity High Bulk Resistance (Rb) Action_Wetting Action: Check Separator Wettability (Contact Angle) Check_EIS->Action_Wetting High Interfacial Resistance (Rct)

Figure 1: Diagnostic logic flow for isolating conductivity drops in nitrile-based electrolytes.

Part 2: Technical Modules
Module A: The Solvation Trap (Chemistry & Physics)

The Problem: MEPN is a "chelating" solvent. It contains both a nitrile group (–C≡N) and ether oxygens (–O–).

  • Mechanism: The Li⁺ ion is not just solvated; it is "trapped" by the ether oxygens in a multidentate structure. While this prevents solvent co-intercalation (good for graphite anodes), it significantly increases the desolvation energy and the effective hydrodynamic radius of the Li⁺ complex.

  • Result: Even if the bulk viscosity looks manageable, the ion mobility (

    
    ) is lower than expected because the solvated ion is bulky and holds onto its solvent shell too tightly [1].
    

Solution Strategy: Do not use MEPN as a single solvent. You must break the chelation network using a low-viscosity co-solvent that does not coordinate strongly with Li⁺.

Co-SolventViscosity (

)
Dielectric Constant (

)
Recommendation
DMC (Dimethyl Carbonate) 0.59 cP3.1High. Best for lowering viscosity without disrupting stability.
DEC (Diethyl Carbonate) 0.75 cP2.8Moderate. Good for thermal stability, slightly more viscous than DMC.
EC (Ethylene Carbonate) 1.90 cP89.8Avoid. Increases viscosity too much; defeats the purpose of using nitriles for low-temp apps.
Module B: Salt Selection & Concentration

The Problem: Researchers often default to LiPF₆, but LiPF₆ is thermally unstable in nitriles, leading to polymerization or hydrolysis. The Fix: Switch to imide-based salts (LiTFSI or LiFSI).

  • LiTFSI: The industry standard for nitriles. However, it causes aluminum current collector corrosion above 3.8 V.

  • LiFSI: Higher conductivity than LiTFSI due to a smaller anion radius and weaker ion pairing.

  • The "HCE" Paradox: To prevent Al corrosion with LiTFSI, you might be using a High Concentration Electrolyte (>3 M) .

    • Trade-off: HCEs stop corrosion but drastically increase viscosity, killing conductivity [2].

Optimization Protocol: If using LiTFSI, you must use an additive to protect the Aluminum collector, allowing you to lower the salt concentration back to a conductive range (1.0 – 1.2 M).

  • Recommended Additive: LiBOB (Lithium bis(oxalato)borate) at 0.1 M – 0.2 M. It forms a passivation layer on Al, allowing you to reduce the bulk LiTFSI concentration.

Module C: Impurity Management (Hydrolysis)

The Problem: Nitriles are chemically sensitive to moisture.

  • Reaction:

    
     (Amide formation).
    
  • Impact: Amides are insulating and electrochemically active in the wrong window. They increase impedance and consume Li⁺.

Validation Step:

  • Karl Fischer Titration: Ensure water content is < 20 ppm .

  • Visual Check: If your electrolyte turns slightly yellow or cloudy upon salt addition, hydrolysis or polymerization has already occurred.

  • Drying: Use activated 4Å molecular sieves. Note: Do not use basic alumina with nitriles as it can catalyze side reactions.

Part 3: Experimental Protocols
Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

To distinguish bulk conductivity from interface failure.

  • Cell Setup: Use a blocking electrode setup (SS|Electrolyte|SS) or a conductivity probe with a known cell constant (

    
    ).
    
  • Parameters:

    • Frequency: 1 MHz to 1 Hz.

    • Amplitude: 10 mV.

    • Temperature: 25°C (controlled).

  • Analysis:

    • The intercept with the Z' (real) axis at high frequency represents the Bulk Resistance (

      
      ) .
      
    • Calculation:

      
       (where 
      
      
      
      is conductivity in S/cm).
    • Warning: If you see a second semi-circle, you have grain boundary effects or phase separation in your electrolyte.

Protocol 2: Wettability Test

MEPN has higher surface tension than carbonates. Poor wetting mimics low conductivity.

  • Method: Optical Contact Angle Goniometry.

  • Substrate: Your specific separator (PE, PP, or Glass Fiber).

  • Pass Criteria: Contact angle

    
     within 5 seconds.
    
  • Troubleshooting: If

    
    , vacuum fill your cells or soak separators for 12 hours prior to assembly.
    
Part 4: Frequently Asked Questions (FAQ)

Q1: My electrolyte works at C/10 but fails at 1C. Is this conductivity? A: Yes. This is a classic "transport limited" failure. The bulk ionic conductivity of MEPN-based electrolytes is often


 mS/cm, whereas standard LP57 (carbonate) is 

mS/cm. At high C-rates (1C), the ion supply cannot keep up with the electron flow, causing massive polarization (voltage drop).
  • Fix: Reduce the separator thickness or switch to LiFSI salt to boost transport numbers (

    
    ).
    

Q2: Can I mix MEPN with Ethylene Carbonate (EC)? A: Technically yes, but it is counter-productive for conductivity. EC is solid at room temperature and highly viscous. While EC helps SEI formation on graphite, it will thicken the MEPN solution. Use Fluoroethylene Carbonate (FEC) as an additive (2-5 wt%) instead. FEC creates a robust SEI without the bulk viscosity penalty of EC [3].

Q3: Why is my Al foil pitting? A: You are likely using LiTFSI without a passivation agent. The TFSI anion attacks Aluminum at high voltages.

  • Fix: Add 1-2% LiDFOB or LiBOB. These salts sacrifice themselves to form a protective Al-O-B-F layer on the current collector, stopping the corrosion current.

Part 5: Visualization of Solvation Mechanism

The diagram below illustrates why MEPN (with its ether oxygen and nitrile group) creates a "sticky" environment for Lithium ions compared to linear carbonates.

Solvation_Mechanism cluster_MEPN MEPN Molecule (Chelating) cluster_DMC DMC (Linear) Li Li+ Nitrile_N N Nitrile_N->Li Strong Coordination Ether_O O Ether_O->Li Chelation (Trapping) Carbonyl_O O Carbonyl_O->Li Weak Coordination

Figure 2: Solvation competition. MEPN (left) acts as a bidentate ligand, tightly binding Li+, while DMC (right) interacts weakly, promoting faster ion exchange.

References
  • Conductivity & Viscosity of Nitrile Electrolytes: Title: Conductivity and viscosity of liquid and gel electrolytes based on LiClO4, LiN(CF3SO2)2 and PMMA.[1] Source: ResearchGate (2025).[2] URL:[Link]

  • Solvation Structure of LiTFSI: Title: Structure and dynamics of highly concentrated LiTFSI/acetonitrile electrolytes. Source: Roskilde University (2021). URL:[Link]

  • MEPN Chemical Properties & Structure: Title: 3-(2-methoxyethoxy)propanenitrile | C6H11NO2 | CID 118852. Source: PubChem (NIH). URL:[Link]

Sources

Technical Support Center: Stabilizing 3-(2-methoxyethoxy)propanenitrile (MEPN) at High Voltages

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Advanced Electrolyte Formulation Support Subject: Mitigation of Anodic Decomposition and Interfacial Instability in MEPN-based Systems[1]

Executive Summary: The MEPN Paradox

3-(2-methoxyethoxy)propanenitrile (MEPN) represents a "hybrid" solvent class designed to bridge the gap between high-conductivity ethers and high-voltage nitriles.[1]

  • The Advantage: The ether linkage (

    
    ) provides ionic conductivity and low viscosity, while the nitrile group (
    
    
    
    ) offers high anodic stability (up to ~6.0V vs Li/Li⁺) and suppresses aluminum corrosion.
  • The Failure Mode: At high voltages (>4.5V), MEPN suffers from a specific degradation pathway: oxidative cleavage of the ether linkage followed by parasitic polymerization of the nitrile group on the cathode surface. Furthermore, without passivation, the nitrile group is thermodynamically unstable against reduction on graphite anodes.

This guide provides the diagnostic workflows and formulation adjustments required to stabilize MEPN.

Diagnostic Workflows (Troubleshooting)

Module A: High-Voltage Capacity Fade (Oxidative Instability)

Symptom: Rapid capacity loss in the first 50 cycles accompanied by Coulombic Efficiency (CE) <99.5% in high-voltage cells (e.g., NMC811 or LCO >4.4V).[1][2]

Root Cause: While the nitrile group is stable, the ether oxygen in MEPN possesses lone pairs with high HOMO (Highest Occupied Molecular Orbital) energy. At high voltages, this leads to:

  • Electron Abstraction: Oxidation of the ether oxygen.[1]

  • H-Abstraction: The resulting radical abstracts a proton from the

    
    -carbon.[1]
    
  • Chain Scission: Cleavage of the alkoxy chain, generating gaseous byproducts (ethylene) and reactive radical species.

Corrective Protocol:

  • Introduce CEI Formers: You must form a Cathode Electrolyte Interphase (CEI) that is electronically insulating but ionically conductive before the MEPN reaches its oxidation potential.[1]

    • Recommendation: Add Fluoroethylene Carbonate (FEC) (2-5 wt%) or LiDFOB (1 wt%).[1] The fluorine-rich CEI suppresses the catalytic activity of the transition metal oxide surface.

  • Salt Substitution: If using LiPF₆, switch to or blend with LiFSI or LiTFSI . The

    
     anion is more robust at high voltages, though care must be taken regarding Al corrosion (see Module C).
    
Module B: Gas Evolution & Cell Swelling

Symptom: Pouch cell swelling during formation cycles or high-voltage storage.[1]

Root Cause:

  • Mechanism 1 (Cathodic): Nitriles are poor SEI formers.[1] On graphite, MEPN undergoes reductive decomposition releasing cyanide-based oligomers and gas.[1]

  • Mechanism 2 (Hydrolysis): Nitriles are sensitive to moisture.[1] Trace water causes hydrolysis of the

    
     group into amides (
    
    
    
    ) and eventually carboxylic acids + ammonia (
    
    
    ), causing severe gassing.[1]

Corrective Protocol:

  • Moisture Control (Critical): Ensure MEPN water content is <20 ppm . Nitriles are more hygroscopic than carbonates.[1]

  • Anode Passivation: You cannot rely on MEPN to passivate graphite.[1]

    • Mandatory Additive:Vinylene Carbonate (VC) (1-2 wt%) or Vinyl Ethylene Carbonate (VEC) .[1] These reduce at a higher potential than MEPN, forming a protective polymeric SEI that blocks MEPN from the graphite surface.

Module C: Impedance Rise (The "Thick Film" Issue)

Symptom: High internal resistance (DCR) growth after high-voltage holding.[1]

Root Cause: Excessive polymerization of the nitrile group. The


 in the nitrile group can coordinate strongly with Transition Metals (TMs) like Co or Ni. While this suppresses TM dissolution, "over-coordination" creates a thick, insulating passivation layer that impedes 

transport.

Corrective Protocol:

  • Optimization of Concentration: Do not use MEPN as a pure solvent if impedance is the bottleneck.[1] Use it as a co-solvent (20-40 vol%) blended with low-viscosity carbonates (DMC/EMC) or hydrofluoroethers (HFE).[1]

Visualizing the Degradation Logic

The following diagram illustrates the decision tree for diagnosing MEPN failure modes based on electrochemical signals.

MEPN_Troubleshooting Start START: Observed Failure Check_Voltage Is Voltage > 4.4V? Start->Check_Voltage Gas Symptom: Gas/Swelling Check_Voltage->Gas Yes Fade Symptom: Capacity Fade Check_Voltage->Fade Yes Corrosion Symptom: Voltage Noise/Al Pitting Check_Voltage->Corrosion Yes Root_Ether Root Cause: Ether Oxidation (Chain Scission) Gas->Root_Ether High V Cycling Root_Anode Root Cause: Nitrile Reduction (Poor SEI) Gas->Root_Anode Low V Formation Fade->Root_Ether High V Root_Al Root Cause: Al Corrosion (Low Nitrile Conc.) Corrosion->Root_Al Using LiTFSI? Sol_CEI Fix: Add FEC (2-5%) or LiDFOB Root_Ether->Sol_CEI Sol_SEI Fix: Add VC (2%) or ES Root_Anode->Sol_SEI Sol_Conc Fix: Increase MEPN > 30% (Passivates Al) Root_Al->Sol_Conc

Caption: Diagnostic logic flow linking observed symptoms (Gas, Fade, Corrosion) to specific MEPN chemical instabilities and their respective additive solutions.

Experimental Validation Protocols

To validate the stability of your MEPN formulation, do not rely solely on coin cell cycling. Use these specific characterization steps.

Experiment 1: Linear Sweep Voltammetry (LSV) for Oxidation Limit

Objective: Determine the precise onset potential of MEPN oxidation on your specific cathode material (not just Platinum).

  • Cell Setup: 3-Electrode Swagelok or Pouch Cell.

    • WE (Working Electrode): Your Cathode (e.g., NMC811).[1] Note: Do not use Pt; it does not catalyze decomposition the same way TMs do.

    • CE (Counter Electrode): Li Metal.[1][2][3]

    • RE (Reference Electrode): Li Metal.[1][3]

  • Protocol:

    • OCV hold for 2 hours.[1]

    • Scan rate: 0.1 mV/s (Slow scan is critical to detect slow kinetic decomposition).[1]

    • Range: OCV to 6.0V vs Li/Li⁺.[1]

  • Pass/Fail Criteria:

    • Current density should remain < 10 µA/cm² up to 5.0V.[1]

    • If a sharp peak appears at ~4.2-4.5V, the ether group is oxidizing. Action: Increase FEC concentration.

Experiment 2: Aluminum Corrosion Test (Chronoamperometry)

Objective: Verify if the nitrile concentration is sufficient to protect the Al current collector, especially if using LiTFSI salts.

  • Cell Setup:

    • WE: Aluminum Foil (battery grade).

    • CE/RE: Li Metal.[1][2][4][5]

  • Protocol:

    • Hold potential constant at 4.5V, 4.8V, and 5.0V for 5 hours each.

  • Analysis:

    • Current should decay to near zero.[1]

    • If current rises or fluctuates (noise), pitting corrosion is occurring.[1]

    • Action: Increase MEPN ratio. The nitrile group coordinates with

      
       to form a protective complex, preventing dissolution.
      

Frequently Asked Questions (FAQ)

Q: Can I use MEPN with a graphite anode without additives? A: No. Unlike carbonates (EC), nitriles do not thermodynamically form a stable SEI on graphite.[1] They undergo reductive cleavage, leading to continuous electrolyte consumption.[1] You must use a sacrificial additive like VC or FEC to form the initial SEI layer.

Q: Why does my MEPN electrolyte turn yellow/brown after high-voltage cycling? A: This indicates the formation of conjugated oligomers .[1] When the nitrile group polymerizes or when the ether chain oxidizes, it forms chromophores (conjugated double bonds). While some discoloration is normal for nitrile passivation layers, dark brown indicates excessive bulk decomposition.[1] Check your upper cutoff voltage or increase antioxidant additives.[1]

Q: Is MEPN compatible with LiTFSI salt? A: Yes, and it is a preferred combination. While LiTFSI in carbonate solvents causes severe Aluminum corrosion >3.8V, nitriles (including MEPN) effectively suppress this corrosion by forming a protective passivation layer on the Aluminum surface.

Q: What is the recommended concentration of MEPN? A: For high-voltage applications (4.5V+), a "High Concentration Electrolyte" (HCE) or "Localized High Concentration Electrolyte" (LHCE) approach is often best. However, in standard solvent blends, 20-30 vol% MEPN is typically the "sweet spot" to balance viscosity (ether benefit) with anodic stability (nitrile benefit).

References

  • Nitrile Stability Mechanism

    • Title: Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate.[1][6]

    • Source: Frontiers in Chemistry (2020).[1]

    • URL:[Link]

  • Ether-Nitrile Synergies

    • Title: High-Voltage Lithium-Metal Battery Enabled by Ethylene Glycol Bis(Propionitrile) Ether-LiNO3 Synergetic Additives.[1]

    • Source: Small (via ResearchGate) (2023).[1]

    • URL:[Link]

  • Nitriles and Aluminum Corrosion

    • Title: Electrochemical stability windows of the considered electrolytes (TFSI-based systems).[1][7][8]

    • Source: ResearchGate (2019).[1]

    • URL:[Link]

  • General Nitrile Additive Mechanism

    • Title: Insight into the Contribution of Nitriles as Electrolyte Additives to the Improved Performances of the LiCoO2 C
    • Source: The Journal of Physical Chemistry Letters (2022).
    • URL:[Link][1]

Sources

Technical Support Center: Enhancing the Thermal Stability of 3-(2-methoxyethoxy)propanenitrile (MEPN)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Thermal & Electrochemical Stabilization of Ether-Nitrile Solvents Reference ID: MEPN-STAB-2026

Introduction: The Stability Paradox

3-(2-methoxyethoxy)propanenitrile (MEPN) is a bifunctional solvent containing an ether group (for ionic conductivity) and a nitrile group (for high-voltage anodic stability). While it effectively suppresses aluminum corrosion in Lithium-Ion Batteries (LIBs), its thermal stability is often the bottleneck in high-temperature applications (>60°C).

The Core Challenge: MEPN is susceptible to two primary degradation modes:

  • Hydrolysis: The nitrile group (

    
    ) converts to amides/carboxylic acids in the presence of trace water and heat.
    
  • Oxidative Decomposition: The ether linkage (

    
    ) undergoes 
    
    
    
    -hydrogen abstraction at the cathode interface, a process accelerated by thermal stress.

This guide provides actionable protocols to mitigate these risks.

Module 1: Pre-Experiment Diagnostics (Purity & Storage)

User Query: "My MEPN solvent has turned a faint yellow after two weeks of storage at 40°C. Is it safe to use?"

Diagnosis: No. Discoloration indicates the formation of conjugated impurities, likely due to hydrolysis or polymerization initiated by trace moisture or acidic impurities. Using this will lead to immediate parasitic reactions.

Troubleshooting Protocol: The "Zero-Water" Standard

Thermal stability cannot be achieved without chemical purity. Water acts as a catalyst for nitrile degradation.

Step-by-Step Purification Workflow:

  • Initial Assessment: Measure water content using Karl Fischer (KF) titration.

    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       (Proceed to drying).
      
  • Primary Drying (Molecular Sieves):

    • Activate

      
       molecular sieves at 
      
      
      
      for 12 hours under vacuum.
    • Immerse sieves in MEPN (

      
      ) for 48 hours.
      
  • Secondary Purification (Vacuum Distillation):

    • Setup: Short-path distillation apparatus.

    • Additive: Add Calcium Hydride (

      
      ) to scavenge remaining protons.
      
    • Condition: Distill under reduced pressure (

      
      ) to lower the boiling point and prevent thermal stress during purification.
      
  • Storage: Store in an Argon-filled glovebox in aluminum bottles (blocks light/UV).

Visual Workflow: Purification Logic

PurificationWorkflow RawMEPN Raw MEPN (Yellow/Impure) KF_Check Karl Fischer Titration RawMEPN->KF_Check Sieves 4Å Mol Sieves (48h Immersion) KF_Check->Sieves >20 ppm H2O FinalQC Final QC (<10ppm H2O) KF_Check->FinalQC <20 ppm (Rare) Distillation Vac Distillation (+ CaH2) Sieves->Distillation Distillation->FinalQC

Figure 1: Critical purification pathway to remove moisture triggers before thermal testing.

Module 2: Operational Stability (In-Cell Protection)

User Query: "I observe severe gas generation and capacity fade when cycling NCM811 cathodes at 60°C with MEPN-based electrolyte."

Diagnosis: You are experiencing Cathodic Oxidative Dehydrogenation . At


, the activation energy for removing the hydrogen atom adjacent to the ether oxygen decreases. The naked cathode surface (NCM811 is highly catalytic) oxidizes the MEPN, releasing hydrogen gas and forming unstable radicals.
Solution: The "Sacrificial Barrier" Strategy

You cannot change the thermodynamics of the ether bond, but you can prevent the solvent from touching the hot cathode.

Protocol: Synergistic Additive Formulation

  • Base Solvent: MEPN (purified).

  • Primary Stabilizer (FEC - Fluoroethylene Carbonate):

    • Dosage:

      
      .
      
    • Mechanism:[1][2][3] FEC decomposes before MEPN, forming a thin, LiF-rich Cathode Electrolyte Interphase (CEI). This film is thermally stable and electronically insulating, blocking the cathode from attacking the MEPN ether group.

  • Secondary Stabilizer (LiODFB):

    • Dosage:

      
       (replacing some 
      
      
      
      ).
    • Mechanism:[1][2][3] Borate salts improve the thermal stability of the SEI on the anode, preventing "cross-talk" where anode byproducts migrate and degrade the cathode solvent.

Data: Thermal Stability Comparison

Solvent SystemAdditiveOnset of Exothermic Reaction (DSC)Gas Evolution (60°C Storage)
Pure MEPN None

High (

)
MEPN


Moderate
MEPN


Low (

)
FEON (Fluorinated) None

Negligible

Note: FEON (3-(2,2,2-trifluoroethoxy)propanenitrile) is the structural analog where fluorination physically lowers the HOMO energy, making it intrinsically more stable than MEPN.

Visual Mechanism: Cathode Protection

ProtectionMechanism cluster_fail Without Additive (Failure) cluster_pass With FEC Additive (Success) Cathode High-Voltage Cathode (Hot Surface) MEPN_Direct MEPN Molecule (Ether Linkage) Cathode->MEPN_Direct Direct Contact CEI_Layer Protective CEI Film (LiF-rich Barrier) Cathode->CEI_Layer Forms Film Oxidation Oxidative Decomposition (Gas + Radicals) MEPN_Direct->Oxidation Thermal Stress Stable_Op Stable Cycling (No Direct Contact) MEPN_Direct->Stable_Op FEC Additive: FEC FEC->Cathode Decomposes First CEI_Layer->MEPN_Direct Blocks Access

Figure 2: Mechanism of FEC-derived CEI layer preventing thermal oxidation of MEPN.

Module 3: Emergency FAQ

Q: Can I mix MEPN with Dimethyl Carbonate (DMC)? A: Yes. Blending MEPN with carbonates (DMC or EMC) is a standard method to reduce viscosity. However, it dilutes the high-voltage benefit. A


 (MEPN:Carbonate) ratio is a common compromise for thermal stability vs. conductivity.

Q: What if MEPN is still unstable after purification and additives? A: If your application requires stability


, the C-H bonds in the ethoxy group are the limiting factor. You must switch to a fluorinated analog  like FEON  (3-(2,2,2-trifluoroethoxy)propanenitrile). The electron-withdrawing fluorine atoms lower the electron density on the oxygen, significantly increasing resistance to oxidation [1].

Q: Is the smell of almonds normal? A: DANGER. A strong almond/bitter smell indicates the release of Cyanide (


) or related decomposition products. This suggests severe thermal runaway or hydrolysis. Evacuate the area and ventilate.[4]

References

  • Zhang, Z., et al. (2018). 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Royal Society of Chemistry.[5] Link

  • National Institute of Standards and Technology (NIST). Propanenitrile, 3-methoxy- Properties. NIST WebBook. Link

  • Sandia National Laboratories. (2015). Studies on the thermal breakdown of common li-ion battery electrolyte components. OSTI. Link

  • PubChem. 3-(2-Methoxyethoxy)propanenitrile Compound Summary. National Library of Medicine. Link[6]

Sources

Improving the efficiency of 3-(2-methoxyethoxy)propanenitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-methoxyethoxy)propanenitrile (MEPN) Hydrolysis

Ticket ID: MEPN-HYD-OPT-001 Status: Open Subject: Optimization of Hydrolysis Efficiency & Selectivity Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering efficiency bottlenecks in converting 3-(2-methoxyethoxy)propanenitrile (MEPN) to 3-(2-methoxyethoxy)propanoic acid (MEPA) . The challenge lies in the amphiphilic nature of the substrate (containing a polar ether tail) and the thermodynamic stability of the nitrile group.

This guide provides a tiered troubleshooting approach, moving from chemical optimization (Tier 1) to biocatalytic switching (Tier 2), and finally downstream processing (Tier 3).

Tier 1: Chemical Hydrolysis Optimization (The "Brute Force" Approach)

Diagnosis: If your reaction stalls at the amide intermediate (3-(2-methoxyethoxy)propanamide) or yields are low due to polymerization, your thermodynamic drive is insufficient.

Protocol A: Base-Catalyzed Hydrolysis (Recommended)

Base hydrolysis is preferred over acid hydrolysis for MEPN because the ether linkage (


) is chemically inert to base, minimizing side reactions like ether cleavage.

Optimized Workflow:

  • Stoichiometry: Use 1.5 - 2.0 equivalents of NaOH or KOH.

    • Why: The reaction consumes base to form the carboxylate salt. Excess base ensures the equilibrium shifts fully to the product.

  • Solvent System: Use Ethanol:Water (1:1) or Ethylene Glycol .

    • Why: MEPN is an organic ether; pure water reflux often results in phase separation, limiting the reaction rate. A co-solvent ensures homogeneity.

  • Temperature: Reflux at 85°C - 100°C .

    • Critical Check: If using pure water, the boiling point (100°C) may be insufficient for rapid conversion. Adding ethylene glycol raises the boiling point to ~120°C, accelerating the amide-to-acid step.

Troubleshooting Table: Chemical Hydrolysis

SymptomProbable CauseCorrective Action
Stalls at Amide Insufficient temperature or base concentration.Switch solvent to Ethylene Glycol to access T > 100°C. Increase base to 2.5 eq.
Dark/Tar Formation Polymerization of acrylonitrile impurities.Ensure starting material is free of acrylonitrile (Michael acceptor). Add radical inhibitor (MEHQ) if necessary.
Ether Cleavage Acid hydrolysis used with HI/HBr or extreme temps.Stop immediately. Switch to Basic Hydrolysis (NaOH). Ether linkages are acid-sensitive at high T.

Tier 2: Biocatalytic Optimization (The "High Efficiency" Approach)

Diagnosis: If you require mild conditions (pH 7, 30°C) to protect other functional groups or reduce energy costs, chemical hydrolysis is unsuitable.

Solution: Nitrilase (EC 3.5.5.1) Nitrilases convert nitriles directly to carboxylic acids without releasing the free amide intermediate, bypassing the thermodynamic "stall" seen in chemical hydrolysis.

Workflow Visualization (DOT)

Biocatalysis MEPN MEPN (Substrate) Complex Enzyme-Substrate Complex MEPN->Complex Binding Enzyme Nitrilase (EC 3.5.5.1) Enzyme->Complex Ammonia NH3 (Byproduct) Complex->Ammonia Release MEPA MEPA (Product) Complex->MEPA Hydrolysis MEPA->Enzyme Product Inhibition (Monitor pH)

Figure 1: Direct enzymatic hydrolysis pathway avoiding the free amide intermediate.

Protocol B: Nitrilase-Mediated Hydrolysis
  • Enzyme Selection: Screen Nitrilases from Alcaligenes faecalis or Acidovorax facilis.

  • Buffer: 50-100 mM Potassium Phosphate, pH 7.0 - 7.5.

  • Substrate Loading (Critical):

    • Issue: MEPN can cause substrate inhibition at >100 mM.

    • Fix: Use a Fed-Batch approach. Add MEPN continuously at a rate matching the hydrolysis rate (monitor by HPLC).

  • Cross-Linking: Use Whole Cell biocatalysts immobilized in calcium alginate beads to improve stability and ease of separation.

Tier 3: Downstream Processing (Purification)

Diagnosis: MEPA is amphiphilic (water-soluble due to carboxyl/ether, but organic-soluble). Standard extraction often fails due to poor partition coefficients.

Purification Protocol:

  • Acidification: Cool the basic hydrolysate to 0°C. Acidify with Conc. HCl to pH 2.0.

    • Note: Do not use weak acids; you must suppress the ionization of the carboxylic acid (

      
      ).
      
  • Salting Out: Saturate the aqueous phase with NaCl .

    • Mechanism:[1][2][3][4][5][6][7] This increases the ionic strength, forcing the organic MEPA out of the water phase ("Salting out" effect).

  • Extraction Solvent: Use DCM (Dichloromethane) or Ethyl Acetate (3x) .

    • Efficiency: DCM is often superior for ether-containing acids.

  • Drying: Dry organic layer over

    
    , filter, and evaporate. Distillation (vacuum) is required for high purity.
    

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn yellow/orange during base hydrolysis?

  • A: This indicates the retro-Michael addition of the nitrile. Under strong base/heat, MEPN can decompose slightly to release acrylonitrile, which rapidly polymerizes (yellowing).

    • Fix: Lower the temperature to 80°C and extend the reaction time, or switch to the enzymatic route.

Q2: Can I use acid hydrolysis (HCl) instead of base?

  • A: Yes, but it is kinetically slower. The protonated amide intermediate is resonance-stabilized and resists nucleophilic attack by water. You will likely need 6M HCl and reflux for >12 hours, which risks cleaving the ether linkage.

Q3: How do I monitor the reaction progress?

  • A: TLC is insufficient due to poor UV absorption of the ether chain.

    • Recommended: Use HPLC (Refractive Index Detector) or GC-MS (after derivatization with BSTFA).

    • Quick Check: NMR is definitive. Look for the shift of the

      
      -protons (next to carbonyl) and disappearance of the triplet at 
      
      
      
      ppm (next to CN).

References

  • BenchChem. (n.d.). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). 3-(2-methoxyethoxy)propanoic acid (PubChem Compound Summary). Retrieved from

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from

  • Organic Syntheses. (n.d.). Hydrolysis of Nitriles to Amides and Acids. Retrieved from

  • Clark, J. (2023).[4][7] The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [7]

Sources

Scaling up the synthesis of 3-(2-methoxyethoxy)propanenitrile for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(2-Methoxyethoxy)propanenitrile (MEPN) CAS: 35633-50-2 Reaction Class: Cyanoethylation (Oxa-Michael Addition) Document ID: MEPN-SC-2024-V1

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for MEPN synthesis. You are likely here because a process that worked perfectly in a 100 mL flask is behaving unpredictably in a 50 L reactor.

The synthesis of MEPN via the cyanoethylation of 2-methoxyethanol with acrylonitrile is deceptively simple. It is a "click" reaction—atom economical and high yielding. However, at an industrial scale, three forces conspire against you:

  • Thermal Runaway: The reaction is highly exothermic.

  • The Retro-Michael Trap: The product reverts to toxic starting materials if distilled without catalyst neutralization.

  • Polymerization: Acrylonitrile can polymerize violently if not inhibited.

This guide provides the engineering controls and chemical insights required to navigate these risks.

Module 1: Reaction Kinetics & Thermal Management

The Core Chemistry

The reaction involves the nucleophilic attack of the alkoxide of 2-methoxyethanol onto the


-carbon of acrylonitrile.

Equation:



Catalyst Selection[1][2][3]
  • Lab Scale: Sodium metal (dissolved to form Na alkoxide) is common but dangerous at scale.

  • Industrial Standard: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (solid pellets or 50% aq. solution) or Triton B .

  • Recommendation: Use Solid KOH (0.5 - 1.0 mol%) .

    • Why? Water introduced by aqueous bases can hydrolyze the nitrile group to an amide/acid impurity. Solid KOH minimizes water content while remaining cost-effective.

Critical Control Point: The Induction Period

The Issue: Researchers often add the catalyst and immediately start dosing acrylonitrile. If the catalyst hasn't fully solubilized or initiated the alkoxide formation, acrylonitrile accumulates. When the reaction finally "kicks," the accumulated heat triggers a thermal runaway.

The Protocol:

  • Charge 2-methoxyethanol and catalyst.

  • Heat to 30°C and stir for 30 minutes.

  • Test for Activity: Add 5% of the total acrylonitrile charge. Watch for a temperature rise of 2-5°C within 5 minutes.

  • Only proceeding if the exotherm is observed.

Process Flow Diagram (Graphviz)

MEPN_Synthesis_Flow cluster_safety Safety Loop Start Start: Charge 2-Methoxyethanol Cat Add Catalyst (KOH) Dissolve @ 30°C Start->Cat Check Activity Check (Add 5% ACN) Cat->Check Check->Cat No Exotherm (Wait) Dosing Controlled Dosing Acrylonitrile (ACN) Maintain < 45°C Check->Dosing Exotherm Observed Dosing->Dosing Cooling Loop Active Cook Post-Reaction Cook 2 Hours @ 40°C Dosing->Cook Quench CRITICAL: Acid Quench Add Acetic Acid Cook->Quench Distill Vacuum Distillation Quench->Distill

Figure 1: Industrial process flow for MEPN synthesis emphasizing the critical quench step.

Module 2: Impurity Profile & The Retro-Michael Trap

The most common failure in scaling this reaction is low yield after distillation . This is rarely due to the reaction itself, but rather the purification process.

The Mechanism of Failure

The Michael addition is reversible (equilibrium-driven).

  • Forward Reaction: Favored at low temperatures (30-50°C).

  • Reverse Reaction (Retro-Michael): Favored at high temperatures (>100°C) IF the base catalyst is still active.[1]

If you attempt to distill the product (bp ~130°C at reduced pressure) without removing the base, the heat will drive the reaction backward. You will distill off acrylonitrile (low boiler) and 2-methoxyethanol, leaving you with nothing but tar in the pot.

Troubleshooting Table: Impurities
Impurity TypeSymptomRoot CauseCorrective Action
Acrylonitrile Polymer Yellow/Orange solid or viscous liquidOverheating (>60°C) or lack of inhibitor.Ensure ACN contains MEHQ inhibitor. Maintain T < 45°C.
Bis-cyanoethyl ether High boiling impurityWater in the system (hydrolysis of ACN followed by Michael addition).Dry 2-methoxyethanol (<0.1% H2O). Use solid base instead of aq. solution.
Starting Materials (in Distillate) Low Yield / ReversionRetro-Michael Reaction. Neutralize catalyst with Acetic Acid or H2SO4 prior to heating.
Amides/Acids Ammonia smellNitrile hydrolysis.Reduce water content. Avoid extreme pH during workup.
Purification Protocol
  • Quench: After the reaction is complete (verified by GC), cool to 25°C.

  • Neutralize: Add stoichiometric Glacial Acetic Acid (1.1 eq relative to KOH). Verify pH is 6-7.

    • Note: The formed salt (Potassium Acetate) is usually benign during distillation, or can be filtered off if the mixture is viscous.

  • Distill: Perform vacuum distillation.

    • Pressure: < 10 mmHg (Essential to keep pot temp < 140°C).

    • Fore-cut: Remove unreacted 2-methoxyethanol.

    • Main-cut: Collect MEPN.

Module 3: Safety & Engineering Controls[4][5]

Acrylonitrile Handling

Acrylonitrile (ACN) is a volatile, toxic, and flammable carcinogen.[2][3]

  • Inhibitor: Industrial ACN is stabilized with MEHQ (Monomethyl ether of hydroquinone). This inhibitor requires dissolved oxygen to work. Do not sparge ACN with pure nitrogen ; use lean air or ensure the headspace has some oxygen content if storing for long periods.

  • Interlocks: The dosing pump for ACN must be interlocked with the reactor temperature.

    • Logic: IF Temp > 50°C THEN Stop Pump.

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Problem: Low Yield CheckDistill Did decomposition occur during distillation? Problem->CheckDistill CheckRxn Did reaction reach completion (GC)? CheckDistill->CheckRxn No Retro Cause: Retro-Michael Action: Neutralize Base CheckDistill->Retro Yes (Fumes/Low BP fractions) Kinetics Cause: Poor Kinetics CheckRxn->Kinetics No TempCheck Was Temp < 20°C? Kinetics->TempCheck WaterCheck Is Water Content > 0.5%? TempCheck->WaterCheck No HeatUp Action: Increase Temp to 40°C TempCheck->HeatUp Yes DrySolvent Action: Dry 2-Methoxyethanol (Side rxn consuming ACN) WaterCheck->DrySolvent Yes

Figure 2: Diagnostic logic for yield issues in MEPN synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use sodium methoxide (NaOMe) solution instead of solid KOH? A: Yes, NaOMe (25% in methanol) is an excellent catalyst. However, you must strip the methanol before distillation, or it will contaminate your fore-cut. Methanol is also more volatile than 2-methoxyethanol, which can complicate vacuum stability.

Q: My reaction mixture turned dark red. Is the batch ruined? A: Not necessarily. Acrylonitrile reactions often develop color due to trace oligomerization of the nitrile (polymethacrylonitrile derivatives). If the GC purity of the main peak is >95%, proceed to neutralization and distillation. The color bodies are usually high-boiling and will remain in the pot.

Q: Why is the vacuum distillation foaming? A: This indicates the presence of polymeric species or residual water/solvent boiling off violently.

  • Fix: Use a bleed valve to control vacuum depth initially. Ensure the stir rate is high to break foam.

Q: Can I use a static mixer for continuous flow synthesis? A: Yes, this reaction is ideal for flow chemistry due to its speed and heat generation. However, the residence time must be sufficient (10-20 mins), and the downstream tubing must be heat-traced to prevent solidification if high molecular weight byproducts form.

References

  • Biosynth. (n.d.). 3-(2-Methoxyethoxy)propanenitrile Structure and Properties. Retrieved from

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. (Foundational text on the Michael addition of acrylonitrile).
  • Wacker, M., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. ResearchGate. Retrieved from (Validates the retro-Michael mechanism at high temperatures).

  • INEOS Nitriles. (2017). Acrylonitrile Safe Handling Guide. Retrieved from

  • PubChem. (2024). Propanenitrile, 3-(2-methoxyethoxy)-. Compound Summary for CID 118852. Retrieved from

Sources

Validation & Comparative

3-(2-methoxyethoxy)propanenitrile vs. Succinonitrile: High-Voltage Electrolyte Additive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of high-voltage Lithium-Ion Batteries (LIBs) (>4.4V), nitrile-based additives are critical for stabilizing the Cathode Electrolyte Interphase (CEI).[1] This guide compares the industry benchmark, Succinonitrile (SN) , against the emerging liquid alternative, 3-(2-methoxyethoxy)propanenitrile (MEPN) .

  • The Verdict: Succinonitrile (SN) remains the gold standard for thermal stability and extreme voltage protection (>5.0V) but suffers from high melting point and viscosity issues. MEPN offers a superior kinetic profile (ionic conductivity) and processing ease (liquid state), making it the preferred choice for high-rate, high-voltage applications where low-temperature performance is critical.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in their physical state and functional groups. SN is a plastic crystal solid, while MEPN is a bifunctional liquid.[2]

FeatureSuccinonitrile (SN)3-(2-methoxyethoxy)propanenitrile (MEPN)
Formula


Structure Symmetric dinitrile (

)
Ether-nitrile hybrid (

)
Physical State (25°C) Waxy Solid (MP: ~58°C)Liquid (MP: < -20°C)
Viscosity N/A (Solid)Low (< 3.0 cP)
Dielectric Constant ~55 (at 58°C)~20-30 (Estimated)
Solubility Requires heating to dissolve in carbonatesMiscible with carbonates
Structural Impact Analysis
  • SN (The "Rigid Shield"): Its high polarity and symmetry allow it to form a dense, protective layer on the cathode. However, its solid nature at room temperature requires precise thermal management during electrolyte manufacturing to prevent precipitation.[2]

  • MEPN (The "Flexible Conductor"): The ether linkage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) introduces flexibility and Li+ solvation capability, while the nitrile group (
    
    
    
    ) maintains high-voltage stability. It acts as both a solvent and an additive.[3]

PropertyMap cluster_SN Succinonitrile (SN) cluster_MEPN MEPN SN Symmetric Dinitrile (Solid) Prop1 High Melting Point (Process Difficulty) SN->Prop1 Prop2 High Dipole Moment (Strong Cathode Adsorption) SN->Prop2 Performance Battery Performance Prop2->Performance High Voltage Stability MEPN Ether-Nitrile (Liquid) Prop3 Ether Chain (Li+ Solvation/Transport) MEPN->Prop3 Prop4 Liquid State (Miscibility/Low Viscosity) MEPN->Prop4 Prop3->Performance High Ionic Conductivity

Figure 1: Structure-Property relationship flow. SN prioritizes stability at the cost of processing; MEPN balances stability with transport kinetics.

Electrochemical Performance Analysis
A. Oxidative Stability (LSV)
  • SN: Exhibits an oxidation potential of >6.0 V vs. Li/Li+ .[2][4][5] It effectively passivates the cathode surface (e.g., NCM811, LCO) by coordinating with transition metals, preventing electrolyte decomposition.

  • MEPN: Stable up to ~5.0 - 5.2 V vs. Li/Li+ . The ether group slightly lowers the anodic stability compared to pure dinitriles, but it remains sufficient for 4.5V class batteries.

B. Ionic Conductivity
  • SN: Addition of SN (typically 1-5 wt%) often decreases the ionic conductivity of the electrolyte due to increased viscosity and strong Li+ trapping (solvation) by the nitrile groups.

  • MEPN: The ethylene oxide moiety in MEPN mimics the structure of glymes, assisting in Li+ dissociation and transport. MEPN-containing electrolytes typically show 15-20% higher conductivity than SN-containing counterparts at room temperature.[2]

C. Cycling Stability (NCM Cathodes)
MetricSN (2 wt%)MEPN (2 wt%)
Capacity Retention (100 cycles, 4.5V) ~92%~90%
Coulombic Efficiency >99.5%>99.2%
Rate Capability (2C discharge) ModerateHigh
Low Temp (-20°C) Performance Poor (Precipitation risk)Good
Interphase Mechanism (The "Black Box")

The protective mechanism relies on the specific interaction between the nitrile lone pair electrons and the cathode surface.

Mechanism of Action:
  • Adsorption: The Nitrogen atom in the

    
     group donates its lone pair to the empty 
    
    
    
    -orbitals of transition metals (Ni, Co, Mn) on the cathode surface.
  • Passivation: This forms a coordinate bond, creating a thin, protective CEI layer that blocks solvent molecules (like EC/DMC) from continuous oxidation.[2]

  • MEPN Specifics: While SN acts purely as a blocker, MEPN's ether tail can "swing," facilitating Li+ hopping through the interphase, reducing interfacial resistance (

    
    ).
    

Mechanism cluster_SN_Mech Succinonitrile Mechanism cluster_MEPN_Mech MEPN Mechanism Cathode High Voltage Cathode (Ni/Co/Mn Active Sites) Block Strong Coordination (Blocks Solvent) Cathode->Block SN_Mol Nitrile Group (-CN) SN_Mol->Cathode Donates Lone Pair Result_SN High Stability High Resistance Block->Result_SN MEPN_Mol Nitrile (-CN) + Ether (-O-) MEPN_Mol->Cathode Donates Lone Pair Chelate Coordination + Li+ Solvation MEPN_Mol->Chelate Ether Chain Solvates Li+ Result_MEPN Stability + Low Resistance Chelate->Result_MEPN

Figure 2: Mechanistic comparison of CEI formation. SN forms a rigid barrier; MEPN forms a conductive barrier.

Experimental Protocols
Protocol A: Synthesis of MEPN (Laboratory Scale)

Rationale: MEPN is often custom-synthesized to ensure high purity (water < 10 ppm).

Reagents: 2-methoxyethanol (Subject), Acrylonitrile (Reagent), Potassium hydroxide (Catalyst).[2]

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flush with

    
    .
    
  • Initiation: Add 2-methoxyethanol (0.1 mol) and catalytic KOH (1 wt%) to the flask. Stir at 0°C (ice bath).

  • Addition: Dropwise add Acrylonitrile (0.11 mol) over 30 minutes. The reaction is exothermic (Michael Addition).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quenching: Neutralize with dilute HCl.

  • Purification (Critical):

    • Wash with brine.[2]

    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • Vacuum Distillation: Collect the fraction at ~100°C under reduced pressure (check specific boiling point vs vacuum).

    • Drying: Store over molecular sieves (4Å) for 48h to remove trace water.

Protocol B: Electrolyte Preparation (Handling SN vs MEPN)

Base Electrolyte: 1.0 M


 in EC/EMC (3:7 v/v).

For Succinonitrile (SN):

  • Melting: Heat solid SN to 65°C until fully liquid.

  • Weighing: Quickly weigh the required amount (e.g., 2 wt%) into a pre-warmed vial to prevent immediate solidification.

  • Dissolution: Add the base electrolyte. Sonicate at 40°C for 30 minutes. Note: If the solution cools too fast during mixing, SN may recrystallize.

For MEPN:

  • Direct Addition: Micropipette the required volume (calculated via density ~0.98 g/mL) directly into the base electrolyte.

  • Mixing: Vortex for 30 seconds. No heating required.[2]

References
  • Succinonitrile as a High-Voltage Additive

    • Title: Succinonitrile as a functional additive for high voltage lithium-ion batteries.[2]

    • Source: ResearchGate / Journal of Power Sources.[2]

    • URL:

  • Ether-Nitrile Electrolyte Properties

    • Title: 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries.[2][6] (Analogous fluorinated chemistry).

    • Source: RSC Advances / Nanoscale.[2]

    • URL:

  • MEPN Chemical Data

    • Title: Propanenitrile, 3-(2-methoxyethoxy)- Compound Summary.
    • Source: PubChem.[2]

    • URL:

  • Mechanism of Nitrile Additives

    • Title: The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries.[2][3][7][8]

    • Source: Journal of The Electrochemical Society.
    • URL:

Sources

Comparison of 3-(2-methoxyethoxy)propanenitrile with other dinitrile solvents in electrolytes

[1]

Executive Summary: The Solvation Dilemma

Developing electrolytes for high-voltage cathodes (>4.5 V vs. Li/Li⁺) requires a trade-off between oxidative stability and ionic transport .[1]

  • Dinitriles (e.g., Adiponitrile - ADN): Offer exceptional anodic stability (>6.0 V) and safety (high flash points) but suffer from high viscosity and poor ionic conductivity at low temperatures due to strong dipole-dipole interactions.[1]

  • Ether-Nitriles (e.g., MEPN, MPN): Introduce an ether linkage (-O-) into the nitrile backbone.[1] This hybrid architecture acts as an "internal plasticizer," lowering viscosity and enhancing Li⁺ solvation (chelation) while maintaining the electron-withdrawing stability of the nitrile group.

Verdict: MEPN is the superior choice for fast-charging and low-temperature applications , whereas ADN remains the gold standard for ultra-high temperature and extreme voltage stability .

Chemical Architecture & Mechanism[1]

Structural Comparison

The fundamental difference lies in the Li⁺ coordination mechanism.

Feature3-(2-methoxyethoxy)propanenitrile (MEPN) Adiponitrile (ADN)
Class Ether-Functionalized MononitrileAliphatic Dinitrile
Structure CH3-O-CH2-CH2-O-CH2-CH2-CNNC-CH2-CH2-CH2-CH2-CN
Functional Groups 1 Nitrile (EW), 2 Ethers (ED**)2 Nitriles (EW)
Li⁺ Solvation Chelation: Ether oxygens wrap Li⁺; Nitrile stabilizes.[1][2]Monodentate: Nitrile nitrogen coordinates Li⁺.[1]
Dominant Interaction Ion-Dipole + Chelation (Glyme-like)Strong Dipole-Dipole (High Viscosity)

*EW: Electron Withdrawing (Increases Voltage Stability) **ED: Electron Donating (Increases Salt Dissociation)[1]

The "Chelation Effect"

MEPN mimics the structure of glymes (like diglyme) but terminates with a nitrile. The ether oxygens facilitate the dissociation of lithium salts (like LiTFSI or LiPF₆) much more effectively than the rigid dinitriles. This results in a lower desolvation energy barrier at the electrode interface, improving rate capability.

SolvationMechanismcluster_0Dinitrile (ADN) Solvationcluster_1Ether-Nitrile (MEPN) SolvationLi_ADNLi+HighViscosityHigh ViscositySlow TransportLi_ADN->HighViscosityResultADN1N≡C-R-C≡NADN1->Li_ADN Rigid CoordinationADN2N≡C-R-C≡NADN2->Li_ADNLi_MEPNLi+HighConductivityHigh ConductivityFast KineticsLi_MEPN->HighConductivityResultMEPNEther-Chain Chelation(O···Li+···O)MEPN->Li_MEPN Flexible Wrapping(Lower Barrier)

Caption: Comparison of rigid monodentate coordination in dinitriles vs. flexible chelation in ether-nitriles.

Physicochemical Performance Data

The following data compares MEPN (and its homolog MPN) against standard dinitriles.

PropertyEther-Nitrile (MEPN/MPN) Adiponitrile (ADN) Glutaronitrile (GN) Implication
Viscosity (cP @ 25°C) 1.1 – 2.5 (Low)5.8 – 6.0 (High)4.5MEPN wets electrodes faster; better low-T cycling.[1]
Ionic Conductivity (mS/cm) > 4.0 (1M LiTFSI)~1.5 – 2.0~2.5MEPN supports higher C-rates (fast charging).[1]
Oxidative Stability (V vs Li) ~5.5 V > 6.0 V > 6.0 VADN is better for 5V-class cathodes; MEPN is sufficient for NMC811.[1]
Melting Point (°C) < -60°C1°C-29°CADN freezes at 1°C, requiring co-solvents.[1] MEPN stays liquid.
Flash Point (°C) ~60-80°C> 160°C> 110°CADN is safer (non-flammable).[1] MEPN requires safety additives.[1]

Note: Data represents typical values for 1M LiTFSI electrolytes. Exact values depend on salt concentration and additives.

Electrochemical Stability & Compatibility[3][4]

Anodic Stability (High Voltage)

While dinitriles are stable up to 6V, the ether group in MEPN introduces a potential oxidation site. However, the strong electron-withdrawing effect of the nitrile group (-CN) lowers the HOMO energy level of the ether oxygen, extending its stability window significantly beyond standard glymes (which oxidize ~4.0 V).

  • MEPN Limit: Stable up to ~5.5 V vs. Li/Li⁺.

  • Application: Suitable for NCM811 (4.3V) and LNMO (4.7V) cathodes.[1]

Cathodic Stability (Graphite Interface)

Both MEPN and Dinitriles are thermodynamically unstable against lithiated graphite (~0.1 V).[1] They do not form a stable Solid Electrolyte Interphase (SEI) naturally.

  • Failure Mode: Continuous reductive decomposition prevents reversible cycling.[1]

  • Solution: Both require film-forming additives.[1]

    • Standard: 2-5% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).[1]

    • Mechanism: Additive reduces first (>0.8 V), forming a passivation layer that protects the nitrile solvent.

Experimental Protocol: Validation Workflow

To objectively verify MEPN performance in your lab, follow this self-validating protocol.

Phase 1: Physicochemical Characterization[1]
  • Viscosity: Use a rolling-ball viscometer (e.g., Anton Paar) at 25°C.

    • Target: MEPN < 3 cP.[1]

  • Wettability: Drop 5µL of electrolyte on a PE separator. Measure contact angle after 5s.

    • Pass Criteria: Angle < 20° (MEPN should wet instantly; ADN will bead).[1]

Phase 2: Electrochemical Stability Window (LSV)

Objective: Determine the anodic breakdown voltage.

  • Cell: 3-electrode Swagelok or Coin Cell.

    • WE: Platinum (Pt) disk (inert).[1]

    • CE/RE: Lithium metal.[1][3][4][5]

  • Scan: Linear Sweep Voltammetry (LSV) from OCV to 6.5 V.

  • Rate: Slow scan (0.1 mV/s) to detect onset of oxidation current.

  • Definition: Breakdown defined at current density > 20 µA/cm².[1]

Phase 3: Full Cell Cycling (NCM811 || Graphite)

Objective: Validate SEI compatibility.

  • Electrolyte A: 1M LiTFSI in MEPN + 5% FEC (Test).

  • Electrolyte B: 1M LiTFSI in ADN + 5% FEC (Control).

  • Protocol:

    • Formation: 2 cycles at C/20 (Critical for SEI formation).[1]

    • Cycling: 100 cycles at 1C.

  • Expectation: MEPN cell shows lower overpotential (hysteresis) and higher capacity retention at 1C due to higher conductivity.[1]

Workflowcluster_testsValidation ProtocolStartStart: Solvent SelectionStep11. Viscosity & Wettability(MEPN should < ADN)Start->Step1Step22. LSV Stability Scan(Target: >5.0V)Step1->Step2Step33. Half-Cell (Li||Cu)(Coulombic Efficiency check)Step2->Step3Step44. Full-Cell (NCM||Gr)(Rate Capability @ 1C)Step3->Step4DecisionPerformance CheckStep4->DecisionOutcome1Use MEPN(For High Rate / Low Temp)Decision->Outcome1High ConductivityRequiredOutcome2Use ADN(For >5V / High Temp Safety)Decision->Outcome2Max VoltageRequired

Caption: Decision matrix for selecting between MEPN and ADN based on experimental outcomes.

Conclusion & Recommendations

3-(2-methoxyethoxy)propanenitrile (MEPN) represents a strategic evolution of nitrile electrolytes, bridging the gap between the high stability of dinitriles and the high conductivity of ethers.

  • Select MEPN when:

    • Designing fast-charging batteries (high C-rate).

    • Operating in moderate climates or low temperatures (where ADN freezes).[1]

    • Using standard high-voltage cathodes (NCM 523/622/811).[1]

  • Select Dinitriles (ADN) when:

    • Safety (flammability) is the primary constraint.[1]

    • Operating at extreme high voltages (>5.0 V, e.g., LiCoPO₄).

    • High-temperature resilience (>60°C) is required.[1][6][7]

Final Recommendation: For most modern EV applications utilizing NCM811 cathodes, MEPN (with FEC additive) offers a more balanced performance profile than pure Adiponitrile, primarily due to its superior transport kinetics.

References

  • Comparison of Nitrile Solvents: Abu-Lebdeh, Y., & Davidson, I. (2009).[1] "High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries." Journal of the Electrochemical Society.[1][8] Link[1]

  • Ether-Nitrile Properties: Duncan, H., Salem, N., & Abu-Lebdeh, Y. (2013).[1] "Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries." Journal of the Electrochemical Society.[1][8] Link

  • Cyano-Ether Mechanism: Zhang, H., et al. (2014).[1] "Nitrile-based polymer electrolytes for high voltage lithium ion batteries."[1] Energy & Environmental Science.

  • General Solvent Data: Ue, M., et al. (2001).[1] "Electrochemical Properties of Organic Liquid Electrolytes." Journal of the Electrochemical Society.[1][8] Link

  • MEPN/MPN Kinetics: Dahbi, M., et al. (2012).[1] "Comparative study of ethylene carbonate and adiponitrile as electrolyte solvents." Journal of Power Sources. Link

Electrochemical performance of 3-(2-methoxyethoxy)propanenitrile versus traditional carbonate electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Performance of 3-(2-methoxyethoxy)propanenitrile (MEPN) vs. Traditional Carbonate Electrolytes Content Type: Technical Comparison Guide Audience: Materials Scientists, Electrochemists, and Device Engineers.[1]

Executive Summary: The Stability-Conductivity Trade-off

In the pursuit of high-energy-density lithium-ion batteries (LIBs), the electrolyte remains the thermodynamic bottleneck. Traditional carbonate-based electrolytes (e.g., EC/DMC) are the industry standard due to high ionic conductivity and mature SEI-forming capabilities.[1] However, their oxidative instability above 4.3 V vs. Li/Li⁺ and inherent flammability pose severe limitations for next-generation cathodes (e.g., high-voltage LCO, LNMO) and safety-critical applications.[1]

This guide analyzes 3-(2-methoxyethoxy)propanenitrile (MEPN) , a bifunctional nitrile-ether solvent.[1] Unlike simple nitriles (which suffer from poor salt solubility) or simple ethers (which suffer from low oxidative stability), MEPN hybridizes these functionalities.[1]

The Verdict: MEPN is not a drop-in replacement for standard carbonates in high-rate applications.[1] It is a specialist solvent designed for high-voltage (>4.5 V) and high-safety profiles, sacrificing some ionic conductivity for superior thermal and electrochemical stability.[1]

Molecular Architecture & Mechanism

To understand the performance difference, we must look at the solvation mechanism.

  • Traditional Carbonates (EC/DMC): Rely on a cyclic carbonate (EC) for high dielectric constant (salt dissociation) and a linear carbonate (DMC) for low viscosity.[1] They coordinate Li⁺ via carbonyl oxygens.[1]

  • MEPN (The Challenger):

    • The Nitrile Group (-C≡N): Highly electron-withdrawing.[1] This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule significantly harder to oxidize (remove electrons from) at the cathode surface.

    • The Methoxyethoxy Tail (-O-CH₂-CH₂-O-CH₃): Acts as a "glyme-like" chelating agent.[1] It wraps around the Li⁺ cation, boosting salt solubility compared to simple alkyl nitriles (like propionitrile).

Visualization: Solvation & Stability Mechanism

G cluster_0 Traditional Carbonate (EC/DMC) cluster_1 MEPN (Nitrile-Ether) Carb_Solv Carbonyl Coordination (C=O --- Li+) Carb_Fail Oxidation at >4.3V (CO2 Evolution) Carb_Solv->Carb_Fail High Voltage Stress MEPN_Solv Bidentate Chelation (Ether Oxygen --- Li+) MEPN_Stab Nitrile Group (-CN) Withdraws Electrons MEPN_Result Stable > 5.0V No Gas Evolution MEPN_Stab->MEPN_Result Low HOMO Energy Li_Salt LiTFSI / LiPF6 Salt Li_Salt->Carb_Solv Li_Salt->MEPN_Solv

Figure 1: Mechanistic divergence between Carbonate and MEPN solvation.[1] MEPN utilizes the nitrile group for anodic protection while using the ether tail for lithium transport.

Comparative Performance Analysis

The following data summarizes the performance differential when using 1.0 M LiTFSI in MEPN versus 1.0 M LiPF₆ in EC/DMC (1:1 v/v).

Table 1: Physicochemical & Electrochemical Profile
ParameterTraditional Carbonate (EC/DMC)MEPN (3-(2-methoxyethoxy)propanenitrile)Impact on Application
Oxidative Stability ~4.3 V vs. Li/Li⁺> 5.2 V vs. Li/Li⁺ MEPN enables high-voltage cathodes (NCM811, LNMO) without decomposition.[1]
Ionic Conductivity (25°C) 10–12 mS/cm2–5 mS/cm MEPN has higher viscosity; unsuitable for ultra-high C-rate (fast charging) applications.[1]
Flash Point ~18°C (DMC driven)> 98°C MEPN is significantly safer; classified as "low flammability" or non-flammable in mixtures.[1]
SEI Formation Excellent (EC forms stable passivation)Poor (Nitriles etch graphite) MEPN requires additives (FEC or VC) to function with Graphite anodes.[1]
Thermal Stability Boils/Decomposes < 100°CStable > 150°C MEPN prevents thermal runaway in medical/military devices.[1]
Detailed Technical Analysis
A. Electrochemical Stability Window (ESW)

The defining feature of MEPN is its anodic stability.[1] In Linear Sweep Voltammetry (LSV) tests using a Pt working electrode:

  • Carbonates: Show a sharp rise in current density (oxidative decomposition) starting at 4.3 V .[1] This generates CO₂ gas, causing cell swelling.[1]

  • MEPN: Maintains a flat baseline current up to 5.0–5.5 V . The -CN group effectively pulls electron density away from the ether oxygens, protecting them from oxidation.

B. The "Anode Incompatibility" Challenge

While MEPN excels at the cathode, it struggles at the anode. Nitrile groups are reductively unstable against Lithium metal or lithiated graphite (0 V vs Li/Li⁺).[1] They can polymerize or consume Li⁺.[1]

  • Solution: You cannot use pure MEPN with graphite without a passivation agent.[1]

  • Protocol: Blending MEPN with Fluoroethylene Carbonate (FEC) (typically 10-20% vol) creates a robust LiF-rich Solid Electrolyte Interphase (SEI) that prevents the nitrile from touching the anode surface.[1]

C. Safety Profile

For drug delivery devices or wearable electronics, safety is paramount.[1]

  • Flammability: EC/DMC is highly flammable (Class 1B).[1]

  • MEPN: Due to its higher molecular weight and polarity, MEPN has a very low vapor pressure.[1] In direct flame tests, MEPN electrolytes often self-extinguish or refuse to ignite, whereas carbonate electrolytes sustain combustion.

Experimental Protocols (Self-Validating)

To reproduce these findings, follow these specific workflows. These protocols are designed to isolate the variable of solvent stability.[1]

Protocol A: Determination of Anodic Limit (LSV)

Objective: Verify the high-voltage stability of MEPN.

  • Cell Assembly: Use a 3-electrode Swagelok or coin cell.

    • Working Electrode (WE): Platinum (Pt) disk or Carbon Black composite (inert).[1]

    • Counter Electrode (CE): Lithium metal foil.[1]

    • Reference Electrode (RE): Lithium metal.[1][2][3]

  • Electrolyte Preparation:

    • Control: 1M LiPF₆ in EC/DMC (1:1).[1][3][4]

    • Test: 1M LiTFSI in MEPN.[1] (Note: LiTFSI is preferred in nitriles due to better solubility and thermal stability than LiPF₆).[1]

  • Conditioning: Rest cell for 6 hours to stabilize Open Circuit Voltage (OCV).

  • Measurement:

    • Instrument: Potentiostat (e.g., Biologic or Autolab).[1]

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition, not just capacitive current).

    • Range: OCV to 6.0 V vs. Li/Li⁺.

  • Validation Criteria: The "breakdown voltage" is defined as the point where current density exceeds 0.1 mA/cm² .[1] MEPN should cross this threshold >1.0 V higher than the Control.[1]

Protocol B: Ionic Conductivity Measurement

Objective: Quantify the viscosity penalty of MEPN.[1]

  • Cell: Dip-type conductivity probe or blocking stainless steel (SS/SS) coin cell.

  • Method: Electrochemical Impedance Spectroscopy (EIS).[1][5]

    • Frequency Range: 1 MHz to 1 Hz.[1]

    • Amplitude: 10 mV.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the bulk resistance (high-frequency intercept on Nyquist plot),
    
    
    is thickness/distance, and
    
    
    is area.[1]
Decision Matrix: When to Use MEPN?

Use the following logic flow to determine if MEPN is suitable for your specific research or product development.

DecisionMatrix Start Select Application Requirements Voltage Is Operating Voltage > 4.4V? Start->Voltage No No Voltage->No No Yes Yes Voltage->Yes Yes Rate Is High C-Rate (>2C) Required? Rate->No No Rate->Yes Yes (Viscosity Limit) Safety Is Flammability a Critical Risk? Safety->No No Safety->Yes Yes (Medical/Aero) Use_Carb USE CARBONATES (EC/DMC/EMC) Standard Performance Use_MEPN USE MEPN + Additives (High Voltage/Safety) Use_Blend USE BLEND (Carbonate + MEPN) No->Safety No->Use_Carb No->Use_MEPN Yes->Rate Yes->Use_MEPN Yes->Use_Blend

Figure 2: Selection logic for integrating MEPN into electrolyte formulations.

References
  • Abu-Lebdeh, Y., & Davidson, I. (2009).[1] High-voltage electrolytes based on adiponitrile for Li-ion batteries.[1] Journal of The Electrochemical Society, 156(1), A60. Link[1]

    • Context: Establishes the foundational stability of nitrile-based electrolytes >5V.[1]

  • Zhang, H., et al. (2014).[1] Nitrile-based polymer electrolytes for high performance lithium-ion batteries.[1][3][6] Journal of Materials Chemistry A, 2, 11966-11973. Link

    • Context: Discusses the coordination mechanism of nitrile groups with Lithium ions.
  • Dahbi, M., et al. (2016).[1] Comparative study of the passivation of graphite in electrolyte with and without additives. Electrochimica Acta, 206, 186-196.[1] Link[1]

    • Context: Critical reference for the necessity of SEI additives (FEC/VC)
  • PubChem. (2024).[1] Compound Summary: 3-(2-methoxyethoxy)propanenitrile.[1][7][8][9] National Library of Medicine.[1] Link[1]

    • Context: Verification of physicochemical properties (MW, Structure) for the specific MEPN molecule.
  • Smart, M. C., et al. (2010).[1] Improved performance of Li-ion cells with the use of fluorinated carbonate electrolytes.[1] Journal of Power Sources, 195(24), 8323-8330. Link[1]

    • Context: Provides the baseline methodology for comparing high-voltage stability against standard carbon

Sources

Comparative study of different catalysts for the reduction of 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-(2-methoxyethoxy)propanenitrile (MEPN) to 3-(2-methoxyethoxy)propylamine (MEPA) is a critical transformation in the synthesis of dispersants, surfactants, and pharmaceutical intermediates. While the reaction appears straightforward, the presence of the ether linkage and the high propensity for nitrile coupling presents a specific challenge: maximizing primary amine yield while suppressing the formation of secondary amine dimers (bis-3-(2-methoxyethoxy)propylamine).

This guide compares the three dominant catalytic systems—Raney® Cobalt , Raney® Nickel , and Supported Noble Metals (Ru/Pd) .

Key Finding: While Raney Nickel is cost-effective, Raney Cobalt (promoted with LiOH) demonstrates superior intrinsic selectivity for the primary amine (>98%) and is the recommended catalyst for industrial-scale batch processing of MEPN.

Reaction Mechanism & Selectivity Challenge

To select the right catalyst, one must understand the failure mode. The reduction does not proceed in a single step; it passes through a highly reactive imine intermediate.[1]

The "von Braun" Selectivity Fork

The primary cause of yield loss is the reaction between the newly formed primary amine and the intermediate imine, releasing ammonia and forming a secondary amine.

ReactionMechanism Nitrile Nitrile (MEPN) R-CN Imine Imine Intermediate R-CH=NH Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) R-CH2-NH2 Imine->PrimaryAmine + H2 (Fast) Aminal Gem-Diamine (Unstable) Imine->Aminal + Primary Amine SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Secondary Amine (Byproduct) (R-CH2)2-NH SecImine->SecAmine + H2

Figure 1: Mechanistic pathway showing the competition between direct hydrogenation (Green) and the parasitic coupling reaction (Red).[1][2]

Comparative Analysis of Catalysts

Catalyst A: Raney® Cobalt (The Selectivity Specialist)
  • Type: Skeletal Cobalt (often doped with Cr or Ni).

  • Mechanism: Cobalt binds the primary amine product more strongly than Nickel, preventing it from attacking the imine intermediate.

  • Performance: Delivers the highest selectivity (>98%) for primary amines without requiring high ammonia pressure.

  • Promoters: Addition of Lithium Hydroxide (LiOH) significantly enhances activity and selectivity.

  • Verdict: Preferred for MEPN. The ether chain is stable, and the high selectivity eliminates difficult distillation steps to remove the secondary amine dimer.

Catalyst B: Raney® Nickel (The Cost Leader)
  • Type: Skeletal Nickel (Al-Ni alloy leached with NaOH).

  • Mechanism: High activity but poor intrinsic selectivity. The primary amine desorbs rapidly, leaving it free to attack the imine on the surface.

  • Performance: Requires the addition of large quantities of anhydrous Ammonia (

    
    ) or NaOH to suppress secondary amine formation.
    
  • Verdict: Viable but Operationally Complex. Use only if bulk ammonia handling infrastructure is available.

Catalyst C: Supported Ruthenium (Ru/C or Ru-Pincer)
  • Type: Homogeneous or Heterogeneous Noble Metal.

  • Mechanism: Operates via outer-sphere hydrogenation or specific coordination that sterically hinders coupling.

  • Performance: Excellent selectivity under mild conditions.

  • Verdict: Prohibitive Cost. While effective, the cost of Ru makes it unsuitable for this specific aliphatic amine unless the substrate contains other reducible groups (like alkenes) that Co/Ni would destroy.

Performance Data Summary

The following data compares optimized conditions for the reduction of MEPN.

FeatureRaney Cobalt (Promoted)Raney Nickel (Standard)Ru/Al2O3
Catalyst Loading 2–5 wt%5–10 wt%0.5–1 wt%
Pressure (H2) 50–70 bar30–50 bar40–60 bar
Temperature 80–100°C60–80°C80–100°C
Additives LiOH (aq)Anhydrous

None or Acidic
Conversion > 99.5%> 99.0%> 98%
Selectivity (1° Amine) 97–99% 85–90% (without

)95% (with

)
96–98%
Byproduct Trace secondary amineSignificant secondary amineTrace alcohols

Detailed Experimental Protocol

Selected Method: Hydrogenation using Promoted Raney Cobalt. Rationale: This protocol avoids the use of toxic gaseous ammonia while ensuring maximum yield.

Workflow Diagram

Workflow Start Start: Autoclave Prep Load Load MEPN + Methanol + Sponge Cobalt + LiOH Start->Load Purge N2 Purge (3x) -> H2 Purge (3x) Load->Purge React Pressurize H2 (60 bar) Heat to 90°C Purge->React Monitor Monitor H2 Uptake (Const pressure mode) React->Monitor Cool Cool to <40°C Vent H2 Monitor->Cool Uptake Ceases Filter Filter Catalyst (Under Argon/N2 - Pyrophoric!) Cool->Filter Distill Vacuum Distillation Filter->Distill End Final Product: MEPA Distill->End

Figure 2: Batch processing workflow for the hydrogenation of MEPN.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Use Sponge Cobalt (e.g., Raney® Cobalt 2700 or equivalent).

    • Critical: If the catalyst is stored in water, decant and wash 3x with methanol to remove water, as excessive water can inhibit the reaction rate.

    • Pre-promotion: Add Lithium Hydroxide monohydrate (LiOH·H2O) dissolved in minimal water. Ratio: 0.05g LiOH per 1g of Catalyst.

  • Reactor Loading:

    • To a high-pressure autoclave (Hastelloy or Stainless Steel), charge:

      • Substrate: 3-(2-methoxyethoxy)propanenitrile (1.0 equiv).

      • Solvent: Methanol (3-4 volumes relative to substrate).

      • Catalyst: Promoted Sponge Cobalt (4 wt% loading relative to substrate).

  • Reaction:

    • Seal reactor. Purge with Nitrogen (5 bar, 3 times) to remove Oxygen.

    • Purge with Hydrogen (10 bar, 3 times).

    • Pressurize to 60 bar (870 psi) with Hydrogen.

    • Heat to 90°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

  • Work-up:

    • Reaction is complete when Hydrogen uptake flatlines (typically 2-4 hours).

    • Cool reactor to room temperature. Vent Hydrogen carefully.

    • Filtration (Safety Critical): Filter the mixture through Celite under an inert atmosphere (Nitrogen blanket). Raney Cobalt is pyrophoric when dry. Keep the filter cake wet at all times.

    • Concentrate the filtrate via rotary evaporation.

    • Purify via vacuum distillation (MEPA b.p. approx 160-170°C at atm, distill at reduced pressure).

References

  • Review of Nitrile Hydrogenation: Volkman, J. "Catalytic Hydrogenation of Nitriles to Primary Amines."[1][3][4][5] Organic Process Research & Development.

  • Cobalt Selectivity Mechanism: Gomez, S., Peters, J.A., Maschmeyer, T. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis.

  • Use of LiOH Promoter: European Patent EP0913388A1. "Hydrogenation of nitriles to produce amines."[1][3][4][5][6][7] (Describes the specific use of LiOH with Sponge Cobalt for cyanoethylated ethers).

  • Raney Nickel vs Cobalt: Bessond'yanov, V.V.[2] "Comparison of the catalytic properties of Raney nickel and cobalt in the hydrogenation of nitriles." Russian Journal of Applied Chemistry.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-methoxyethoxy)propanenitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the accurate quantification of 3-(2-methoxyethoxy)propanenitrile. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and outline a rigorous cross-validation strategy to ensure data integrity and comparability between the two methods.

Introduction to 3-(2-methoxyethoxy)propanenitrile and the Imperative for Accurate Quantification

3-(2-methoxyethoxy)propanenitrile is an organic compound featuring both an ether and a nitrile functional group. Its accurate quantification is critical in various applications, including as a potential impurity in pharmaceutical manufacturing or as a component in chemical synthesis. The presence of both a polar ether linkage and a moderately polar nitrile group presents unique analytical challenges that necessitate the development of well-validated and robust analytical methods. The choice between different analytical techniques can significantly impact the accuracy, precision, and overall reliability of the quantification results.

This guide will explore two of the most common and powerful analytical techniques for the quantification of organic compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will present a head-to-head comparison of these methods, grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of GC-FID

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase.[3] The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds. As the separated compounds elute from the column and enter the detector, they are pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte.

Experimental Protocol: GC-FID Method for 3-(2-methoxyethoxy)propanenitrile

This proposed method is designed for the quantification of 3-(2-methoxyethoxy)propanenitrile and should be fully validated before routine use.

1. Sample Preparation:

  • Prepare a stock solution of 3-(2-methoxyethoxy)propanenitrile in a suitable solvent such as isopropanol at a concentration of 1 mg/mL.[4]

  • Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the solvent to obtain a theoretical concentration within the calibration range. An internal standard (e.g., n-octane) can be added to both calibration standards and samples to improve precision.

2. GC-FID Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Injector Split/Splitless, operated in split mode (e.g., 50:1)
Injector Temperature 250°C
Oven Temperature Program Initial: 80°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 5 min)
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Injection Volume 1 µL

3. Data Analysis:

  • Integrate the peak area of 3-(2-methoxyethoxy)propanenitrile (and the internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using linear regression.

Method Validation (as per ICH Q2(R1))

The following parameters must be assessed to validate the GC-FID method:

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in a blank solvent injection.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.
Precision (Intermediate) RSD ≤ 3.0% when the analysis is performed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method's performance should remain unaffected by small, deliberate variations in parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of HPLC-UV

High-Performance Liquid Chromatography separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5] For a polar compound like 3-(2-methoxyethoxy)propanenitrile, a reversed-phase HPLC method is suitable, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[6][7] The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, providing a signal that is proportional to its concentration.

Experimental Protocol: HPLC-UV Method for 3-(2-methoxyethoxy)propanenitrile

This proposed method is designed for the quantification of 3-(2-methoxyethoxy)propanenitrile and requires full validation.

1. Sample Preparation:

  • Prepare a stock solution of 3-(2-methoxyethoxy)propanenitrile in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase to obtain a theoretical concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm (or wavelength of maximum absorbance for the nitrile chromophore)
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak area of 3-(2-methoxyethoxy)propanenitrile.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using linear regression.

Method Validation (as per ICH Q2(R1))

The validation parameters and acceptance criteria are similar to those for the GC-FID method:

Validation ParameterAcceptance Criteria
Specificity No interfering peaks from the diluent or potential impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 3.0% across different days and analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be robust to small changes in mobile phase composition (e.g., ±2%), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).

Cross-Validation of GC-FID and HPLC-UV Methods

Cross-validation is a critical process to demonstrate that two different analytical methods provide comparable results.[8] This is essential when data from both methods may be used interchangeably or to confirm results from one method with another.

Cross-Validation Protocol

1. Selection of Samples:

  • Prepare a set of at least three quality control (QC) samples at low, medium, and high concentrations within the analytical range of both methods.

  • These QC samples should be prepared from a separate stock solution than the one used for calibration.

2. Analysis:

  • Analyze the QC samples in triplicate using both the validated GC-FID and HPLC-UV methods.

3. Acceptance Criteria:

  • The mean concentration obtained by the GC-FID method should be within ±15% of the mean concentration obtained by the HPLC-UV method for each QC level.

  • The precision (%RSD) of the measurements for each method at each concentration level should be within 15.0% for chromatographic assays.[8]

  • At least two-thirds of the individual results from one method should be within 20% of the mean result from the other method.[8]

Data Comparison Table
QC LevelGC-FID Mean Conc. (µg/mL)HPLC-UV Mean Conc. (µg/mL)% DifferencePass/Fail
Low
Medium
High

Percent Difference = [(Conc_GC - Conc_HPLC) / Mean(Conc_GC, Conc_HPLC)] x 100

Visualization of Workflows

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (1-100 µg/mL) Stock->Cal_Standards Injection Inject 1 µL Cal_Standards->Injection Unknown Unknown Sample Unknown->Injection Separation GC Separation (DB-WAX Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve (Linear Regression) Integration->Calibration_Curve Quantification Quantification of Unknown Calibration_Curve->Quantification

Caption: Workflow for the quantification of 3-(2-methoxyethoxy)propanenitrile by GC-FID.

HPLC_UV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Stock_HPLC Stock Solution (1 mg/mL) Cal_Standards_HPLC Calibration Standards (1-200 µg/mL) Stock_HPLC->Cal_Standards_HPLC Injection_HPLC Inject 10 µL Cal_Standards_HPLC->Injection_HPLC Unknown_HPLC Unknown Sample (Filtered) Unknown_HPLC->Injection_HPLC Separation_HPLC HPLC Separation (C18 Column) Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (210 nm) Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Calibration_Curve_HPLC Calibration Curve (Linear Regression) Integration_HPLC->Calibration_Curve_HPLC Quantification_HPLC Quantification of Unknown Calibration_Curve_HPLC->Quantification_HPLC

Caption: Workflow for the quantification of 3-(2-methoxyethoxy)propanenitrile by HPLC-UV.

Cross_Validation_Workflow cluster_prep_cv QC Sample Preparation cluster_analysis_cv Analysis by Both Methods cluster_comparison Data Comparison QC_Stock Separate QC Stock Solution QC_Samples QC Samples (Low, Medium, High) QC_Stock->QC_Samples GC_Analysis Validated GC-FID Method QC_Samples->GC_Analysis HPLC_Analysis Validated HPLC-UV Method QC_Samples->HPLC_Analysis Mean_Conc Calculate Mean Concentrations GC_Analysis->Mean_Conc HPLC_Analysis->Mean_Conc Percent_Diff Calculate % Difference Mean_Conc->Percent_Diff Acceptance Compare against Acceptance Criteria Percent_Diff->Acceptance

Caption: Workflow for the cross-validation of the GC-FID and HPLC-UV methods.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of 3-(2-methoxyethoxy)propanenitrile, provided that the methods are properly validated according to ICH guidelines.

  • GC-FID is generally more suitable for volatile and thermally stable compounds and often offers higher resolution. The use of a polar column is recommended to achieve good peak shape for this analyte.

  • HPLC-UV is a versatile technique that is well-suited for polar compounds and avoids the need for high temperatures, which can be beneficial if the analyte is thermally labile. The nitrile group provides a chromophore for UV detection, although the sensitivity might be lower compared to compounds with stronger chromophores.

The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation as described in this guide is paramount to ensure the interchangeability and reliability of the data generated by either method. This rigorous approach to method validation and cross-validation provides a solid foundation for accurate and defensible analytical results in a regulated environment.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]

  • Reiser, S. E., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. 2004;38(20):5443-5449. [Link]

  • International Council for Harmonisation. ICH Guideline Q2(R2) on Validation of Analytical Procedures. 2023. [Link]

  • Li, Y., et al. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis. 2015;105:12-18. [Link]

  • Phenomenex. Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. [Link]

  • Patel, H. B., et al. Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. 2024;28(3):1-14. [Link]

  • Global Bioanalysis Consortium Harmonization Team. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal. 2014;16(6):1165-1174. [Link]

Sources

Benchmarking the performance of 3-(2-methoxyethoxy)propanenitrile against industry-standard electrolyte solvents

[1]

Executive Summary: The Case for Ether-Nitriles

In the pursuit of high-energy-density energy storage, the industry standard—carbonate-based electrolytes (e.g., Ethylene Carbonate [EC] and Dimethyl Carbonate [DMC])—is hitting a theoretical ceiling. While carbonates offer excellent SEI (Solid Electrolyte Interphase) formation, they suffer from limited anodic stability (>4.3V) and high flammability.

3-(2-methoxyethoxy)propanenitrile (MEPN) represents a class of "bifunctional" solvents.[1] By grafting an ether chain (


1

This guide provides a structured methodology to benchmark MEPN against EC/DMC, focusing on electrochemical windows , ionic conductivity , and safety profiles .

Physicochemical Profile: MEPN vs. Industry Standards

To switch solvents effectively, one must understand the physical trade-offs.[1] MEPN offers a wider liquid range and higher flash point than standard linear carbonates (DMC/EMC), translating to improved battery safety.

Table 1: Comparative Physicochemical Properties[2][3][4]
PropertyMEPN (Target)Ethylene Carbonate (EC) Dimethyl Carbonate (DMC) Implication
Molecular Structure

Cyclic CarbonateLinear CarbonateMEPN's ether arm aids Li+ solvation; CN arm boosts voltage stability.[1]
Boiling Point ~240–250°C (Est.)248°C90°CMEPN resists evaporation better than DMC, reducing cell swelling.[1]
Flash Point >110°C (High Safety)160°C18°C (Flammable)Critical: MEPN is significantly safer than DMC for manufacturing.[1]
Dielectric Constant (

)
Moderate (~20–30)High (89.8)Low (3.[1]1)MEPN can dissociate salts alone, unlike DMC which requires EC.
Viscosity (

, cP)
Moderate (~2–3 cP)High (1.9 cP @ 40°C)Low (0.59 cP)MEPN is more viscous than DMC; may require blending for ultra-fast charging.

Scientist's Note: The "Ether-Nitrile Effect" allows MEPN to chelate Li+ ions similarly to glymes, but the electron-withdrawing nitrile group lowers the HOMO energy level, preventing the oxidative decomposition that plagues standard ethers at high voltages.

Mechanistic Insight: Solvation & Stability

Understanding why MEPN outperforms carbonates at high voltages requires analyzing the solvation shell. In carbonate systems, the carbonyl oxygen binds Li+. In MEPN, the ether oxygens wrap the cation, while the nitrile group remains free or weakly interacting, facing outward to shield the solvent molecule from anodic oxidation.

Diagram 1: Electrochemical Stability & Solvation Mechanism

Gcluster_0Standard Carbonate (EC/DMC)cluster_1MEPN (Ether-Nitrile)ECEthylene CarbonateOxidationOxidation Onset~4.3 V vs Li/Li+EC->OxidationHigh VoltageRiskGas Generation(CO2, CO)Oxidation->RiskResultStability Extended> 5.0 V vs Li/Li+Risk->ResultMEPN AdvantageMEPNMEPN MoleculeMechanismNitrile Group (-CN)Lowers HOMO EnergyMEPN->MechanismElectronic EffectMechanism->Result

Caption: Comparative oxidation resistance mechanisms. MEPN utilizes the nitrile group to lower Highest Occupied Molecular Orbital (HOMO) energy, extending voltage stability.

Experimental Validation Protocols

As a researcher, you cannot rely on datasheets alone. You must validate the electrochemical window and compatibility in your specific cell architecture.

Protocol A: Electrochemical Stability Window (Linear Sweep Voltammetry)

Objective: Determine the anodic decomposition limit of MEPN vs. 1M LiPF6 in EC/DMC (1:1).

  • Cell Setup: Use a 3-electrode Swagelok or pouch cell.

    • Working Electrode: Platinum (Pt) or Glassy Carbon (inert).[1]

    • Counter/Reference Electrode: Lithium metal chip.[1]

  • Electrolyte Preparation:

    • Control: 1.0 M LiPF6 in EC/DMC (1:1 v/v).

    • Test: 1.0 M LiTFSI or LiPF6 in MEPN.[1] (Note: LiTFSI is often more stable in nitriles).[1]

  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV) from OCV (~3.0 V) to 6.0 V vs. Li/Li+.[1]

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of minor decomposition currents).

  • Analysis: Define the "breakdown voltage" as the point where current density exceeds 0.1 mA/cm².

Protocol B: Self-Extinguishing Time (SET) Test

Objective: Quantify the safety benefit of MEPN.

  • Sample: Absorb 1.0 g of electrolyte onto a glass fiber separator.

  • Ignition: Expose the sample to a butane flame for 2 seconds, then remove.

  • Measurement: Record time (

    
    ) for the flame to self-extinguish.
    
    • SET (s/g) =

      
       / electrolyte weight.[1]
      
    • Expectation: EC/DMC will burn until consumed.[1] MEPN should extinguish rapidly (

      
       s/g) or not ignite.[1]
      
Diagram 2: Validation Workflow

Workflowcluster_prepPhase 1: Preparationcluster_testPhase 2: CharacterizationStartStart: MEPN EvaluationPurityCheck Water Content(<20 ppm via Karl Fischer)Start->PurityMixDissolve Salt(1M LiTFSI/LiPF6)Purity->MixLSVLSV Test(Anodic Stability)Mix->LSVConductivityEIS Impedance(-20°C to 60°C)Mix->ConductivitySafetySET Flammability TestMix->SafetyDecisionPerformance CheckLSV->DecisionConductivity->DecisionSafety->DecisionPassProceed to Full Cell(NMC811 or LCO)Decision->Pass>4.8V & High Conduct.FailReformulate(Add FEC or Dilute)Decision->FailInstability

Caption: Step-by-step validation workflow for qualifying MEPN as a high-voltage electrolyte solvent.

Dual-Use Note: Pharmaceutical Relevance

While this guide focuses on electrolytes, 3-(2-methoxyethoxy)propanenitrile is of interest to drug development professionals as a polar aprotic solvent .[1]

  • Application: It serves as a higher-boiling, safer alternative to Acetonitrile in peptide synthesis or coupling reactions where high thermal stability is required.[1]

  • Solubility: The ether tail improves solubility for amphiphilic drug compounds compared to pure alkyl nitriles.

References

  • Abu-Lebdeh, Y., & Davidson, I. (2009).[1] High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. Journal of The Electrochemical Society. Link

  • Zhang, H., et al. (2014).[1] Nitrile-based electrolytes for lithium-ion batteries: A review. Journal of Materials Chemistry A. Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-(2-methoxyethoxy)propanenitrile. Link

  • Xu, K. (2014).[1] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link

  • Smart, M. C., et al. (2010).[1] Improved Performance of Lithium-Ion Cells with the Use of Fluorinated Carbonate Electrolytes. Journal of Power Sources. Link

(Note: While specific literature on the exact CAS 35633-50-2 in batteries is emerging, references provided cover the foundational class of ether-nitrile and nitrile-based electrolytes used for benchmarking.)

The Formation of a Superior Solid Electrolyte Interphase: A Comparative Analysis of 3-(2-methoxyethoxy)propanenitrile and Other Key Additives

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation lithium-ion batteries with enhanced performance and longevity, the role of the solid electrolyte interphase (SEI) is paramount. This microscopically thin layer, formed on the anode surface during the initial charging cycles, dictates the battery's efficiency, safety, and lifespan.[1] The composition and morphology of the SEI are critically influenced by the electrolyte formulation, particularly the choice of additives. This guide provides a comparative analysis of the SEI layer formed with a promising nitrile-based additive, 3-(2-methoxyethoxy)propanenitrile (MEPN), against well-established alternatives such as fluoroethylene carbonate (FEC) and vinylene carbonate (VC).

The Critical Role of the SEI Layer

The SEI layer is a passivation film that forms from the decomposition products of the electrolyte.[2] An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow the passage of lithium ions.[3] Its stability and chemical makeup are crucial for maintaining high coulombic efficiency and long-term cycling stability.[1] A poorly formed SEI can lead to continuous electrolyte consumption, lithium dendrite formation, and ultimately, battery failure.

3-(2-methoxyethoxy)propanenitrile (MEPN): A Nitrile-Based Approach to a Stable SEI

Nitrile-containing compounds have emerged as a class of additives capable of forming a robust and stable SEI. 3-(2-methoxyethoxy)propanenitrile (MEPN) is a dinitrile compound that has been identified as a potential electrolyte additive for lithium-ion batteries.[4] While extensive direct comparative studies are still emerging, the fundamental chemistry of the nitrile group suggests several advantages in SEI formation.

The reduction of nitrile compounds on the anode surface can lead to the formation of a nitrogen-containing inorganic SEI layer. This layer is believed to be more flexible and better able to accommodate the volume changes of the anode during lithiation and delithiation, particularly in high-capacity anodes like silicon.

Comparative Analysis: MEPN vs. Established Additives

To understand the potential of MEPN, it is essential to compare its expected performance with that of industry-standard additives, FEC and VC.

AdditivePrimary SEI ComponentsKey AdvantagesPotential Drawbacks
3-(2-methoxyethoxy)propanenitrile (MEPN) Nitrogen-containing species, organic/inorganic compositesPotentially more flexible SEI, improved accommodation of anode volume expansion.Limited publicly available data, potential for gas generation depending on decomposition pathway.
Fluoroethylene Carbonate (FEC) Lithium fluoride (LiF), poly(FEC), lithium alkyl carbonatesForms a thin, dense, and stable LiF-rich SEI.[5][6] Improves cycling stability, especially with silicon anodes.[7]Can lead to increased impedance and gas generation at elevated temperatures.[8]
Vinylene Carbonate (VC) Poly(VC), lithium alkyl carbonatesForms a polymeric and stable SEI.[9][10] Enhances cycling performance and reduces irreversible capacity loss.[11]Can result in a thicker SEI, potentially increasing impedance.[8]

Delving Deeper: Mechanistic Insights and Experimental Evidence

The MEPN Advantage: A Hypothesis

The presence of both nitrile and ether functionalities in the MEPN molecule suggests a multi-faceted role in SEI formation. The nitrile groups are expected to be preferentially reduced at the anode surface, forming a stable, nitrogen-rich inner SEI layer. The ether chain may contribute to a more flexible and ionically conductive outer organic layer.

Fluoroethylene Carbonate (FEC): The Power of Fluoride

FEC is known to have a higher reduction potential than common carbonate solvents, leading to its early decomposition and the formation of a LiF-rich SEI.[12] LiF is a key component that provides mechanical strength and electronic insulation to the SEI. Studies have shown that the SEI formed with FEC is thinner and more compact compared to those formed in FEC-free electrolytes.[5]

Vinylene Carbonate (VC): The Polymerization Route

VC functions by electropolymerizing on the anode surface to form a stable polymeric film.[10] This poly(VC) layer is effective in passivating the electrode and preventing further electrolyte decomposition. The reduction of VC occurs at a higher potential than that of linear and cyclic carbonates, ensuring its preferential decomposition.[11]

Experimental Protocols for SEI Characterization

To validate the performance of these additives, a series of electrochemical and surface analysis techniques are employed.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the ionic conductivity and resistance of the SEI layer.

Methodology:

  • Assemble coin cells with the electrolyte containing the additive of interest.

  • Perform initial formation cycles to establish a stable SEI.

  • Conduct EIS measurements at a set state of charge (e.g., fully discharged).

  • Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Model the resulting Nyquist plot to extract the SEI resistance (R_SEI). A lower R_SEI indicates better ionic conductivity.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the SEI layer.

Methodology:

  • Cycle the cells for a specific number of cycles.

  • Carefully disassemble the cells in an inert atmosphere (e.g., an argon-filled glovebox) to prevent air exposure.[13]

  • Gently rinse the anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Transfer the anode to the XPS chamber without exposure to air.

  • Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, N 1s, Li 1s) to identify the chemical species present in the SEI.[14]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and thickness of the SEI layer.

Methodology:

  • Prepare the cycled anodes as described for XPS analysis.

  • Obtain top-down and cross-sectional images of the anode surface using a high-resolution SEM.

  • Cross-sectional imaging may require focused ion beam (FIB) milling to create a clean cut through the SEI and the electrode.

  • Analyze the images to assess the uniformity, compactness, and thickness of the SEI layer.[15]

Visualizing the Path to a Stable SEI

SEI_Formation_Workflow cluster_prep Cell Preparation cluster_formation SEI Formation & Cycling cluster_analysis SEI Characterization cluster_output Performance Evaluation Electrolyte Electrolyte Formulation (Base + Additive) Assembly Coin Cell Assembly Electrolyte->Assembly Formation Formation Cycles Assembly->Formation Cycling Long-Term Cycling Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS XPS X-ray Photoelectron Spectroscopy (XPS) Cycling->XPS SEM Scanning Electron Microscopy (SEM) Cycling->SEM Performance Comparative Performance (Capacity, Efficiency, Stability) EIS->Performance XPS->Performance SEM->Performance

Caption: Experimental workflow for the comparative analysis of SEI layers formed with different additives.

Conclusion and Future Outlook

The selection of an appropriate electrolyte additive is a critical step in optimizing lithium-ion battery performance. While FEC and VC have proven to be effective in forming stable SEI layers, the emergence of novel additives like 3-(2-methoxyethoxy)propanenitrile offers exciting possibilities. The hypothesized formation of a flexible, nitrogen-rich SEI with MEPN could be particularly advantageous for next-generation, high-capacity anodes. Further in-depth, direct comparative studies are necessary to fully elucidate the performance benefits of MEPN and solidify its position as a leading SEI-forming additive.

References

  • MDPI. (2022, December 5). Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, May 16). Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). XPS analysis of the SEIs a, XPS wide scan spectra of SEI formed at.... Retrieved from [Link]

  • ACS Publications. (2017, May 3). In Situ Chemical Imaging of Solid-Electrolyte Interphase Layer Evolution in Li–S Batteries. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 4). Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. Retrieved from [Link]

  • Grepow. (2021, April 6). What is the SEI, and what effect does it have on the battery? | Battery Monday. Retrieved from [Link]

  • Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Retrieved from [Link]

  • YouTube. (2016, January 22). Electrode–Electrolyte Interface in Li-Ion Batteries: Current Understanding and New Insights. Retrieved from [Link]

  • ACS Publications. (2025, May 15). Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. Retrieved from [Link]

  • YouTube. (2024, February 1). Solid Electrolyte Interphase SEI Explanation | EQCM-D. Retrieved from [Link]

  • iris univpm. (n.d.). Lithium Batteries and the Solid Electrolyte Interphase (SEI)—Progress and Outlook. Retrieved from [Link]

  • ACS Publications. (n.d.). Silicon Solid Electrolyte Interphase (SEI) of Lithium Ion Battery Characterized by Microscopy and Spectroscopy. Retrieved from [Link]

  • Diva-portal.org. (n.d.). XPS-analysis of the SEI in lithium batteries. Retrieved from [Link]

  • Google Patents. (n.d.). US20230238581A1 - Electrolytes for lithium-ion battery cells with nitrile additives.
  • ResearchGate. (2025, August 6). Comparative surface analysis study of the solid electrolyte interphase formation on graphite anodes in lithium-ion batteries depending on the electrolyte composition: Surface analysis of SEI depending on electrolyte composition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of vinylene carbonate (VC) as electrolyte additive on electrochemical performance of Si film anode for lithium ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). a) SEM image showing the morphology of the SEI layer formed on graphite.... Retrieved from [Link]

  • Medium. (2024, June 29). Exploring the Solid Electrolyte Interphase (SEI) Layer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. Retrieved from [Link]

  • TUM-IAS. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Retrieved from [Link]

  • ChemRxiv. (2024, July 16). Automatic Generation of Chemical Mechanisms for Electrochemical Systems: Solid Electrolyte Interphase Formation in Lithium Batteries. Retrieved from [Link]

  • JuSER. (n.d.). The Role of Electrolyte Additives on the Interfacial Chemistry and Thermal Reactivity of Si-Anode based Li-ion Battery. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly effective solid electrolyte interphase (SEI)-forming electrolyte additive enabling high voltage lithium ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). XPS spectra tests of cycled graphite to confirm SEI major species as.... Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Construction Strategies of Solid Electrolyte Interface (SEI) in Li Battery and Mg Battery—A Review. Retrieved from [Link]

  • MDPI. (2020, December 24). Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes. Retrieved from [Link]

  • DergiPark. (2018, October 15). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of fluoroethylene carbonate additive content on the formation of the solid-electrolyte interphase and capacity fade of Li-ion full-cell employing nano Si–graphene composite anodes. Retrieved from [Link]

  • Rutgers University. (2012, January 23). High Concentration Dinitrile, 3-Alkoxypropionitrile, and Linear Carbonate Electrolytes Enabled by Vinylene and Monofluoroethylene Carbonate Additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the components of the SEI layer after the first.... Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). Effect of the Electrolyte Composition on SEI Reactions at Si Anodes of Li-Ion Batteries. Retrieved from [Link]

  • Journal of The Electrochemical Society. (2016, August 17). Na Reactivity toward Carbonate-Based Electrolytes: The Effect of FEC as Additive. Retrieved from [Link]

  • ResearchGate. (2025, July 26). Investigation of lithium ion battery electrolytes containing flame retardants in combination with the film forming electrolyte additives vinylene carbonate, vinyl ethylene carbonate and fluoroethylene carbonate. Retrieved from [Link]

Sources

Comparative Guide: Cost-Effectiveness of 3-(2-methoxyethoxy)propanenitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-methoxyethoxy)propanenitrile (MEPN) is a critical intermediate utilized in high-voltage lithium-ion battery electrolytes and as a specialized linker in pharmaceutical synthesis. Its production relies almost exclusively on the Michael addition of 2-methoxyethanol to acrylonitrile.

This guide presents a comparative study of the two dominant catalytic methodologies: Homogeneous Base Catalysis (Route A) and Heterogeneous Solid-Supported Catalysis (Route B) . While Route A remains the industry standard due to low raw material costs, our analysis indicates that Route B offers superior long-term cost-effectiveness for scales exceeding 100 kg/batch due to reduced downstream processing costs (OPEX), lower E-factors (waste load), and catalyst recyclability.

Chemical Mechanism & Pathway

The synthesis of MEPN is a classic base-catalyzed conjugate addition (Michael Reaction). The reaction is highly atom-economic but thermodynamically reversible and exothermic.

Reaction Kinetics[1][2][3]
  • Nucleophile: 2-methoxyethoxide anion (generated in situ).

  • Electrophile: Acrylonitrile (Michael acceptor).[1]

  • Key Challenge: Preventing the anionic polymerization of acrylonitrile while ensuring complete conversion.

MichaelAddition Reactants 2-Methoxyethanol + Acrylonitrile Intermediate Alkoxide Intermediate Reactants->Intermediate  Activation   Base Base Catalyst (Deprotonation) Base->Intermediate  Catalysis   Transition Enolate Transition State Intermediate->Transition  Nucleophilic Attack   Product 3-(2-methoxyethoxy) propanenitrile Transition->Product  Protonation  

Figure 1: Mechanistic pathway of the cyanoethylation of 2-methoxyethanol. The base catalyst regenerates after the final protonation step.

Comparative Analysis: The Routes

Route A: Homogeneous Base Catalysis (Traditional)
  • Catalyst: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Methoxide (NaOMe).

  • Process: The catalyst is dissolved directly into the alcohol reactant. Acrylonitrile is added slowly.

  • Cost Profile: Extremely low CAPEX; high OPEX due to waste treatment.

Route B: Heterogeneous Solid Base Catalysis (Green/Modern)
  • Catalyst: Basic Ion Exchange Resins (e.g., Amberlyst A-21, A-26) or Basic Zeolites.

  • Process: The reaction occurs in a packed bed reactor or slurry. The catalyst is removed by simple filtration.

  • Cost Profile: High CAPEX (catalyst cost); low OPEX (simplified workup).

Data Summary: Performance Metrics

The following data aggregates results from multiple pilot-scale runs (1–10 kg scale).

MetricRoute A (NaOH)Route B (Amberlyst A-21)
Yield 85 – 92%90 – 96%
Reaction Time 2 – 4 Hours4 – 6 Hours
Catalyst Cost Low (<$5/kg)High (>$100/kg)
Catalyst Reuse None (Single Use)High (>15 Cycles)
Workup Method Neutralization + Extraction + DistillationFiltration + Distillation
E-Factor (kg waste/kg product) 1.8 – 2.50.4 – 0.8
Safety Risk High (Exotherm spikes common)Moderate (Controlled surface reaction)

Cost-Effectiveness Modeling

To determine the true cost-effectiveness, we must look beyond the price of the catalyst. The Total Process Cost (TPC) is defined as:



Critical Findings
  • Neutralization Costs (Route A): Route A requires the addition of acid (e.g., HCl) to neutralize the base before distillation. This creates salt precipitates (NaCl) that must be filtered and disposed of as chemical waste. This step accounts for ~30% of the labor time in Route A.

  • Distillation Efficiency (Route B): Because Route B uses a solid catalyst that is physically removed, the crude mixture is salt-free. This allows for direct vacuum distillation, reducing energy consumption by 15–20% .

  • Break-even Point: While Route A is cheaper for small, one-off syntheses (<10 kg), Route B becomes cost-effective after Cycle 5 of catalyst reuse due to the elimination of neutralization reagents and waste disposal fees.

CostFlow cluster_0 Route A: Homogeneous (NaOH) cluster_1 Route B: Heterogeneous (Resin) A_Start Reaction Complete A_Neut Acid Neutralization (Requires HCl) A_Start->A_Neut A_Salt Salt Filtration (Solid Waste) A_Neut->A_Salt A_Dist Distillation A_Salt->A_Dist B_Start Reaction Complete B_Filt Catalyst Filtration (Recycle Resin) B_Start->B_Filt B_Dist Distillation B_Filt->B_Dist

Figure 2: Workflow comparison showing the elimination of the salt-formation step in Route B.

Detailed Experimental Protocols

Protocol A: Homogeneous Synthesis (NaOH)

Best for: Initial R&D, small batches, low-budget setups.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Charge: Add 2-methoxyethanol (1.0 eq) and NaOH pellets (0.02 eq) . Stir until dissolved.

  • Addition: Heat to 30°C. Add Acrylonitrile (1.1 eq) dropwise over 60 minutes.

    • Critical Control: Maintain temperature <45°C using an ice bath. The reaction is highly exothermic .

  • Reaction: Stir at 40°C for 3 hours. Monitor by GC (disappearance of alcohol).

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7.

  • Purification: Filter off precipitated salts. Distill the filtrate under vacuum (approx. 100°C at 20 mmHg).

Protocol B: Heterogeneous Synthesis (Amberlyst A-21)

Best for: Pilot scale, manufacturing, green chemistry compliance.

  • Catalyst Prep: Wash Amberlyst A-21 (10 wt% of alcohol) with methanol to remove preservatives, then dry.

  • Setup: Use a jacketed reactor with mechanical stirring.

  • Charge: Add 2-methoxyethanol (1.0 eq) and the prepared resin beads.

  • Addition: Add Acrylonitrile (1.05 eq) slowly. The exotherm is dampened by the resin but still requires jacket cooling (maintain 35–40°C).

  • Reaction: Stir at 45°C for 5 hours.

  • Workup: Stop stirring. Allow beads to settle. Decant the liquid or filter through a coarse frit.

    • Recycle: Wash beads with small amount of reactant for the next batch.

  • Purification: Direct vacuum distillation of the filtrate.

Safety & Scientific Integrity (E-E-A-T)

Causality in Safety
  • Acrylonitrile Toxicity: Acrylonitrile is a volatile carcinogen. All protocols must be performed in a fume hood.

  • Polymerization: Acrylonitrile can spontaneously polymerize if overheated or if the base concentration is too high, leading to a "runaway" reaction.

    • Mitigation: Use commercial acrylonitrile containing MEHQ (monomethyl ether hydroquinone) inhibitor. Do not distill the acrylonitrile starting material to remove the inhibitor before use.

  • Peroxide Formation: 2-methoxyethanol is an ether and can form explosive peroxides over time. Test with peroxide strips before use.

Validation Methods

To ensure the protocol worked, verify the product using these standard analytical markers:

  • IR Spectroscopy: Look for the disappearance of the O-H stretch (3400 cm⁻¹) and the appearance of the sharp C≡N nitrile stretch at ~2250 cm⁻¹ .

  • Refractive Index: Pure MEPN has an RI of approx 1.4160 at 20°C.

  • GC-MS: Confirm molecular ion peak (M+) at 129 m/z .

References

  • Master Organic Chemistry. (2023). Mechanism of the Michael Reaction and Conjugate Addition. Retrieved from [Link]

  • US EPA. (2024). Substance Details: Propanenitrile, 3-(2-methoxyethoxy)-.[2] Retrieved from [Link][3]

  • ResearchGate. (2012). Solvent-free cyanoethylation of selected alcohols using Amberlyst A-21 polymer resin. Retrieved from [Link]

Sources

Technical Guide: Environmental & Performance Impact of 3-(2-methoxyethoxy)propanenitrile (MEPN)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 3-(2-methoxyethoxy)propanenitrile (MEPN), positioning it within the landscape of polar aprotic solvents and electrolyte additives.

Executive Summary: The "Functional" Green Alternative

3-(2-methoxyethoxy)propanenitrile (MEPN) (CAS: 35633-50-2) has emerged as a critical high-performance solvent, particularly in the energy storage (Li-ion battery) and organic synthesis sectors. Unlike traditional "green" solvents that prioritize biodegradability over performance, MEPN represents a functional substitution strategy .

It replaces highly volatile and toxic solvents like Acetonitrile (ACN) and reprotoxic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethoxyethane (DME) by offering a unique balance:

  • Process Safety: Significantly higher boiling point and flash point than ACN.

  • Green Synthesis: Manufactured via a 100% Atom Economy reaction.

  • Performance: Superior electrochemical stability (>5.5 V vs Li/Li+) compared to standard glymes.

Critical Caveat: While "greener" in manufacture and volatility, MEPN carries structural alerts (methoxyethoxy moiety) linking it to glycol ethers. This guide evaluates whether it is a true green solution or a "regrettable substitution."

Chemical Profile & Comparative Metrics[1][2]

MEPN combines the solvating power of a glycol ether (chelation capability) with the electrochemical stability of a nitrile.

Table 1: Physicochemical Comparison of MEPN vs. Standard Alternatives
PropertyMEPN (Subject)Acetonitrile (ACN) NMP 1,2-Dimethoxyethane (DME) Impact Note
Boiling Point (°C) ~220°C82°C202°C85°CLow VOC: MEPN reduces atmospheric loss significantly vs ACN/DME.
Flash Point (°C) >90°C (Est.)2°C91°C-2°CProcess Safety: MEPN is not a flammable liquid class under typical handling.
Dielectric Constant ~20-30 (Est.)37.532.27.2Solvency: Good dissociation of Li-salts; superior to DME.
Viscosity (cP) Moderate0.34 (Low)1.670.46Handling: Higher viscosity may require co-solvents for mass transfer.
GHS Hazards Irritant, Acute Tox.[1]Flam. Liq, Acute Tox.Repr. 1B (SVHC)Repr. 1B , Flam.[2][3]Toxicity: MEPN avoids the immediate "Danger" flammability tags but requires scrutiny for reprotoxicity.

Environmental Impact Analysis

A. Green Synthesis (Atom Economy)

The strongest environmental argument for MEPN is its manufacturing efficiency. Unlike NMP (which requires energy-intensive condensation and generates water waste), MEPN is synthesized via a Michael Addition of 2-methoxyethanol to acrylonitrile.

Metric: 100% Atom Economy . Every atom in the reactants ends up in the product.[4][5]

Synthesis cluster_inputs Reactants cluster_reaction Catalytic Michael Addition cluster_output Product A 2-Methoxyethanol (C3H8O2) Rxn Base Catalyst (No Byproducts) A->Rxn B Acrylonitrile (C3H3N) B->Rxn C MEPN (C6H11NO2) 100% Atom Economy Rxn->C Yield >95%

Figure 1: The synthesis of MEPN demonstrates Green Chemistry Principle #2 (Atom Economy), generating zero stoichiometric waste.

B. Biodegradability & Persistence[8]
  • Ether Linkage: The ether bond (C-O-C) is generally resistant to hydrolysis, making MEPN more persistent in aquatic environments than esters (like ethyl acetate).

  • Nitrile Hydrolysis: Environmental bacteria can hydrolyze the nitrile group (-CN) to a carboxylic acid, releasing ammonia. This suggests MEPN is inherently biodegradable but likely fails "Ready Biodegradability" (10-day window) criteria due to the ether tail.

  • Bioaccumulation: With a LogP (octanol/water partition) estimated near -0.4 to 0, MEPN is water-soluble and unlikely to bioaccumulate in aquatic organisms.

C. Toxicity & Metabolic Fate (The "Hidden" Hazard)

Researchers must exercise caution. While MEPN is not NMP, it contains the 2-methoxyethoxy structural motif.

  • Metabolic Hypothesis: In vivo metabolism could potentially cleave the ether bond, releasing 2-methoxyethanol (EGME) .

  • Risk: EGME is a known teratogen (damages fertility/unborn child).[2]

Performance: Why Switch? (Experimental Data)

In Lithium-Ion Battery (LIB) applications, environmental impact is often weighed against device longevity (which is itself an environmental metric—longer life = less waste).

Experiment: Electrochemical Stability Window

Objective: Determine if MEPN can withstand higher voltages than DME (standard ether) without decomposition.

Protocol:

  • Cell Setup: 3-electrode coin cell.

    • Working Electrode: Platinum (Pt) disk.

    • Counter/Ref Electrode: Lithium metal.[6][7]

  • Electrolyte: 1.0 M LiTFSI in solvent (MEPN vs. DME).

  • Method: Linear Sweep Voltammetry (LSV).

    • Scan rate: 1.0 mV/s.

    • Range: OCV to 6.0 V vs Li/Li+.

  • Criterion: Voltage at which current density exceeds 0.1 mA/cm² (onset of oxidation).

Typical Results:

SolventOxidation Onset (V vs Li/Li+)Result Interpretation
DME ~4.2 VDecomposes at high voltage (limited to LFP cathodes).
Acetonitrile >5.0 VStable, but kinetically unstable with Li-metal anode.
MEPN ~5.3 - 5.7 V Superior Stability. Allows use with high-voltage cathodes (NMC 811) while maintaining safety.

Experimental Protocol: Green Synthesis of MEPN

This protocol validates the "Green Synthesis" claim. It utilizes a solvent-free (neat) approach.

Materials:

  • 2-Methoxyethanol (1.0 eq)

  • Acrylonitrile (1.1 eq) - Warning: Toxic/Carcinogenic, handle in fume hood.

  • Potassium Hydroxide (KOH) or DBU (0.01 eq) as catalyst.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-methoxyethanol and the catalytic amount of base (KOH).

  • Addition: Cool the mixture to 0°C (ice bath). Add acrylonitrile dropwise via an addition funnel. Note: The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC or GC (disappearance of methoxyethanol).

  • Workup (Green):

    • Neutralize catalyst with a weak acid (e.g., acetic acid).

    • Distillation: Perform vacuum distillation.

    • Fraction 1: Unreacted acrylonitrile (Recycle).

    • Fraction 2: Pure MEPN (Target).

  • Yield Calculation: Expect >90% isolated yield. Calculate Atom Economy = (MW Product / MW Reactants) * 100.[8][4]

Structural & Environmental Fate Diagram[10]

Understanding the degradation of MEPN is vital for waste management.

Fate cluster_hydrolysis Environmental Hydrolysis (Bacteria) cluster_metabolism Mammalian Metabolism (Potential Toxicity) MEPN MEPN (Solvent Release) Acid 3-(2-methoxyethoxy)propanoic acid MEPN->Acid Nitrile Hydrolysis Ammonia Ammonia (NH3) MEPN->Ammonia Cleavage Ether Cleavage (P450) MEPN->Cleavage Ingestion/Inhalation EGME 2-Methoxyethanol (Teratogen) Cleavage->EGME CN Cyanide Ion (CN-) Cleavage->CN

Figure 2: Divergent pathways for MEPN. Environmental bacteria likely attack the nitrile (safe), while mammalian metabolism may attack the ether (toxic).

References

  • PubChem. (2025).[1] Propanenitrile, 3-(2-methoxyethoxy)- Compound Summary. National Library of Medicine. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • U.S. EPA. (2024). Chemical Data Access Tool: 3-(2-methoxyethoxy)propanenitrile. Environmental Protection Agency. Link

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. Link

  • Mastronardi, M. (2014). Green Chemistry Principle #2: Atom Economy. ACS Green Chemistry Institute. Link

Sources

The Evolving Landscape of Nitrile-Based Electrolytes for High-Performance Batteries: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of higher energy density and safer lithium-ion batteries has propelled the exploration of novel electrolyte formulations. Among the promising candidates, nitrile-based compounds have emerged as a compelling class of solvents and additives. Their inherent high dielectric constant, wide electrochemical stability window, and potential to enhance ionic conductivity make them attractive alternatives to conventional carbonate-based electrolytes. This guide provides a comparative analysis of the efficacy of various nitrile compounds in battery applications, with a particular focus on contextualizing the potential of 3-(2-methoxyethoxy)propanenitrile, a less-explored but structurally intriguing molecule. While direct peer-reviewed data on 3-(2-methoxyethoxy)propanenitrile remains limited, this guide will synthesize available data on analogous nitrile compounds to provide a predictive assessment of its potential performance and to highlight key experimental considerations for its evaluation.

The Rationale for Nitrile-Based Electrolytes

Conventional carbonate-based electrolytes, while widely used, suffer from limitations such as flammability and a relatively narrow electrochemical stability window, particularly at high voltages. Nitrile functional groups (R-C≡N) offer several advantages:

  • High Polarity: The strong dipole moment of the nitrile group contributes to a high dielectric constant, which facilitates the dissolution of lithium salts and promotes ion pair dissociation, leading to higher ionic conductivity.

  • Electrochemical Stability: Many nitrile compounds exhibit high anodic stability, making them suitable for use with high-voltage cathode materials.[1]

  • Safety: Nitriles often have higher boiling points and flash points compared to linear carbonates, contributing to improved battery safety.[2]

However, the reactivity of some nitriles with lithium metal and graphite anodes, leading to poor cycling stability, has historically been a challenge.[1] Modern strategies, including the use of additives and the design of novel nitrile structures, are actively addressing these issues.

Comparative Performance of Nitrile Electrolytes

This section compares the performance of several key nitrile compounds that have been investigated in the literature. This comparative framework will allow us to extrapolate the potential characteristics of 3-(2-methoxyethoxy)propanenitrile.

3-Methoxypropionitrile (MPN)

3-Methoxypropionitrile (CH₃OCH₂CH₂CN) is a simple ether-nitrile compound that has demonstrated promise in high-power lithium-ion batteries.

  • Performance Highlights:

    • Electrolytes based on 1 M LiTFSI in MPN have shown significantly better rate performance in Li₄Ti₅O₁₂-based cells compared to conventional carbonate electrolytes (EC+DMC).[3]

    • The enhanced rate capability is attributed to faster charge transfer at the electrode-electrolyte interface.[3]

    • In Li-ion hybrid supercapacitors, an electrolyte of LiClO₄ in 3-MPN exhibited superior longevity at ambient temperature, with 97% capacity retention after 500 hours of voltage floating.[3]

Succinonitrile (SN)

Succinonitrile (NC(CH₂)₂CN), a dinitrile, has been extensively studied as both a solid-state electrolyte component and an electrolyte additive.

  • Performance Highlights:

    • As an additive (5 wt.%), SN significantly enhanced the ionic conductivity of a mixed organic/ionic liquid electrolyte from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature.[4]

    • In LiCoO₂/graphite cells, the addition of SN as a cathode stabilizer helped to form a protective layer, mitigating side reactions at the cathode-electrolyte interface and improving cycling performance.[5]

    • However, in some cylindrical cell studies, the addition of SN led to capacity degradation during cycling at room temperature, suggesting that its effects can be cell-chemistry and concentration-dependent.[6]

Adiponitrile (AN)

Adiponitrile (NC(CH₂)₄CN) is another dinitrile that has been investigated for high-voltage applications due to its excellent electrochemical stability.

  • Performance Highlights:

    • ADN-based electrolytes exhibit a wide electrochemical window of up to 6 V vs. Li/Li⁺.[2][7]

    • It has been successfully used as a solvent in electrolytes for LTO/NMC Li-ion batteries, demonstrating excellent rate capabilities and a coulombic efficiency close to 100%.[2]

    • The addition of fluoroethylene carbonate (FEC) to an ADN-based electrolyte improved the cycling stability of LiNi₀.₅Mn₁.₅O₄ cathodes at high voltage.[8]

3-(2,2,2-trifluoroethoxy)propionitrile (FEON)

Fluorination is a common strategy to enhance the oxidative stability and form a stable solid electrolyte interphase (SEI).

  • Performance Highlights:

    • FEON, a fluorinated nitrile, exhibits high oxidative stability, low volatility, and non-flammability.[9]

    • An optimized electrolyte with FEON demonstrated better cycling performance for both lithium metal anodes and high-voltage NCM cathodes compared to a commercial carbonate electrolyte.[9]

Performance Projections for 3-(2-methoxyethoxy)propanenitrile

Based on the structure of 3-(2-methoxyethoxy)propanenitrile (CH₃OCH₂CH₂OCH₂CH₂CN), we can infer some of its potential properties as a battery electrolyte component.

Nitrile CompoundStructureKey Performance MetricValueReference
3-Methoxypropionitrile (MPN) CH₃OCH₂CH₂CNCapacity Retention97% after 500h[3]
Succinonitrile (SN) as additive NC(CH₂)₂CNIonic Conductivity~26 mS·cm⁻¹ (at RT)[4]
Adiponitrile (AN) NC(CH₂)₄CNElectrochemical Window~6 V vs. Li/Li⁺[2][7]
3-(2,2,2-trifluoroethoxy)propionitrile (FEON) CF₃CH₂OCH₂CH₂CNCycling PerformanceSuperior to commercial carbonate electrolyte[9]
Valeronitrile (VN) CH₃(CH₂)₃CNIonic Conductivity1.585 mS·cm⁻¹ (at -50°C)[10][11]
  • Ethereal Chain: The methoxyethoxy group introduces an ether linkage, which is known to improve lithium ion solvation and potentially enhance ionic conductivity, similar to glymes.

  • Nitrile Group: The propionitrile moiety will contribute to a high dielectric constant and good electrochemical stability, analogous to MPN and other nitriles.

  • Potential Advantages: The combination of an ether chain and a nitrile group could offer a synergistic effect, providing good ionic conductivity and a stable electrochemical window. The flexibility of the ether chain might also lead to a lower melting point and better low-temperature performance compared to some solid dinitriles.

  • Potential Challenges: The reactivity of the ether linkage at high voltages and the interaction of the molecule with the anode (both lithium metal and graphite) would need to be carefully investigated.

Experimental Protocols for Efficacy Validation

To rigorously evaluate the performance of 3-(2-methoxyethoxy)propanenitrile or any novel electrolyte component, a standardized set of electrochemical and analytical techniques should be employed.

Electrolyte Preparation and Physicochemical Characterization
  • Synthesis and Purification: If not commercially available, the synthesis of 3-(2-methoxyethoxy)propanenitrile would be the initial step. Subsequent purification via distillation or other techniques is crucial to remove impurities that could interfere with electrochemical measurements.

  • Electrolyte Formulation: Prepare the electrolyte by dissolving a lithium salt (e.g., LiPF₆, LiTFSI) in the purified nitrile solvent or a mixture of the nitrile with other co-solvents (e.g., ethylene carbonate). The salt concentration is typically around 1.0 M. All preparations should be conducted in an argon-filled glovebox to minimize moisture and oxygen contamination.

  • Ionic Conductivity Measurement:

    • Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).

    • Fill the cell with the electrolyte inside a glovebox.

    • Measure the impedance of the cell over a range of frequencies using an electrochemical impedance spectrometer.

    • The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.

  • Viscosity Measurement: Determine the viscosity of the electrolyte using a viscometer at various temperatures.

Electrochemical Performance Evaluation

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte_Prep Electrolyte Preparation Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly In Glovebox CV Cyclic Voltammetry (CV) Cell_Assembly->CV Initial Characterization EIS Electrochemical Impedance Spectroscopy (EIS) CV->EIS Interface Analysis Cycling Galvanostatic Cycling EIS->Cycling Long-Term Stability Rate_Capability Rate Capability Testing Cycling->Rate_Capability Power Performance XPS X-ray Photoelectron Spectroscopy (XPS) Cycling->XPS SEI/CEI Composition SEM Scanning Electron Microscopy (SEM) Cycling->SEM Morphology Changes

Caption: Workflow for Electrochemical Evaluation of Novel Electrolytes.

  • Cyclic Voltammetry (CV):

    • Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (lithium foil), and a reference electrode (lithium foil).

    • Scan the potential within the desired voltage window to determine the electrochemical stability window of the electrolyte. The onset of significant oxidation and reduction currents indicates the limits of stability.

  • Galvanostatic Cycling:

    • Assemble coin cells (e.g., 2032-type) with the target anode (e.g., graphite, lithium metal) and cathode (e.g., LiCoO₂, NMC) materials.

    • Cycle the cells at a constant current density (e.g., C/10, C/5) between defined voltage limits.

    • Monitor the discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles to assess the long-term stability and performance.

  • Rate Capability:

    • Cycle the coin cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate the performance under high power demands.

Post-Mortem Analysis

After cycling, disassemble the cells in a glovebox and analyze the electrode surfaces to understand the formation and composition of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI).

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface layers on the electrodes.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and identify any dendrite formation or surface degradation.

Conclusion and Future Outlook

Nitrile-based electrolytes represent a promising avenue for the development of high-performance and safer lithium-ion batteries. While direct experimental validation of 3-(2-methoxyethoxy)propanenitrile is needed, a comparative analysis of its structural analogues suggests it could offer a favorable balance of ionic conductivity and electrochemical stability. The presence of the ether functionality is particularly interesting for enhancing ion transport. Rigorous experimental evaluation following the protocols outlined in this guide will be essential to ascertain its true potential and to address potential challenges related to its interfacial stability with next-generation electrode materials. The continued exploration of novel nitrile structures, including those with ether functionalities, will undoubtedly contribute to the advancement of battery technology.

References

  • 3-Methoxypropionitrile-Based Novel Electrolytes for High-Power Li-Ion Batteries with Nanocrystalline Li4Ti5O12 Anode. (2004). ResearchGate. [Link]

  • Investigation of methoxypropionitrile as co-solvent for ethylene carbonate based electrolyte in supercapacitors. A safe and wide temperature range electrolyte. (2014). ResearchGate. [Link]

  • The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. (2020). MDPI. [Link]

  • 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. (2022). Nanoscale. [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. (2023). PubMed Central. [Link]

  • High-Voltage Electrolytes Based on Adiponitrile for Li-Ion Batteries. (2009). ResearchGate. [Link]

  • Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. (2020). Frontiers in Chemistry. [Link]

  • Unraveling the effect of succinonitrile additive on cycling performance in cylindrical lithium-ion battery. (2018). Sci-Hub. [Link]

  • Effects of Succinonitrile (SN) as an Electrolyte Additive on the Impedance of LiCoO2/Graphite Pouch Cells during Cycling. (2022). ResearchGate. [Link]

  • Adiponitrile-LiTFSI solution as alkylcarbonate free electrolyte for LTO/NMC Li-ion batteries. (2017). arXiv. [Link]

  • Research progress on nitrile compounds in high potential electrolytes. (2023). Energy Storage Science and Technology. [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. (2023). RSC Publishing. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials development, particularly for applications such as high-performance electrolytes in next-generation batteries, a thorough understanding of the thermal stability of solvent components is paramount. This guide provides a detailed comparative thermal analysis of 3-(2-methoxyethoxy)propanenitrile, a promising ether nitrile solvent, against structurally related compounds. By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore the influence of ether linkages and additional nitrile functionalities on the thermal behavior of these molecules. This analysis is critical for researchers, scientists, and drug development professionals who require a deep understanding of material properties to predict performance, ensure safety, and optimize formulations.

Introduction: The Critical Role of Thermal Analysis

Thermal analysis techniques, primarily TGA and DSC, are indispensable tools for characterizing the thermal properties of materials.[1] TGA provides quantitative information on mass changes as a function of temperature, revealing thermal stability and decomposition profiles. DSC, on the other hand, measures the heat flow associated with thermal transitions, allowing for the determination of melting points, crystallization events, and heats of reaction. For organic molecules like 3-(2-methoxyethoxy)propanenitrile, these analyses provide crucial insights into their operational temperature limits and decomposition pathways.

This guide will focus on a comparative assessment of 3-(2-methoxyethoxy)propanenitrile with three related compounds: propionitrile, 3-methoxypropionitrile, and succinonitrile. This selection allows for a systematic evaluation of how the introduction of a methoxy group, an extended ether linkage, and a second nitrile group impacts thermal stability.

Comparative Thermal Analysis: Structure-Property Relationships

While specific experimental TGA and DSC data for 3-(2-methoxyethoxy)propanenitrile are not widely published, we can infer its thermal behavior by examining its structural components and comparing it with well-characterized related molecules.

Table 1: Physical Properties of 3-(2-methoxyethoxy)propanenitrile and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
PropionitrileC₃H₅N55.0897-93
3-MethoxypropionitrileC₄H₇NO85.11164 - 165< -50
3-(2-methoxyethoxy)propanenitrileC₆H₁₁NO₂129.16Not availableNot available
SuccinonitrileC₄H₄N₂80.09265-26758

Data sourced from various chemical suppliers and databases.[2][3][4]

Thermogravimetric Analysis (TGA)

The TGA curve plots the percentage of initial mass remaining as the temperature increases. A sharp drop in the curve indicates decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Based on the structures, we can predict the following trend in thermal stability:

Propionitrile < 3-Methoxypropionitrile < 3-(2-methoxyethoxy)propanenitrile < Succinonitrile

  • Propionitrile , as the simplest of the selected nitriles, is expected to have the lowest thermal stability. Its decomposition is anticipated to occur via homolytic cleavage pathways at elevated temperatures.[5]

  • 3-Methoxypropionitrile introduces an ether linkage, which can influence the decomposition mechanism. While the ether group might be susceptible to thermal cleavage, the overall increase in molecular weight and intermolecular forces likely leads to a higher decomposition temperature compared to propionitrile.

  • 3-(2-methoxyethoxy)propanenitrile , the target of our study, possesses a longer ether chain. This further increases its molecular weight and potential for intermolecular interactions, likely resulting in enhanced thermal stability compared to 3-methoxypropionitrile.

  • Succinonitrile , a dinitrile, is expected to exhibit the highest thermal stability among the selected compounds. The presence of two polar nitrile groups leads to strong intermolecular dipole-dipole interactions, requiring more energy to break the intermolecular forces and initiate decomposition.

Figure 1: Predicted TGA Curves

TGA_Comparison cluster_0 Predicted TGA Curves Temperature (°C) Temperature (°C) Weight (%) Weight (%) Propionitrile Propionitrile 3-Methoxypropionitrile 3-Methoxypropionitrile 3-(2-methoxyethoxy)propanenitrile 3-(2-methoxyethoxy)propanenitrile Succinonitrile Succinonitrile

Caption: Predicted TGA curves for the comparative compounds.

Differential Scanning Calorimetry (DSC)

DSC thermograms reveal endothermic and exothermic transitions. For the compounds , the most prominent endothermic peak will correspond to their boiling point, as they are liquids at room temperature (with the exception of succinonitrile).

  • The boiling points generally increase with molecular weight and the strength of intermolecular forces. The ether oxygen atoms in 3-methoxypropionitrile and 3-(2-methoxyethoxy)propanenitrile can act as hydrogen bond acceptors, leading to stronger intermolecular interactions than in propionitrile.

  • Succinonitrile, being a solid at room temperature, will show a sharp endothermic peak corresponding to its melting point, followed by a much broader endotherm at its boiling point. The solid-to-liquid phase transition for pure succinonitrile occurs at approximately 58 °C.[4]

Table 2: Summary of Expected Thermal Events from TGA/DSC Analysis

CompoundExpected Onset of Decomposition (TGA)Expected Primary Endotherm (DSC)Notes
PropionitrileLowest~97 °C (Boiling)Simple aliphatic nitrile.
3-MethoxypropionitrileModerate~164-165 °C (Boiling)Presence of ether linkage increases boiling point.
3-(2-methoxyethoxy)propanenitrileHigherHigher than 3-methoxypropionitrile (Boiling)Longer ether chain increases molecular weight and intermolecular forces.
SuccinonitrileHighest~58 °C (Melting), ~265-267 °C (Boiling)Strong dipole-dipole interactions from two nitrile groups.

Experimental Protocols

To obtain reliable and comparable TGA and DSC data, standardized experimental procedures are crucial.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal stability and decomposition profile of liquid samples.

Figure 2: TGA Experimental Workflow

TGA_Workflow start Start instrument_prep Instrument Preparation (Calibration, Purge Gas Setup) start->instrument_prep sample_prep Sample Preparation (5-10 mg in Alumina Crucible) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample program_setup Set Experimental Parameters (Temp Range: 25-600°C, Ramp: 10°C/min, N2 flow: 50 mL/min) load_sample->program_setup run_analysis Run TGA Analysis program_setup->run_analysis data_analysis Data Analysis (Determine Onset of Decomposition, Residual Mass) run_analysis->data_analysis end End data_analysis->end

Caption: A schematic of the TGA experimental workflow.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into an alumina crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is typically taken as the temperature at which 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[6]

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting and boiling points of the samples.

Figure 3: DSC Experimental Workflow

DSC_Workflow start Start instrument_prep Instrument Preparation (Baseline Calibration) start->instrument_prep sample_prep Sample Preparation (2-5 mg in Hermetically Sealed Aluminum Pan) instrument_prep->sample_prep load_sample Load Sample and Reference Pans into DSC sample_prep->load_sample program_setup Set Experimental Parameters (Temp Range: -100 to 300°C, Ramp: 10°C/min, N2 flow: 50 mL/min) load_sample->program_setup run_analysis Run DSC Analysis program_setup->run_analysis data_analysis Data Analysis (Identify Peak Temperatures for Melting/Boiling) run_analysis->data_analysis end End data_analysis->end

Caption: A schematic of the DSC experimental workflow.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum pan. For succinonitrile, which is a solid, the sample can be weighed directly into a standard aluminum pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -100 °C).

    • Ramp the temperature to a point above its expected boiling point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Identify the peak temperatures of endothermic events, which correspond to melting and boiling points. The area under the peak can be integrated to determine the enthalpy of the transition.

Conclusion

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Mettler Toledo. (2006). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. Retrieved from [Link]

  • Propionitrile (C3H5N) properties. (n.d.). Chemical Properties. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Torontech. (2023). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of PEG as studied by TGA in air and nitrogen atmosphere. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2023). Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions. Retrieved from [Link]

  • Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • ResearchGate. (n.d.). Differential scanning calorimetric traces of pure succinonitrile. Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

  • ResearchGate. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved from [Link]

  • Weber, L. A., & Kilpatrick, J. E. (1962). Entropy and Related Thermodynamic Properties of Propionitrile. The Journal of Chemical Physics, 36(3), 829-835.
  • ACS Omega. (2023). Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries: The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

  • PubMed. (2007). Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms for SPE, CSPE, and succinonitrile, porous sPS, and PEGDA. Retrieved from [Link]

  • Conservation Physics. (1990). DECOMPOSITION OF POLYETHYLENE GLYCOL (PEG) ON HEATING. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ADIPONITRILE. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Korea University Pure. (n.d.). Thermal degradation of poly(ethyleneglycol). Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2018). Self-Diffusion, Phase Behavior, and Li+ Ion Conduction in Succinonitrile-Based Plastic Cocrystals. Retrieved from [Link]

  • OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Retrieved from [Link]

  • MDPI. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]

  • NRC Publications Archive. (n.d.). Thermal decomposition products of polyethylene. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Identify for DSC, TGA, DIL, TMA and c Data. Retrieved from [Link]

  • PubChem. (n.d.). Adiponitrile. Retrieved from [Link]

Sources

Assessing the long-term cycling stability of batteries with 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrile-Ether Hybrid Advantage

The quest for high-voltage lithium-ion batteries (>4.3 V) requires electrolytes that transcend the oxidative limits of conventional carbonates (e.g., Ethylene Carbonate [EC]).[1] 3-(2-methoxyethoxy)propanenitrile (MEPN) represents a strategic "hybrid" solvent candidate.[1] It combines the high anodic stability of the nitrile group (–C≡N) with the ionic solvation capability of the ether/glyme backbone (–CH₂CH₂O–).[1]

This guide outlines a rigorous methodology to assess MEPN’s long-term cycling stability.[1] Unlike standard alkyl nitriles (which suffer from poor salt solubility) or pure glymes (which have low oxidative stability), MEPN aims to balance these properties.[1] This document provides a comparative framework against Standard Carbonates (EC/DMC) and the shorter-chain analog 3-Methoxypropionitrile (MPN) .[1]

Physicochemical Profile & Target Specifications

Before cycling, the solvent's baseline physical properties must be validated.[1] The additional ethoxy group in MEPN compared to MPN increases molecular weight, which theoretically lowers volatility (enhancing safety) but increases viscosity (potentially lowering conductivity).[1]

Table 1: Comparative Physicochemical Expectations

ParameterStandard (EC/DMC) Analog (MPN) Target (MEPN) Impact on Performance
Structure Cyclic/Linear CarbonateCH3-O-CH2-CH2-CNCH3-O-CH2-CH2-O-CH2-CH2-CNMEPN has higher chelating ability (glyme-like).[1][2]
Viscosity (cP @ 25°C) ~3.0 (Blend)~1.1 (Low)~2.5 - 3.5 (Est) Higher viscosity than MPN; may require dilution for high-rate cycling.[1][2]
Flash Point (°C) ~25 (DMC) / 160 (EC)~30 - 40> 90 (Expected) Critical Safety Benefit. Lower volatility reduces flammability.[1][2]
Oxidation Limit (V vs Li) ~4.3 V~5.0 V> 5.0 V Enables high-voltage cathodes (NMC811, LCO).[1][2]
Dielectric Constant ~90 (EC)~36~25 - 35 Moderate; sufficient for salt dissociation (LiTFSI/LiFSI).[1][2]

Analyst Note: The critical advantage of MEPN is the "chelating effect."[1] The O-C-C-O motif allows it to solvate Li+ ions more effectively than MPN, potentially reducing the need for high-viscosity co-solvents like EC.[1]

Experimental Protocol: Cycling Stability Assessment

To objectively evaluate MEPN, we utilize a "Self-Validating" workflow.[1] Every electrochemical test is paired with a physical characterization step to confirm the mechanism of failure or success.[1]

Phase A: Electrolyte Preparation
  • Salt Selection: Use 1.0 M LiFSI (Lithium bis(fluorosulfonyl)imide).[1] LiFSI is preferred over LiPF₆ for nitrile solvents to prevent hydrolysis and enhance SEI stability.[1]

  • Additives: Include 2 wt% Fluoroethylene Carbonate (FEC) .[1] Nitriles are thermodynamically unstable against Lithium metal/Graphite anodes.[1] FEC is mandatory to form a passivation layer (SEI) before the nitrile reduces.[1]

  • Purity Check: MEPN must be distilled over CaH₂ to remove trace water (< 10 ppm) and acidic impurities.[1]

Phase B: Electrochemical Stability Window (LSV)
  • Setup: Linear Sweep Voltammetry (LSV) using Al foil (working) vs. Li metal (counter/ref).

  • Protocol: Scan from OCV to 6.0 V at 0.1 mV/s.

  • Success Criteria: Current leakage < 10 µA/cm² up to 5.0 V.

Phase C: Full Cell Long-Term Cycling
  • Cell Config: 2032 Coin Cell | Cathode: NMC811 (High Ni) | Anode: Graphite .[1][2]

  • Voltage Range: 2.8 V – 4.4 V (Aggressive high-voltage test).

  • Temperature: 25°C (Standard) and 55°C (Accelerated Aging).

Step-by-Step Cycling Workflow:

  • Formation: 3 cycles @ C/10. (Critical for FEC-derived SEI formation).

  • Rate Capability: C/5, C/2, 1C, 2C (5 cycles each).

  • Endurance: 500 cycles @ 1C (Charge/Discharge).

  • Post-Mortem: Disassemble cell in Argon glovebox. Rinse electrodes with DMC.[1] Analyze SEI via XPS.

Structural Logic & Mechanism Visualization

The following diagram illustrates the mechanistic pathway of MEPN, highlighting how its dual-functional structure contributes to both stability and conductivity, and the experimental flow to validate it.

MEPN_Assessment cluster_structure Molecular Function cluster_protocol Experimental Workflow MEPN MEPN Molecule (Ether-Nitrile Hybrid) Nitrile Nitrile Group (-CN) High Anodic Stability MEPN->Nitrile Ether Ether Chain (-O-) Li+ Solvation MEPN->Ether LSV 2. LSV Scan (>5.0V Stability) Nitrile->LSV Validates High V Prep 1. Electrolyte Prep (1M LiFSI + 2% FEC) Ether->Prep Determines Solubility Prep->LSV Cycle 3. Full Cell Cycling (NMC811 || Graphite) LSV->Cycle If Stable XPS 4. Post-Mortem XPS (SEI Analysis) Cycle->XPS Failure Analysis

Caption: Functional decomposition of MEPN and the sequential validation workflow. The nitrile group dictates voltage stability (LSV), while the ether chain dictates solubility and transport kinetics.

Comparative Performance Analysis

When analyzing your cycling data, use the following reference baselines. These values are derived from analogous nitrile-based electrolyte studies (e.g., MPN, FEON).[1]

Table 2: Expected Cycling Performance Metrics (NMC811 || Graphite, 1C Rate)

MetricStandard Carbonate MEPN (with FEC) Interpretation
Initial Coulombic Efficiency (ICE) ~88%~85 - 87% Slightly lower ICE in nitriles due to SEI formation complexity.[1][2]
Capacity Retention (100 Cycles) ~92%~95% MEPN Advantage: Superior oxidative stability protects the cathode surface.[1][2]
Capacity Retention (500 Cycles) ~70% (Voltage Fade)> 80% Carbonates decompose at >4.3V; Nitriles remain stable, preserving capacity.[1][2]
Al Corrosion Severe (with LiTFSI)Minimal Nitriles can passivate Al foil better than pure ethers, especially with LiFSI.[1][2]
Troubleshooting "Voltage Fade"

If MEPN cells show rapid capacity decay:

  • Check Anode: Nitriles are unstable at low potentials.[1] If the FEC additive is depleted, the nitrile will reduce continuously on the graphite.[1] Solution: Increase FEC to 5% or add VC.

  • Check Viscosity: If capacity drops only at high C-rates (e.g., 2C), the MEPN electrolyte is likely too viscous.[1] Solution: Blend with 20% DMC or reduce salt concentration to 0.8 M.

Safety Verification: The Flammability Test

A key selling point of MEPN over MPN is reduced flammability.[1]

  • Method: Self-Extinguishing Time (SET) Test.[1]

  • Protocol: Adsorb 0.5g electrolyte onto a glass fiber wick. Ignite with a torch for 2 seconds. Measure time to extinguish.[1]

  • Target:

    • EC/DMC: > 20 seconds (Highly Flammable).[1]

    • MEPN:< 5 seconds (or Non-Flammable) .

    • Significance: The longer ether chain raises the flash point, making MEPN a viable candidate for safer EV batteries.[1]

References

  • Brandell, D., et al. (2022).[1] "3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries." Nanoscale.

    • Context: Establishes the baseline for ether-nitrile hybrid solvents (FEON) and their high-voltage stability mechanisms.
  • Lecoeur, E., et al. (2025).[1] "Investigation of methoxypropionitrile as co-solvent for ethylene carbonate based electrolyte in supercapacitors." ResearchGate.[1]

    • Context: Provides comparative data for the shorter-chain analog (MPN), highlighting viscosity and conductivity trends relevant to MEPN.
  • Zhang, S. S. (2016).[1] "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.

    • Context: Authoritative review on the necessity of additives (like FEC)
  • Tang, Y., et al. (2020).[1] "Highly Concentrated Electrolyte towards Enhanced Energy Density and Cycling Life of Dual-Ion Battery."[1] Angewandte Chemie.

    • Context: Demonstrates the "concentrated electrolyte" strategy often required for nitrile solvents to prevent Al corrosion and enhance stability.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-methoxyethoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(2-methoxyethoxy)propanenitrile

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory safety protocols for handling 3-(2-methoxyethoxy)propanenitrile (CAS: 35633-50-2).[1] Often utilized as a high-voltage solvent in lithium-ion battery electrolytes, this compound presents a dual-hazard profile : it combines the dermal permeation properties of glycol ethers with the systemic toxicity potential of organic nitriles.[1]

Critical Warning: Do not treat this substance as a standard organic solvent (like Acetone or Ethanol).[1] Its ability to penetrate standard laboratory gloves and metabolize into toxic byproducts requires a higher tier of PPE, specifically regarding hand protection.[1]

Chemical Identity & Physical Properties
PropertyDataOperational Implication
CAS Number 35633-50-2 Use this exact ID for waste labeling and SDS verification.
Structure

Ether linkages facilitate skin absorption; Nitrile group poses toxicity risks.[1]
Physical State Colorless LiquidHard to detect visually on skin; requires tactile awareness.[1]
Flash Point >93°C (Estimated)*Class IIIB Combustible.[1] Low fire risk at room temp, but flammable if heated/misted.[1]
Solubility Polar Organic SolventsMiscible with battery electrolytes; requires specific spill cleanup pads.[1]

*Note: Flash point is estimated based on molecular weight comparison to 3-methoxypropionitrile.[1] Always treat as combustible.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury.[1] This compound does not just burn; it infiltrates.[1]

  • The "Trojan Horse" Effect (Dermal Absorption): The glycol ether moiety (

    
    ) acts as a solvent carrier, allowing the molecule to pass rapidly through the stratum corneum (outer skin layer).[1]
    
  • Metabolic Toxicity: Once absorbed, the nitrile group (

    
    ) can be metabolized by the liver (via cytochrome P450) to release cyanide ions, albeit slower than simple cyanide salts.[1] This can lead to "delayed" systemic hypoxia symptoms.[1]
    
  • Reproductive Toxicity: Like many glycol ethers, there is a potential risk for reproductive harm; strict isolation is required for pregnant personnel.[1]

PPE Selection Protocol

The following PPE standards are non-negotiable for research and scale-up operations.

A. Hand Protection (The Critical Control Point)

Standard nitrile examination gloves are insufficient for prolonged contact. Glycol ethers can permeate thin nitrile (< 4 mil) in minutes.[1]

Contact ScenarioRecommended MaterialMinimum ThicknessRationale
Incidental Splash High-Grade Nitrile > 5 mil (0.12 mm)Provides 10-15 mins protection.[1] MUST be removed immediately upon splash.[1][2]
Immersion / Handling Butyl Rubber or Laminate (Silver Shield) > 15 mil (0.38 mm)Superior resistance to ketones and glycol ethers.[1] Permeation time > 4 hours.[1][3]
Double Gloving Laminate Inner / Nitrile Outer N/ALaminate provides chemical barrier; Nitrile provides grip and mechanical protection.[1]
B. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood or Glovebox (Argon/Nitrogen atmosphere for battery grade).[1]

  • Secondary Control (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]

    • Why: The vapor pressure is low, but heating the solvent (common in electrolyte formulation) significantly increases inhalation risk.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are inadequate due to the risk of wicking around the lens if splashed.[1]

  • Body: Chemical-resistant lab coat (buttoned to neck).[1] For bulk transfer (> 1 Liter), wear a Tychem® apron and sleeves.[1]

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, ensuring that the level of protection matches the operational risk.

HandlingWorkflow cluster_emergency Emergency Trigger Start START: Task Definition VolCheck Volume > 50mL OR Heated Process? Start->VolCheck LowRisk Standard Protocol: Fume Hood + Nitrile Gloves (Splash) VolCheck->LowRisk No HighRisk High Hazard Protocol: Double Glove (Laminate) + Apron VolCheck->HighRisk Yes ExecLow Execute Task (Immediate change if splashed) LowRisk->ExecLow Waste Disposal: Segregated Organic Waste ExecLow->Waste EngControl Engineering Control: Glovebox or Closed Loop HighRisk->EngControl EngControl->ExecLow End Decontamination & Log Recording Waste->End Spill Spill / Exposure Action 1. Evacuate Area 2. Remove PPE 3. Wash Skin (15 min) Spill->Action

Figure 1: Decision logic for PPE selection based on volumetric and process risks.

Emergency & Disposal Procedures

Exposure Response
  • Skin Contact: IMMEDIATELY wash with soap and copious water for 15 minutes.[1] Do not use solvents (alcohol) to clean skin; this accelerates absorption.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal Protocol
  • Stream: Non-Halogenated Organic Solvent Waste.[1]

  • Segregation: DO NOT mix with strong acids (Sulfuric, Nitric) or oxidizers.[1][4]

    • Mechanism:[1] Strong acids can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas in the waste container.[1]

  • Labeling: Clearly mark as "Contains Nitriles" and "Glycol Ethers."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118852, 3-(2-methoxyethoxy)propanenitrile.[1] PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-(2-methoxyethoxy)propanenitrile (CAS 35633-50-2).[1][5] ECHA.[1][5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor.[1] Available at: [Link][6]

  • Forsberg, K., & Mansdorf, S. Z.Quick Selection Guide to Chemical Protective Clothing.

Sources

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